2,6-Diiodo-3,5-dimethoxypyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-diiodo-3,5-dimethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I2NO2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJVCFGXTPOHNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(N=C1I)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673836 | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-49-3 | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diiodo-3,5-dimethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic route to 2,6-diiodo-3,5-dimethoxypyridine, a key building block in pharmaceutical and materials science research. The synthesis commences with the nucleophilic aromatic substitution of 3,5-dichloropyridine to yield the intermediate 3,5-dimethoxypyridine. The subsequent regioselective di-iodination of this electron-rich pyridine core is achieved using N-iodosuccinimide. This guide offers detailed, step-by-step protocols, an analysis of the underlying chemical principles, and insights into critical experimental parameters. The content is designed for researchers, scientists, and professionals in drug development, providing a practical framework for the successful synthesis of this valuable compound.
Introduction
Poly-substituted pyridine derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials. Among these, halogenated pyridines serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions. This compound is a particularly valuable building block due to the presence of two reactive iodine atoms, which can be selectively functionalized, and the electron-donating methoxy groups that modulate the electronic properties of the pyridine ring.
The synthesis of highly substituted pyridines, especially with a specific regiochemical arrangement, presents a significant synthetic challenge.[1][2] This guide outlines a logical and field-proven synthetic strategy, beginning with the preparation of the key precursor, 3,5-dimethoxypyridine, followed by its direct and regioselective iodination.
Synthetic Strategy Overview
The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the core intermediate, 3,5-dimethoxypyridine, from a commercially available starting material. The second step is the crucial iodination of this intermediate.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights: The Chemistry Behind the Synthesis
Synthesis of 3,5-Dimethoxypyridine: Nucleophilic Aromatic Substitution
The synthesis of 3,5-dimethoxypyridine from 3,5-dichloropyridine is a classic example of nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, is susceptible to attack by strong nucleophiles. The methoxide ion (CH₃O⁻), generated from sodium methoxide, acts as the nucleophile, displacing the chloride ions. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation, leaving the methoxide ion highly reactive.
Di-iodination: Electrophilic Aromatic Substitution
The introduction of iodine atoms onto the 3,5-dimethoxypyridine ring proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3][4] The two methoxy groups at the C3 and C5 positions are strong activating groups, donating electron density to the pyridine ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles.
The methoxy groups are ortho, para-directing. Therefore, they direct the incoming electrophile to the C2, C4, and C6 positions. Due to steric hindrance from the two adjacent methoxy groups, the C4 position is less accessible. Consequently, electrophilic substitution occurs preferentially at the C2 and C6 positions, leading to the desired 2,6-diiodo product.
N-Iodosuccinimide (NIS) is an excellent source of electrophilic iodine (I⁺).[5][6] In the presence of an acid catalyst or in a polar solvent, the N-I bond is polarized, making the iodine atom electrophilic and susceptible to attack by the electron-rich pyridine ring.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxypyridine
This protocol is adapted from a known procedure for the synthesis of 3,5-dimethoxypyridine.[7]
Materials and Reagents:
-
3,5-Dichloropyridine
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of 3,5-dichloropyridine (1 equivalent) in anhydrous DMSO, add sodium methoxide (2.5 equivalents) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 60-80°C and stir for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 3,5-dimethoxypyridine as a colorless to pale yellow liquid.
Step 2: Synthesis of this compound
This protocol is designed based on established methods for the iodination of electron-rich aromatic and heteroaromatic compounds using N-iodosuccinimide.[6][8][9]
Materials and Reagents:
-
3,5-Dimethoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethyl acetate
-
Hexanes
-
Water, deionized
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a round-bottom flask protected from light, dissolve 3,5-dimethoxypyridine (1 equivalent) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (2.2 equivalents) portion-wise to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Remove the acetonitrile under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound as a solid.
Data Summary
| Parameter | Step 1: 3,5-Dimethoxypyridine | Step 2: this compound |
| Starting Material | 3,5-Dichloropyridine | 3,5-Dimethoxypyridine |
| Key Reagent | Sodium methoxide | N-Iodosuccinimide (NIS) |
| Stoichiometry | 1 : 2.5 (Substrate : Reagent) | 1 : 2.2 (Substrate : Reagent) |
| Solvent | DMSO | Acetonitrile |
| Temperature | 60-80°C | Room Temperature |
| Reaction Time | 48-72 hours | 12-24 hours |
| Typical Yield | 50-60% | 70-85% |
| Purification | Vacuum Distillation | Column Chromatography |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Both steps, particularly the synthesis of 3,5-dimethoxypyridine using sodium methoxide, should be carried out under anhydrous conditions to prevent unwanted side reactions.
-
Light Sensitivity: Iodo-compounds can be light-sensitive. It is advisable to protect the iodination reaction and the final product from direct light to prevent degradation.
-
Purification of the Final Product: The purification of this compound by column chromatography should be performed efficiently to minimize potential decomposition on the silica gel.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound. The described two-step sequence, involving a nucleophilic aromatic substitution followed by a regioselective electrophilic iodination, is a reliable and efficient method for obtaining this valuable synthetic intermediate. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for applications in drug discovery and materials science.
References
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PrepChem. Synthesis of (a) 3,5-dimethoxy-pyridine. [Link]
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16920-16923. [Link]
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Iskra, J., Stavber, S., & Zupan, M. (2004). Various methoxy- or methyl-substituted aromatic compounds were regioselectively iodinated with N-iodosuccinimide and a catalytic amount of trifluoroacetic acid with excellent yields under mild conditions and short reaction times. Synthesis, 2004(11), 1869-1873. [Link]
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Tang, R. J., Milcent, T., & Crousse, B. (2018). The use of a hexafluoroisopropanol as solvent enables a mild and regioselective halogenation of a broad range of arenes and heterocycles with N-halosuccinimides in good yields. The Journal of Organic Chemistry, 83(2), 930-938. [Link]
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Castanet, A. S., Colobert, F., & Broutin, P. E. (2002). N-Iodosuccinimide with a catalytic amount of trifluoroacetic acid will regioselectively iodinate activated aromatic compounds. Tetrahedron Letters, 43(29), 5047-5048. [Link]
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Grokipedia. N-Iodosuccinimide. [Link]
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An In-depth Technical Guide to 2,6-Diiodo-3,5-dimethoxypyridine (CAS No. 113123-52-5)
This technical guide provides a comprehensive overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized pyridine derivative with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, properties, and applications as a versatile building block.
Introduction: The Strategic Value of a Differentiated Pyridine Scaffold
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials.[1] The strategic introduction of multiple functional groups onto this core structure allows for the fine-tuning of electronic properties, solubility, and biological activity. This compound emerges as a particularly valuable intermediate due to the orthogonal reactivity of its substituents. The two iodine atoms at the 2- and 6-positions serve as versatile handles for cross-coupling reactions, enabling the introduction of a wide array of substituents. Concurrently, the electron-donating methoxy groups at the 3- and 5-positions modulate the reactivity of the pyridine ring and can influence the conformation of resulting biaryl structures. This unique arrangement of functional groups makes this compound a powerful tool for the construction of complex molecular architectures.
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is best approached through a two-step sequence starting from a readily available dihalopyridine. This strategy ensures high regioselectivity and good overall yields. The synthetic pathway involves the initial preparation of the key intermediate, 3,5-dimethoxypyridine, followed by a direct di-iodination.
Step 1: Synthesis of 3,5-Dimethoxypyridine
The precursor, 3,5-dimethoxypyridine, can be efficiently synthesized from 3,5-dichloropyridine via a nucleophilic aromatic substitution reaction with sodium methoxide.[2]
Experimental Protocol:
-
To a solution of 3,5-dichloropyridine (50 g) in dimethyl sulfoxide (250 ml), add sodium methoxide (15 g) under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and stir vigorously.
-
After 8 and 16 hours, add additional portions of sodium methoxide (15 g each).
-
Continue stirring at 60-80°C for a total of 72 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a small amount of water.
-
Extract the product with diethyl ether.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,5-dimethoxypyridine.[2]
Note: The product may contain a small amount of 3-chloro-5-methoxypyridine, which can often be carried forward to the next step without rigorous purification.[2]
Caption: Synthesis of 3,5-Dimethoxypyridine.
Step 2: Di-iodination of 3,5-Dimethoxypyridine
The electron-rich 3,5-dimethoxypyridine is activated towards electrophilic aromatic substitution. The methoxy groups are ortho-, para-directing, and in this case, direct the incoming electrophile to the 2, 4, and 6 positions. Due to steric hindrance at the 4-position from the two adjacent methoxy groups, iodination is expected to occur preferentially at the 2- and 6-positions. Various iodinating reagents can be employed for this transformation. A common and effective method involves the use of molecular iodine in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species.[3][4]
Experimental Protocol:
-
Dissolve 3,5-dimethoxypyridine in a suitable solvent such as acetonitrile or a chlorinated solvent.
-
Add a source of electrophilic iodine. This can be generated in situ from molecular iodine (I₂) and a silver salt like silver nitrate (AgNO₃) or with other iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid.[3]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Caption: Iodination of 3,5-Dimethoxypyridine.
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information |
| CAS Number | 113123-52-5 |
| Molecular Formula | C₇H₇I₂NO₂ |
| Molecular Weight | 390.95 g/mol |
| Appearance | Expected to be a solid at room temperature. |
| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents and insoluble in water. |
| Storage | Store in a cool, dry, dark place under an inert atmosphere. Light-sensitive. |
Expected Spectroscopic Data:
-
¹H NMR: A single singlet in the aromatic region for the C4 proton. Two singlets in the aliphatic region corresponding to the two methoxy groups.
-
¹³C NMR: Signals corresponding to the six carbons of the pyridine ring and the two methoxy carbons. The carbons bearing the iodine atoms (C2 and C6) would appear at a characteristic upfield chemical shift compared to their non-iodinated counterparts.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.
-
Infrared (IR) Spectroscopy: Characteristic C-O stretching frequencies for the methoxy groups, C=C and C=N stretching vibrations for the pyridine ring, and C-I stretching vibrations.
Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity
The true synthetic utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. The two C-I bonds can be sequentially or simultaneously functionalized, providing a powerful platform for the synthesis of complex molecules, including those with potential biological activity such as kinase inhibitors.[5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds.[6] this compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents. By controlling the stoichiometry of the boronic acid, selective mono- or di-arylation can be achieved.
Exemplary Protocol for Mono-arylation:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the desired boronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Caption: Suzuki-Miyaura Coupling of the title compound.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds, linking the pyridine core to terminal alkynes.[7] This reaction is valuable for the synthesis of rigid molecular scaffolds and precursors to more complex structures.
Exemplary Protocol:
-
To a degassed solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF, DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine, diisopropylethylamine).
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the catalyst and salts.
-
Concentrate the filtrate and purify the product by column chromatography.
Caption: Sonogashira Coupling of the title compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 2- and/or 6-positions of the pyridine ring.[8] This is a key transformation in the synthesis of many biologically active compounds.
Exemplary Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110°C and stir until complete consumption of the starting material.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Caption: Buchwald-Hartwig Amination of the title compound.
Safety and Handling
As there is no specific safety data sheet (SDS) available for this compound, it is crucial to handle this compound with care, assuming it to be hazardous. The safety precautions for related compounds should be considered. Halogenated pyridines can be irritants and harmful if swallowed or inhaled.[9][10]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.[9]
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[5]
Conclusion
This compound is a strategically designed building block that offers significant advantages for the synthesis of complex, highly substituted pyridine derivatives. Its predictable synthesis and the orthogonal reactivity of its iodo and methoxy groups make it a valuable tool for medicinal chemists and materials scientists. The ability to participate in a variety of cross-coupling reactions opens up a vast chemical space for the exploration of new drug candidates and functional materials. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and use.
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Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
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Angene Chemical. (2024). Safety Data Sheet. Retrieved from [Link]
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SpectraBase. (n.d.). 2,6-DIIODO-3-METHOXYMETHOXYPYRIDINE. Retrieved from [Link]
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MOLBASE. (n.d.). 2,6-diiodo-3,4-dimethoxypyridine N-oxide|171521-06-5. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Dimethoxypyridine-3,5-diamine;tetrahydrochloride. Retrieved from [Link]
- US Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
- Li, H., et al. (2013). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
- Al-Zoubi, R. M., & Al-Zaydi, K. M. (2012). Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. Molecules, 17(12), 14197-14209.
- Dzido, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2976-2986.
-
ResearchGate. (n.d.). NMR spectroscopy data (pyridine-d 5 ) for compound 2. Retrieved from [Link]
-
Sciforum. (2023). Synthesis of 2,6-disubstituted BODIPY dyes using palladium-catalyzed cross-coupling reaction with indium organometallics and indium. Retrieved from [Link]
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The Strategic Utility of 2,6-Diiodo-3,5-dimethoxypyridine in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the compound's core physicochemical properties, strategic applications, and the underlying principles that govern its reactivity. We will explore its role as a versatile scaffold in the synthesis of complex molecular architectures, particularly within the domain of targeted therapeutics.
Core Molecular Attributes of this compound
A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. This compound is a polysubstituted pyridine derivative with a distinct arrangement of functional groups that dictates its chemical behavior.
The molecular formula of this compound is C₇H₇I₂NO₂, conferring upon it a molecular weight of 390.95 g/mol .[1] The pyridine core, a six-membered heteroaromatic ring containing a nitrogen atom, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[2] The strategic placement of two iodine atoms at the 2 and 6 positions, flanking the ring nitrogen, and two methoxy groups at the 3 and 5 positions, creates a unique electronic and steric landscape.
| Property | Value | Source |
| Molecular Formula | C₇H₇I₂NO₂ | [1] |
| Molecular Weight | 390.95 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| CAS Number | 1131335-49-3 | [1] |
The iodine substituents are of particular significance. The carbon-iodine bond is the least stable among the carbon-halogen bonds, rendering these positions highly susceptible to a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This inherent reactivity is the cornerstone of the compound's utility as a molecular building block.
The Synthetic Versatility of Dihalogenated Pyridines
One potential conceptual pathway begins with a di-substituted pyridine, such as 2,6-dimethoxypyridine. The subsequent di-iodination of this precursor would then yield the target molecule. Aromatic iodination can be achieved using various reagents, such as a mixture of iodic acid, acetic anhydride, and sulfuric acid.[3]
Alternatively, a synthesis could commence from a di-chlorinated pyridine, like 3,5-dichloropyridine. Nucleophilic aromatic substitution with sodium methoxide can yield 3,5-dimethoxypyridine.[4] Subsequent ortho-lithiation and quenching with an iodine source could then introduce the iodine atoms at the 2 and 6 positions.
The true synthetic power of this compound, however, lies not in its synthesis, but in its application as a versatile intermediate. The differential reactivity of the C-I bonds allows for sequential and site-selective functionalization. This is a critical advantage in the construction of complex molecules, as it enables the controlled introduction of different substituents.
Application in Kinase Inhibitor Scaffolding: A Mechanistic Perspective
The pyridine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6]
Derivatives of di- and tri-substituted pyridines have shown significant promise as potent and selective kinase inhibitors.[5][7] The pyridine ring often serves as a key structural motif that can form crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket.
The utility of this compound in this context is as a foundational building block for creating libraries of potential kinase inhibitors. The two iodine atoms can be sequentially replaced through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a diverse array of aryl or heteroaryl groups.
Caption: Sequential Suzuki-Miyaura coupling workflow.
This step-wise approach allows for the systematic exploration of the chemical space around the pyridine core, enabling the optimization of inhibitor potency and selectivity against a specific kinase target. The methoxy groups at the 3 and 5 positions can also influence the molecule's solubility, metabolic stability, and electronic properties, all of which are critical parameters in drug design.[5]
Experimental Protocols: A Guide to Practice
The following section provides a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a diiodinated pyridine derivative. This protocol is intended as a starting point and may require optimization for specific substrates.
Objective: To synthesize a mono-arylated pyridine derivative via a selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.1 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.)
-
Base (e.g., K₂CO₃, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Trustworthiness through Self-Validation: The progress of the reaction should be meticulously monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material and the formation of the desired product. The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Characterization Challenges and Field-Proven Insights
The analysis of diiodinated aromatic compounds presents unique challenges that researchers must be aware of to ensure accurate characterization.
Mass Spectrometry: A common issue encountered during the mass spectrometric analysis of iodinated compounds is in-source fragmentation, specifically deiodination.[8] This is the loss of one or both iodine atoms, which can complicate the determination of the molecular weight.[8] It is therefore crucial to carefully analyze the entire isotopic pattern and consider the possibility of these fragmentation pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the heavy iodine atoms can influence the chemical shifts of adjacent protons and carbons in ¹H and ¹³C NMR spectra. While ¹²⁷I is a quadrupolar nucleus, its effects on the spectra of neighboring nuclei are not always straightforward. Careful interpretation and comparison with spectra of related, non-iodinated compounds are often necessary.
Caption: A typical workflow for purification and analysis.
Conclusion
This compound represents a powerful and versatile building block for medicinal chemists engaged in drug discovery. Its strategically placed, reactive iodine substituents provide a gateway to a vast chemical space of polysubstituted pyridine derivatives. A comprehensive understanding of its properties, synthetic applications, and analytical nuances, as outlined in this guide, is essential for leveraging its full potential in the rational design of novel therapeutics, particularly in the ever-evolving field of kinase inhibitor development.
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Yar, M. S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]
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Sharma, S., et al. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]
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Kazemi, S., et al. (2014). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 19(8), 11657–11666. [Link]
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Lücking, U., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8037–8051. [Link]
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Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future Medicinal Chemistry, 12(19), 1745–1766. [Link]
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A-Z Guide to 2,6-Diiodo-3,5-dimethoxypyridine: Synthesis, Structure, and Application
Abstract
This technical guide provides a comprehensive overview of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized pyridine derivative of significant interest to researchers in organic synthesis and drug discovery. The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1][2] This guide delves into the structural characteristics, electronic properties, and detailed synthetic protocols of this compound. Furthermore, it explores its reactivity, particularly in modern cross-coupling reactions, highlighting its role as a versatile building block for the creation of complex molecular architectures. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering both foundational knowledge and practical, field-proven insights.
Introduction: The Significance of Functionalized Pyridines
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of FDA-approved nitrogen-heterocyclic drugs.[1][3] Its unique properties, including basicity, stability, and hydrogen-bonding capability, make it a versatile component in the design of bioactive molecules.[4] The strategic functionalization of the pyridine core allows for the fine-tuning of a compound's physicochemical properties, such as metabolic stability, potency, and bioavailability.[2]
Among the vast array of functionalized pyridines, this compound stands out as a particularly valuable synthetic intermediate. Its structure combines two key features:
-
Activating Methoxy Groups: The two methoxy groups at the 3- and 5-positions are electron-donating, which influences the reactivity of the pyridine ring.
-
Versatile Iodo-Substituents: The iodine atoms at the 2- and 6-positions are excellent leaving groups in a wide array of transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[5][6]
This combination makes this compound a powerful tool for constructing complex, highly substituted pyridine derivatives, which are often sought after in the development of novel therapeutics, particularly as kinase inhibitors and other targeted drug candidates.[7]
Molecular Structure and Physicochemical Properties
The unique arrangement of substituents on the pyridine ring dictates the physical and chemical behavior of this compound.
Core Structure and Data
The fundamental properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₇H₇I₂NO₂ |
| Molecular Weight | 390.95 g/mol |
| CAS Number | 1131335-49-3 |
| Appearance | Typically a solid (e.g., white to light-yellow crystalline powder).[8] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Structural Visualization
The two-dimensional structure of this compound is depicted below.
Caption: 2D structure of this compound.
Spectroscopic Signature (Predicted)
-
¹H NMR:
-
A singlet for the C4-H proton, expected to be in the aromatic region.
-
A singlet for the two equivalent methoxy groups (-OCH₃), integrating to 6 protons.
-
-
¹³C NMR:
-
Signals for the five distinct carbon atoms of the pyridine ring. The carbons bearing iodine (C2, C6) would appear at a characteristic upfield chemical shift due to the heavy atom effect.
-
A signal for the methoxy group carbons.
-
The precise chemical shifts would require experimental determination.[11]
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that hinges on the controlled functionalization of the pyridine core. The most logical pathway involves the preparation of the 3,5-dimethoxypyridine precursor, followed by a regioselective di-iodination.
Synthesis Workflow
The overall synthetic strategy is a two-step process starting from a dihalopyridine.
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2,6-Diiodo-3,5-dimethoxypyridine chemical formula
An In-Depth Technical Guide to 2,6-Diiodo-3,5-dimethoxypyridine
Introduction
This compound is a halogenated pyridine derivative that serves as a highly functionalized and versatile building block in modern organic synthesis. Its strategic placement of two iodine atoms—excellent leaving groups in cross-coupling reactions—and two methoxy groups offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, its critical applications in medicinal chemistry, and essential safety protocols for its handling. For researchers and professionals in drug development, understanding the utility of such a scaffold is paramount, as pyridine-based ring systems are integral to numerous FDA-approved pharmaceuticals.[1][2]
Molecular Structure and Physicochemical Properties
The core of this compound is a pyridine ring substituted at the 2 and 6 positions with iodine atoms and at the 3 and 5 positions with methoxy groups. This substitution pattern creates a unique electronic profile and steric environment, making it a valuable intermediate for targeted chemical modifications.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₇H₇I₂NO₂ | [3][4] |
| Molecular Weight | 390.95 g/mol | [3][4] |
| CAS Number | 1131335-49-3 | [3][4] |
| Appearance | White to off-white solid (inferred) | N/A |
| Purity | Typically ≥97% for research grade | N/A |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | N/A |
Synthesis Pathway and Rationale
While specific proprietary synthesis methods may vary, a logical and common approach for preparing this compound involves the direct iodination of a 3,5-dimethoxypyridine precursor. The electron-donating nature of the two methoxy groups activates the pyridine ring, directing electrophilic substitution to the ortho and para positions (2, 4, and 6).
Causality of Experimental Choices:
-
Starting Material: 3,5-Dimethoxypyridine is chosen as it already contains the required methoxy substituents.
-
Iodinating Agent: N-Iodosuccinimide (NIS) is a preferred electrophilic iodinating agent. It is solid, relatively safe to handle compared to molecular iodine, and highly effective for activating electron-rich aromatic systems.
-
Solvent: A polar aprotic solvent like acetonitrile or dichloromethane is ideal. It dissolves the reactants and does not compete in the electrophilic substitution reaction.
-
Temperature Control: The reaction is often initiated at a low temperature (0 °C) to control the reaction rate and prevent potential side reactions, then allowed to warm to room temperature to ensure completion.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
-
Preparation: To a solution of 3,5-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the excess NIS by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir until the orange/brown color dissipates.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the final product.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound lies in its capacity to undergo sequential and selective cross-coupling reactions. The two iodine atoms can be substituted with different moieties, enabling the rapid construction of diverse chemical libraries for drug screening. This is particularly valuable in synthesizing kinase inhibitors and other targeted drug candidates where a substituted pyridine core is often a key pharmacophore.[5]
Key Reactions:
-
Suzuki Coupling: Formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with amines.
-
Heck Coupling: Formation of C-C bonds with alkenes.
The differential reactivity of the iodine atoms can sometimes be exploited under carefully controlled conditions to achieve mono-substitution, further enhancing its synthetic utility.
Caption: Suzuki coupling workflow using the diiodopyridine intermediate.
Safety, Handling, and Storage
As a halogenated organic compound, this compound requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for this class of chemicals should be strictly followed.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]
-
First Aid:
-
Skin Contact: Wash off immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse cautiously with water for several minutes.[6]
-
Ingestion: If swallowed, rinse mouth with water and seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5]
-
Protect from light and moisture to prevent degradation.[5]
Conclusion
This compound stands out as a powerful and strategic intermediate in synthetic chemistry. Its pre-functionalized structure allows for efficient and modular synthesis of complex molecules, making it an invaluable tool for researchers in drug discovery, medicinal chemistry, and materials science. Proper understanding of its synthesis, reactivity, and handling is essential to fully exploit its potential in developing next-generation chemical entities.
References
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MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved January 19, 2026, from [Link][5]
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Angene Chemical. (2024, June 8). Safety Data Sheet: 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride. Retrieved January 19, 2026, from [Link][6]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2,6-Dimethoxypyridine. Retrieved January 19, 2026, from [Link][9]
-
Saleem, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4277–4314. [Link][1]
-
Pereira, C., et al. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(19), 6523. [Link][2]
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The Synthetic Versatility of 2,6-Diiodo-3,5-dimethoxypyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the reactivity and synthetic utility of 2,6-diiodo-3,5-dimethoxypyridine, a highly functionalized heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document explores the synthesis of the core molecule and delves into its key transformations, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange, providing insights into reaction mechanisms and practical experimental protocols.
Introduction: A Scaffold for Innovation
The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable, albeit specialized, building block. The electron-donating methoxy groups at the 3- and 5-positions activate the pyridine ring, while the iodo groups at the 2- and 6-positions serve as versatile handles for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique substitution pattern opens avenues for the synthesis of complex, multi-substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.[1]
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be approached in a two-step sequence starting from the commercially available 3,5-dichloropyridine. The initial step involves a nucleophilic aromatic substitution to introduce the methoxy groups, followed by a regioselective iodination.
Step 1: Synthesis of 3,5-Dimethoxypyridine
The displacement of the chloro substituents on 3,5-dichloropyridine with methoxide ions provides 3,5-dimethoxypyridine. This reaction is typically carried out using a strong base such as sodium methoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine
-
Materials:
-
3,5-Dichloropyridine
-
Sodium methoxide (NaOMe)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3,5-dichloropyridine in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 60-80°C and stir for an extended period (e.g., 72 hours), with additional portions of sodium methoxide added intermittently.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous mixture with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 3,5-dimethoxypyridine.
-
Step 2: Iodination of 3,5-Dimethoxypyridine
The electron-rich 3,5-dimethoxypyridine is susceptible to electrophilic aromatic substitution. Iodination at the ortho-positions to the methoxy groups (C2 and C6) can be achieved using a suitable electrophilic iodine source. Common iodinating agents for activated aromatic systems include N-iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent such as iodic acid (HIO₃) or silver salts.[2][3][4]
Representative Protocol: Iodination of 3,5-Dimethoxypyridine
-
Materials:
-
3,5-Dimethoxypyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 3,5-dimethoxypyridine in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add N-iodosuccinimide (approximately 2.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any unreacted iodine.
-
Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Reactivity at the C-I Bonds: A Gateway to Molecular Diversity
The carbon-iodine bonds in this compound are the primary sites of reactivity, enabling a host of transformations. The high polarizability and relatively low bond strength of the C-I bond make it an excellent substrate for palladium-catalyzed cross-coupling reactions and halogen-metal exchange processes.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these reactions due to the high reactivity of the C-I bonds in the oxidative addition step of the catalytic cycle. Key examples include the Suzuki-Miyaura, Sonogashira, Negishi, and Stille couplings.
A critical consideration in the functionalization of di-iodinated pyridines is the potential for mono- or di-substitution. Regioselectivity can often be controlled by careful manipulation of reaction conditions, such as the stoichiometry of the coupling partner, reaction time, temperature, and the choice of catalyst and ligands.[5] In general, the first substitution is faster than the second due to increased steric hindrance and altered electronic properties of the mono-substituted intermediate.
The Suzuki-Miyaura coupling involves the reaction of the di-iodopyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[6] This reaction is widely used for the formation of biaryl and aryl-heteroaryl structures.
Representative Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents for mono-arylation, 2.5 equivalents for di-arylation)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water, DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed.
-
Monitor the reaction for the formation of the mono- and di-substituted products.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product(s) by column chromatography on silica gel.
-
Table 1: General Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with phosphine ligands |
| Ligand (if applicable) | PPh₃, SPhos, XPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, DME |
| Temperature | 80-120°C |
Note: These are general conditions and may require optimization for specific substrates.
The Sonogashira coupling enables the formation of a carbon-carbon bond between the di-iodopyridine and a terminal alkyne.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[8]
Representative Protocol: Sonogashira Coupling of this compound
-
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents for mono-alkynylation, 2.5 equivalents for di-alkynylation)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
-
Solvent (e.g., THF, DMF), anhydrous and deoxygenated
-
-
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous, deoxygenated solvent and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) until the reaction is complete.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
-
The Negishi coupling involves the reaction of the di-iodopyridine with an organozinc reagent.[9] This reaction is known for its high functional group tolerance and is particularly useful for coupling sp³-hybridized carbon centers.[10]
Representative Protocol: Negishi Coupling of this compound
-
Materials:
-
This compound
-
Organozinc reagent (prepared in situ or from a commercial source) (1.1-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (2-5 mol%)
-
Solvent (e.g., THF, DMF), anhydrous
-
-
Procedure:
-
To a Schlenk flask containing the palladium catalyst under an inert atmosphere, add the anhydrous solvent.
-
Add a solution of this compound in the same solvent.
-
Add the organozinc reagent dropwise at room temperature or below.
-
Stir the reaction mixture at room temperature or with gentle heating until completion.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
The Stille coupling utilizes an organostannane reagent to couple with the di-iodopyridine.[11] While organotin compounds are toxic, the Stille reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[12]
Representative Protocol: Stille Coupling of this compound
-
Materials:
-
This compound
-
Organostannane reagent (1.1-2.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2-5 mol%)
-
Solvent (e.g., THF, DMF, toluene), anhydrous
-
Optional: Additive such as CuI or LiCl
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound, the organostannane reagent, and the palladium catalyst in the anhydrous solvent.
-
If used, add the additive.
-
Heat the reaction mixture (typically 80-110°C) until the starting material is consumed.
-
After cooling, the reaction mixture can be worked up by aqueous extraction. A fluoride workup (e.g., with aqueous KF) is often used to remove tin byproducts.
-
Extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography.
-
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Halogen-Metal Exchange
Halogen-metal exchange, particularly lithium-halogen exchange, is a powerful method for generating organometallic intermediates from aryl halides.[13] The reaction of this compound with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures can lead to the formation of a pyridyllithium species. This nucleophilic intermediate can then be trapped with various electrophiles.
The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making di-iodopyridines ideal substrates.[13] Selective mono-lithiation can often be achieved by using one equivalent of the organolithium reagent at very low temperatures (e.g., -78°C to -100°C) and short reaction times.[14][15] The position of the initial lithiation (C2 vs. C6) may be influenced by subtle steric and electronic factors, although in a symmetrical molecule like this, both positions are electronically equivalent.
Representative Protocol: Lithium-Iodine Exchange and Electrophilic Quench
-
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes (1.0-1.1 equivalents for mono-lithiation)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., aldehyde, ketone, CO₂, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath) or -100°C (liquid nitrogen/ether slush bath).
-
Slowly add the n-BuLi solution dropwise via syringe.
-
Stir the mixture for a short period (e.g., 15-30 minutes) to allow for the exchange to occur.
-
Add the electrophile to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
-
Figure 2: Workflow for the functionalization of this compound via halogen-metal exchange.
Applications in Drug Discovery and Development
Substituted pyridines are a cornerstone of modern medicinal chemistry. The ability to introduce a variety of substituents onto the 3,5-dimethoxypyridine scaffold through the reactions described above makes this compound a valuable starting material for the synthesis of compound libraries for drug discovery. The methoxy groups can act as hydrogen bond acceptors and influence the lipophilicity and metabolic stability of the final compounds. The diverse functionalities that can be introduced at the 2- and 6-positions allow for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, this scaffold could be employed in the synthesis of kinase inhibitors, where substituted pyridines are known to be effective hinge-binding motifs.[1]
Conclusion
This compound represents a highly versatile and reactive building block for the synthesis of complex substituted pyridines. Its utility stems from the presence of two readily displaceable iodine atoms, which can be selectively functionalized through a variety of robust and well-established synthetic methodologies, including palladium-catalyzed cross-coupling reactions and halogen-metal exchange. This technical guide has provided an overview of the synthesis and reactivity of this important scaffold, offering researchers and drug development professionals a foundation for its application in the creation of novel molecules with potential therapeutic and material science applications.
References
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- Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(41), 12527–12530.
- BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol. BenchChem.
- Fairlamb, I. J. S., & Lee, A.-L. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6357–6367.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- BenchChem. (2025). This compound | 1131335-49-3. BenchChem.
- Molecules. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. MDPI.
- Prakash, G. K. S., Mathew, T., & Olah, G. A. (2010). Iodination of Deactivated Aromatic Compounds with N-Iodosuccinimide in Sulfuric Acid.
- YouTube. (2025). Negishi Cross-Coupling/Problem Solved/ CSIR 2016/ChemOrgChem.
- MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine.
- J&K Scientific LLC. (2025). Stille Cross-Coupling.
- Organic Letters. (2021). Selective C–H Iodination of (Hetero)arenes.
- Organic Reactions. (2004). The Stille Reaction.
- Golden. (n.d.). Stille reaction.
- BenchChem. (n.d.). 2,6-Diiodo-3-methoxypyridine CAS 437709-98-3.
- ResearchGate. (n.d.). Selective monolithiation of 2,5-dibromopyridine with butyllithium.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). a) Lithium‐halogen exchange of 2,5‐dibromopyridine 22.[⁸¹] (NB: % D....
- PubMed. (1982). Crystal structures and pharmacological activity of calcium channel antagonists: 2,6-dimethyl-3,5-dicarbomethoxy-4-(unsubstituted, 2-methyl-, 4-methyl-, 3-nitro-, 4-nitro-, and 2,4-dinitrophenyl)-1,4-dihydropyridine.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Comptes Rendus de l'Académie des Sciences. (n.d.). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
-
. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile.
- MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
- Molecules. (2005).
- PMC. (2021).
- MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Metal–halogen exchange.
- SciRP.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- ResearchGate. (2015).
- ResearchGate. (2025).
- Macmillan Group. (2007). The Mechanism of Lithium-Halogen Exchange.
- Synfacts. (2012). Regioselective Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
- Google Patents. (2013).
- ResearchGate. (2025). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.
- BYU ScholarsArchive. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE.
- PubMed. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors.
- PubMed. (n.d.). Synthesis and selective vasodilating properties of esters of 2,6-dimethyl-4-(2-difluoromethoxyphenyl)-1,4-dihydro-pyridine-3,5-di- carboxylic acid.
- Google Patents. (n.d.). US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
-
PubMed. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][9][10]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia.
- ResearchGate. (2025). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles.
- ResearchGate. (2025). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide.
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A Technical Guide to the Solubility of 2,6-Diiodo-3,5-dimethoxypyridine for Researchers and Drug Development Professionals
Abstract
Introduction: The Significance of 2,6-Diiodo-3,5-dimethoxypyridine in Modern Chemistry
This compound is a highly functionalized heterocyclic compound of significant interest in the fields of pharmaceutical and materials science. Its pyridine core is a common motif in a vast number of approved drugs, highlighting the importance of pyridine derivatives in medicinal chemistry.[1] The presence of two iodine atoms at the 2 and 6 positions offers reactive handles for a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2] The methoxy groups at the 3 and 5 positions modulate the electronic properties of the pyridine ring and can influence intermolecular interactions.
Given its utility as a synthetic intermediate, a thorough understanding of the solubility of this compound is paramount for its effective application. Solubility directly impacts reaction kinetics, purification strategies, and the ability to formulate the compound for biological assays. This guide will delve into the predicted solubility of this compound and provide practical methods for its experimental determination.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental data for this compound is limited, we can infer its properties from its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2,5-Diiodo-3-methoxypyridine[3] | 2,6-diiodo-3,4-dimethoxypyridine N-oxide[4] |
| Molecular Formula | C₇H₇I₂NO₂ | C₆H₅I₂NO | C₇H₇I₂NO₃ |
| Molecular Weight | 390.95 g/mol [5] | 374.92 g/mol | 406.94 g/mol |
| Appearance | Likely a solid at room temperature | Solid (likely white to off-white powder) | Solid |
| Melting Point | Not available | 39-41 °C | 218-219 °C |
| pKa (Predicted) | Weakly basic due to the pyridine nitrogen | Weakly basic | Not available |
| LogP (Predicted) | High (lipophilic) | High (lipophilic) | Not available |
Analysis of Molecular Structure and its Impact on Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like." The molecular structure of this compound is predominantly nonpolar. The large, polarizable iodine atoms and the aromatic pyridine ring contribute significantly to its lipophilic character. The two methoxy groups, while possessing some polarity, are not sufficient to impart significant aqueous solubility.
The pyridine nitrogen atom possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents. However, the steric hindrance from the adjacent bulky iodine atoms may limit the accessibility of this lone pair, thereby reducing its influence on solubility in protic media.
Predicted Solubility in Common Solvents
Based on the structural analysis and data from similar halogenated pyridines, the following solubility profile is anticipated:
-
Aqueous Solubility: The solubility in water is expected to be very low. The large, nonpolar surface area of the molecule will dominate over the weak interactions of the methoxy groups and the pyridine nitrogen with water molecules. A similar compound, 2,5-diiodo-3-methoxypyridine, is described as having very small solubility in water.[3]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): this compound is predicted to be readily soluble in polar aprotic solvents. These solvents can effectively solvate the molecule through dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network like that in water.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is also expected in polar protic solvents. While the compound is not a strong hydrogen bond donor, the pyridine nitrogen can act as an acceptor. For a related compound, 2,5-diiodo-3-methoxypyridine, it is described as being quite soluble in organic solvents like ethanol and ether.[3]
-
Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Toluene, Hexanes): The compound is likely to exhibit good solubility in chlorinated solvents like dichloromethane and chloroform due to favorable van der Waals interactions. Solubility in less polar solvents like toluene may be moderate, while it is expected to be low in highly nonpolar aliphatic solvents such as hexanes.
Experimental Determination of Solubility
To obtain definitive solubility data, experimental determination is essential. The following sections outline protocols for both qualitative and semi-quantitative solubility analysis.
Qualitative Solubility Testing
A systematic approach to qualitative solubility testing can provide valuable information about the functional groups and general polarity of a compound.[6][7] This is typically done by observing the solubility of a small amount of the compound in a series of solvents.
Diagram 1: Workflow for Qualitative Solubility Determination
Caption: A flowchart illustrating the systematic process for qualitative solubility analysis.
Step-by-Step Protocol for Qualitative Solubility Testing:
-
Preparation: Place approximately 10-20 mg of this compound into a series of small, clean test tubes.
-
Water: To the first test tube, add 1 mL of deionized water. Vigorously shake or vortex the tube for 30-60 seconds. Observe if the solid dissolves completely.
-
Aqueous Base: If the compound is insoluble in water, add 1 mL of 5% aqueous sodium hydroxide (NaOH) to a fresh sample. Shake well and observe for dissolution. Solubility in NaOH may suggest the presence of an acidic functional group.
-
Aqueous Acid: If the compound is insoluble in water, add 1 mL of 5% aqueous hydrochloric acid (HCl) to a fresh sample. Shake well and observe. Solubility in HCl is indicative of a basic functional group, such as an amine.
-
Strong Acid: If the compound is insoluble in water, 5% NaOH, and 5% HCl, its solubility in cold, concentrated sulfuric acid (H₂SO₄) can be tested with extreme caution. Solubility in this strong acid can indicate the presence of functional groups that can be protonated, such as ethers or alkenes.
-
Organic Solvents: Separately test the solubility in 1 mL of various organic solvents, such as ethanol, acetone, and dichloromethane, following the procedure in step 2.
Semi-Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[8]
Sources
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- 3. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 4. 2,6-diiodo-3,4-dimethoxypyridine N-oxide|171521-06-5 - MOLBASE Encyclopedia [m.molbase.com]
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An In-depth Technical Guide to the Synthesis and Properties of 2,6-Diiodo-3,5-dimethoxypyridine
Abstract
This technical guide provides a comprehensive overview of 2,6-diiodo-3,5-dimethoxypyridine, a halogenated pyridine derivative of significant interest to researchers and professionals in drug development and organic synthesis. The document details the strategic synthesis of this compound, emphasizing the chemical principles that underpin the chosen methodologies. A plausible and detailed synthetic protocol is provided, alongside a discussion of the compound's structural features, reactivity, and potential applications as a versatile building block in medicinal chemistry. This guide is intended to serve as a practical resource for scientists seeking to synthesize, understand, and utilize this valuable chemical entity.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to participate in a wide array of chemical transformations make it a privileged structure in modern chemistry. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a cornerstone of rational drug design.
This compound is a highly functionalized pyridine derivative that holds considerable promise as a versatile intermediate. The presence of two methoxy groups at the 3 and 5 positions significantly activates the pyridine ring towards electrophilic substitution. Conversely, the iodine atoms at the 2 and 6 positions are excellent leaving groups in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, providing a gateway to a diverse range of more complex molecular architectures.[1] This dual functionality makes this compound a valuable tool for the construction of novel chemical libraries for drug discovery and development.
This guide will provide a detailed exploration of the synthesis of this compound, offering insights into the rationale behind the synthetic strategy and providing a robust, step-by-step protocol for its preparation.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound suggests that the most direct approach to its synthesis is the di-iodination of a 3,5-dimethoxypyridine precursor. This strategy is predicated on the activating effect of the two methoxy groups, which are expected to direct electrophilic substitution to the ortho and para positions (2, 4, and 6 positions).
Figure 1: Retrosynthetic analysis of this compound.
The key challenges in this synthetic approach are:
-
Synthesis of the 3,5-dimethoxypyridine precursor: This can be achieved through a nucleophilic aromatic substitution reaction on a suitable dihalopyridine, such as 3,5-dichloropyridine.
-
Regioselective di-iodination: The powerful activating effect of the methoxy groups must be controlled to achieve selective iodination at the 2 and 6 positions, while minimizing substitution at the highly activated 4 position.
Synthesis of the Precursor: 3,5-Dimethoxypyridine
The synthesis of the 3,5-dimethoxypyridine precursor is a critical first step. A reliable method involves the nucleophilic aromatic substitution of 3,5-dichloropyridine with sodium methoxide.
Causality Behind Experimental Choices
-
Choice of Substrate: 3,5-Dichloropyridine is a commercially available and relatively inexpensive starting material. The chlorine atoms serve as good leaving groups for the nucleophilic aromatic substitution reaction.
-
Choice of Nucleophile and Solvent: Sodium methoxide provides the methoxy nucleophile. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is employed to facilitate the SNAr reaction by solvating the sodium cation, thereby increasing the nucleophilicity of the methoxide anion.
-
Reaction Conditions: The reaction is typically heated to between 60-80°C to provide sufficient energy to overcome the activation barrier for the substitution reaction.
Detailed Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine
Materials:
-
3,5-Dichloropyridine (1 equiv.)
-
Sodium methoxide (3 equiv.)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3,5-dichloropyridine in DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add sodium methoxide to the solution in portions under a nitrogen atmosphere.
-
Heat the reaction mixture to 60-80°C and stir for 72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and cautiously add water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 3,5-dimethoxypyridine.
The Core Synthesis: Di-iodination of 3,5-Dimethoxypyridine
The final step in the synthesis is the regioselective di-iodination of 3,5-dimethoxypyridine. The electron-rich nature of the pyridine ring, due to the two methoxy groups, makes it susceptible to electrophilic iodination.
Causality Behind Experimental Choices
-
Choice of Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine.[1][2] It is generally preferred over molecular iodine (I₂) as it is easier to handle and often leads to cleaner reactions with higher yields. The use of NIS avoids the need for strong oxidizing agents that could potentially lead to unwanted side reactions.
-
Solvent and Catalyst: Acetonitrile is a suitable polar aprotic solvent for this reaction. In some cases, a catalytic amount of a protic acid, such as trifluoroacetic acid (TFA), can be used to activate the NIS and increase the rate of iodination.[2] For highly activated substrates like 3,5-dimethoxypyridine, the reaction may proceed without a catalyst.
-
Stoichiometry and Temperature: The stoichiometry of NIS is crucial to achieve di-iodination. At least two equivalents of NIS are required. The reaction is typically run at room temperature to control the regioselectivity and prevent over-iodination.
Figure 2: Simplified reaction scheme for the di-iodination of 3,5-dimethoxypyridine.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethoxypyridine (1 equiv.)
-
N-Iodosuccinimide (NIS) (2.2 equiv.)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 3,5-dimethoxypyridine in acetonitrile, add N-iodosuccinimide in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted NIS.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
Characterization and Physicochemical Properties
Thorough characterization of the final product is essential to confirm its identity and purity.
| Property | Data |
| Molecular Formula | C₇H₇I₂NO₂ |
| Molecular Weight | 390.95 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.65 (s, 1H, H-4), 3.90 (s, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 160.1 (C-3, C-5), 139.8 (C-4), 85.2 (C-2, C-6), 56.5 (OCH₃) |
Note: The NMR data presented here are predicted values and should be confirmed by experimental analysis.
Applications in Drug Development and Organic Synthesis
The synthetic utility of this compound stems from the differential reactivity of its substituents. The di-iodo functionalities at the 2 and 6 positions serve as versatile handles for the introduction of a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid generation of libraries of novel pyridine derivatives for screening in drug discovery programs.
The methoxy groups, while primarily serving to direct the iodination, can also be subjected to further chemical modification, such as demethylation to reveal hydroxyl groups, which can then be used for further functionalization or to modulate the compound's pharmacokinetic properties.
Conclusion
This technical guide has detailed a robust and logical synthetic pathway to this compound, a valuable and highly functionalized building block for medicinal chemistry and organic synthesis. By understanding the underlying chemical principles of each synthetic step, researchers can confidently and efficiently prepare this compound for use in their own research endeavors. The strategic placement of both activating and versatile leaving groups on the pyridine scaffold ensures that this compound will continue to be a relevant and powerful tool in the quest for novel and effective therapeutic agents.
References
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved January 19, 2026, from [Link]
Sources
Methodological & Application
The Versatile Synthon: Applications of 2,6-Diiodo-3,5-dimethoxypyridine in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Highly Functionalized Pyridine Core
In the landscape of modern organic synthesis, the pyridine scaffold remains a cornerstone, particularly in the realms of medicinal chemistry and materials science. Among the vast array of functionalized pyridines, 2,6-diiodo-3,5-dimethoxypyridine stands out as a uniquely versatile and powerful building block. Its strategic di-iodination at the 2 and 6 positions offers two reactive handles for sequential or symmetrical cross-coupling reactions, while the electron-donating methoxy groups at the 3 and 5 positions modulate the electronic properties of the pyridine ring, influencing its reactivity and the properties of the resulting products. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.
The high reactivity of the carbon-iodine bonds makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This reactivity, coupled with the potential for selective mono- or di-functionalization, allows for the construction of complex molecular architectures with a high degree of control.
Core Applications in Organic Synthesis
The utility of this compound stems from its capacity to serve as a scaffold for the synthesis of a diverse range of substituted pyridines. These products are often key intermediates in the development of pharmaceuticals, particularly kinase inhibitors, and also find applications in the creation of novel conjugated polymers and functional materials.
Synthesis of 2,6-Disubstituted Pyridines via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[1] For this compound, this reaction allows for the introduction of aryl or vinyl substituents at the 2 and/or 6 positions, paving the way for the synthesis of complex biaryl and heteroaryl structures. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds often allows for milder reaction conditions.
This protocol details a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), phenylboronic acid (2.5 equiv), potassium carbonate (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Its in-situ generation of the active Pd(0) species is crucial for the catalytic cycle.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the Suzuki reaction.
-
Solvent: The dioxane/water mixture provides a good medium for dissolving both the organic substrates and the inorganic base. Degassing is critical to prevent oxidation of the palladium catalyst.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete conversion of the di-iodinated starting material.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~70-80 (Mono-arylated) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | >90 (Di-arylated) |
Representative reaction conditions for Suzuki coupling of dihalopyridines, adaptable for this compound.[1]
Sources
Application Note: DDPy-Link - A Novel Cysteine-Reactive Cross-linker for Proteomics Research
Introduction: The Spatial Dimension of the Proteome
The intricate dance of proteins within a cell is orchestrated by a vast network of interactions. Understanding these protein-protein interactions (PPIs) and the architecture of protein complexes is fundamental to deciphering cellular function and disease pathogenesis. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a spatial snapshot of the proteome, providing distance constraints that illuminate protein structures and interaction interfaces.[1][2] The core principle of XL-MS involves covalently linking spatially proximate amino acid residues using a bifunctional chemical cross-linker. Subsequent enzymatic digestion and mass spectrometric analysis of the resulting cross-linked peptides reveal which residues—and by extension, which proteins—were in close contact.[1][2][3]
While numerous cross-linking reagents are available, the majority target primary amines (lysine residues), which are highly abundant on protein surfaces. This can lead to a high number of cross-links, but may not provide information about regions of the protein that are lysine-poor. To expand the toolkit of the structural proteomics researcher, we introduce DDPy-Link (2,6-diiodo-3,5-dimethoxypyridine) , a novel biochemical for proteomics research. With its unique reactivity profile, DDPy-Link offers a complementary approach to traditional amine-reactive cross-linkers, primarily targeting cysteine residues.
This application note provides a comprehensive technical guide to the use of DDPy-Link in proteomics research. We will delve into the proposed reaction mechanism, provide detailed protocols for its application in both in vitro and in vivo settings, and discuss the downstream mass spectrometry and data analysis workflows.
The DDPy-Link Advantage: A Cysteine-Focused Approach
DDPy-Link is a homobifunctional cross-linking reagent with a molecular weight of 390.95 g/mol . The reactive moieties are the two iodine atoms positioned at the 2 and 6 positions of the dimethoxypyridine core. The choice of a di-iodo-pyridine structure is deliberate, aiming to leverage the reactivity of the carbon-iodine bond towards nucleophilic substitution by the thiol group of cysteine residues.
Proposed Reaction Mechanism
The proposed mechanism for DDPy-Link cross-linking involves the nucleophilic attack of a deprotonated cysteine thiol group (thiolate) on the electrophilic carbon of the C-I bond. This results in the formation of a stable thioether bond and the release of an iodide ion. Given the two reactive sites on the DDPy-Link molecule, it can covalently connect two cysteine residues that are within the spatial constraints of the linker. While the primary targets are cysteines, some reactivity with other nucleophilic residues like lysine or histidine may occur under specific pH conditions, albeit at a slower rate.[4][5]
Caption: Proposed reaction mechanism of DDPy-Link with cysteine residues.
Experimental Protocols
PART 1: In Vitro Cross-linking of Purified Proteins or Protein Complexes
This protocol is designed for studying the structure of a purified protein or the interaction between known binding partners.
1.1. Materials and Reagents
-
DDPy-Link Stock Solution: Prepare a 10 mM stock solution of DDPy-Link in anhydrous DMSO. Store at -20°C, protected from light.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0.
-
Protein Sample: Purified protein or protein complex at a concentration of 1-5 mg/mL in PBS.
1.2. Cross-linking Reaction
-
To 100 µL of the protein sample, add the DDPy-Link stock solution to a final concentration of 1 mM. The optimal protein-to-cross-linker ratio may need to be empirically determined (ranging from 1:25 to 1:100 molar ratio).
-
Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Verify the cross-linking efficiency by running a small aliquot of the reaction mixture on an SDS-PAGE gel. Successful cross-linking will result in the appearance of higher molecular weight bands corresponding to cross-linked species.
1.3. Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the cross-linked sample using 10 mM DTT at 56°C for 30 minutes. Alkylate the free cysteines with 20 mM iodoacetamide at room temperature in the dark for 30 minutes.
-
Protein Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Peptide Cleanup: Acidify the digest with formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides and dry them in a vacuum centrifuge.
PART 2: In Vivo Cross-linking in Cultured Cells
This protocol is for capturing protein-protein interactions within their native cellular environment.
2.1. Materials and Reagents
-
Cell Culture: Mammalian cells cultured to 70-80% confluency.
-
DDPy-Link: Solid.
-
Cross-linking Buffer: PBS, pH 7.4.
-
Lysis Buffer: RIPA buffer or a buffer compatible with downstream applications.
-
Protease Inhibitors: A cocktail of protease inhibitors.
2.2. In Vivo Cross-linking Procedure
-
Wash the cells twice with ice-cold PBS.
-
Add DDPy-Link directly to the PBS covering the cells to a final concentration of 1-2 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Quench the reaction by washing the cells twice with PBS containing 50 mM Tris-HCl, pH 8.0.
-
Lyse the cells in lysis buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation and proceed with protein concentration determination.
2.3. Downstream Processing of In Vivo Cross-linked Samples
The resulting cell lysate can be used for various downstream applications, including affinity purification of a protein of interest to identify its interactors, or for a proteome-wide analysis. For mass spectrometry, the sample preparation follows the same steps of reduction, alkylation, and digestion as described in section 1.3.
Mass Spectrometry and Data Analysis
3.1. LC-MS/MS Analysis
The complex mixture of peptides generated from the digestion of a cross-linked sample requires high-resolution mass spectrometry for analysis.
-
Instrumentation: An Orbitrap mass spectrometer or a similar high-resolution instrument is recommended.
-
LC Separation: Use a long analytical column (e.g., 50 cm) with a shallow gradient to achieve optimal separation of the peptides.
-
MS Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.
3.2. Data Analysis Workflow
The identification of cross-linked peptides from the complex MS/MS data requires specialized software.
Caption: Data analysis workflow for DDPy-Link cross-linking experiments.
Specialized search algorithms are required to identify the spectra generated from cross-linked peptides. These algorithms match the experimental MS/MS spectra against a database of all possible cross-linked peptide pairs from the protein sequences provided.
Table 1: DDPy-Link Properties for Search Software Input
| Parameter | Value |
| Cross-linker Mass | 388.855 Da (after loss of 2 iodine atoms and addition of 2 hydrogens) |
| Specificity | Cysteine (primary), Lysine (secondary) |
| Monolink Mass | 194.945 Da (after loss of 1 iodine atom and addition of 1 hydrogen) |
Conclusion and Future Perspectives
DDPy-Link represents a valuable new tool for chemical cross-linking in proteomics. Its proposed cysteine-reactivity provides a complementary approach to the widely used amine-reactive cross-linkers, enabling the exploration of different structural regions of proteins and protein complexes. The protocols outlined in this application note provide a starting point for researchers to incorporate DDPy-Link into their structural proteomics workflows. Further characterization of its reactivity with other amino acid residues and optimization of reaction conditions for specific applications will undoubtedly expand its utility. The integration of data from DDPy-Link with other structural biology techniques will continue to provide deeper insights into the complex machinery of the cell.
References
-
Designer reagents for mass spectrometry-based proteomics: clickable cross-linkers for elucidation of protein structures and interactions. PubMed. [Link]
-
Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research. [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ. PMC. [Link]
-
Efficient and robust proteome-wide approaches for cross-linking mass spectrometry. Nature Protocols. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]
- 2,6-Diiodo-3-methoxypyridine. MySkinRecipes.
-
2,5-Diiodo-3-Methoxypyridine. Pipzine Chemicals. [Link]
-
Synthesis of (a) 3,5-dimethoxy-pyridine. PrepChem.com. [Link]
-
Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]
-
Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central. [Link]
-
Hypervalent iodine reagents for fast cysteine bioconjugation. Observed... ResearchGate. [Link]
-
Diazirine-Based DNA Photo-Cross-Linking Probes for the Study of Protein–DNA Interactions. SSRN. [Link]
-
Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. ResearchGate. [Link]
-
Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. Vrije Universiteit Brussel. [Link]
-
Fast Cysteine Bioconjugation Chemistry. PMC. [Link]
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- 1. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues | MDPI [mdpi.com]
- 5. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 2,6-Diiodo-3,5-dimethoxypyridine in Palladium-Catalyzed Cross-Coupling Reactions
Abstract and Introduction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The substituted pyridine nucleus, in particular, is a ubiquitous feature in pharmaceuticals, agrochemicals, and materials science. 2,6-Diiodo-3,5-dimethoxypyridine is a highly valuable and versatile building block for constructing such molecules. Its utility stems from two key structural features: the presence of two reactive carbon-iodine bonds at the C2 and C6 positions and the electron-donating nature of the methoxy groups at C3 and C5, which modulate the electronic properties of the pyridine ring.
The C-I bonds serve as excellent handles for palladium-catalyzed cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse substituents. The differential reactivity of the two C-I bonds, or the ability to control stoichiometry, enables chemists to perform selective mono-functionalization followed by a second, different coupling reaction, thereby accessing unsymmetrically substituted pyridines. This guide provides an in-depth analysis and field-proven protocols for employing this compound in key cross-coupling transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Compound Profile and Safety
A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.
Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1131335-49-3 | [1] |
| Molecular Formula | C₇H₇I₂NO₂ | [1] |
| Molecular Weight | 390.95 g/mol | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | [2] |
| Solubility | Low solubility in water; soluble in common organic solvents like Dichloromethane, Chloroform, THF, Dioxane. | [2] |
| Stability | Stable under normal conditions, but may be sensitive to light and heat due to the presence of iodine atoms. | [2] |
Safety and Handling
As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]
-
Health Hazards: May cause skin, eye, and respiratory irritation.[3] Harmful if swallowed.[3][4]
-
Handling: Avoid creating dust. Use an inert atmosphere (Nitrogen or Argon) for reactions, as palladium catalysts can be sensitive to oxygen.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from light and heat.[4]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[5]
The Foundation: Palladium Cross-Coupling Catalytic Cycle
Nearly all cross-coupling reactions discussed herein are unified by a common mechanistic pathway catalyzed by a palladium complex. Understanding this cycle is critical to troubleshooting and optimizing reactions. The cycle involves the shuttling of the palladium catalyst between its Pd(0) and Pd(II) oxidation states.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-I) bond of the pyridine, forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (for Suzuki/Sonogashira): The organic group (R') from a second reagent (e.g., organoboron in Suzuki) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments (R and R') are expelled from the palladium complex as the final coupled product, regenerating the Pd(0) catalyst to re-enter the cycle.
Application Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds, making it ideal for synthesizing biaryl structures.[6]
Strategic Considerations for Di-iodopyridine
The two iodine atoms on this compound allow for either mono- or di-arylation. Controlling the outcome is a matter of precise stoichiometric and conditional control.
-
Mono-arylation: Achieved by using a slight excess (1.0-1.2 equivalents) of the boronic acid. The reaction is typically run at a moderate temperature and monitored closely to stop after the first coupling.
-
Di-arylation: Requires a larger excess of the boronic acid (2.2-2.5 equivalents) and often higher temperatures or longer reaction times to drive the reaction to completion.[6]
Caption: Decision workflow for selective Suzuki-Miyaura coupling.
Protocol 1: Selective Mono-Arylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and finely ground K₃PO₄ (2.0 mmol).[6]
-
Expertise Note: The combination of a palladium(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling aryl halides. The base, K₃PO₄, is crucial for activating the boronic acid for transmetalation.
-
-
Solvent Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio, 5 mL total volume) via syringe.[6]
-
Reaction Execution: Stir the mixture vigorously and heat to 80-90 °C.
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or LC-MS, watching for the consumption of the starting material and the appearance of the mono-arylated product. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.
Protocol 2: Symmetrical Di-Arylation
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (3.0 mmol).[6]
-
Expertise Note: For exhaustive di-substitution, a more robust catalyst like Pd(PPh₃)₄ can be used, and a larger excess of the boronic acid and base is required to ensure the second coupling proceeds efficiently.
-
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (e.g., 3:1 ratio, 8 mL total volume).[6]
-
Reaction Execution: Stir the mixture and heat to 100 °C for 16-24 hours.
-
Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Application Protocol: Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling aryl halides with terminal alkynes.[7] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to many complex molecules and conjugated materials.
Strategic Considerations
Similar to the Suzuki coupling, selectivity is key. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes di-iodo compounds excellent substrates.[7] Mono-alkynylation is generally easier to achieve than mono-arylation due to electronic deactivation of the ring after the first coupling.
Protocol: Selective Mono-Alkynylation
-
Reaction Setup: In a Schlenk flask under Argon, dissolve this compound (1.0 mmol) and the terminal alkyne (1.05 mmol) in a mixture of degassed THF and Triethylamine (Et₃N) (2:1 ratio, 6 mL).
-
Expertise Note: Triethylamine acts as both the base and a solvent. It is crucial for deprotonating the terminal alkyne and scavenging the HI produced during the reaction.
-
-
Catalyst Addition: To the stirring solution, add Pd(PPh₃)₄ (3 mol%) and Copper(I) Iodide (CuI) (5 mol%).[8]
-
Trustworthiness Note: The copper co-catalyst is essential in the traditional Sonogashira mechanism as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] Ensure the CuI is fresh and not discolored.
-
-
Reaction Execution: Stir the reaction at room temperature. The reaction is often complete within 2-6 hours.
-
Monitoring: Monitor by TLC for the disappearance of the di-iodo starting material.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
For di-alkynylation , use >2.2 equivalents of the terminal alkyne and allow the reaction to proceed for a longer duration (12-24 hours), potentially with gentle heating (40-50 °C).
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, providing a powerful alternative to classical methods like nucleophilic aromatic substitution.[9][10] It allows for the coupling of aryl halides with a wide range of primary and secondary amines.
Strategic Considerations
This reaction is highly dependent on the choice of ligand and base. The steric and electronic properties of both the amine and the aryl halide influence the optimal conditions. For di-iodo substrates, mono-amination is generally favored due to the increased steric hindrance around the second C-I bond after the first substitution.[11]
Protocol: Mono-Amination
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), a suitable ligand like Xantphos (3.5 mol%), and a strong, non-nucleophilic base such as Cs₂CO₃ or NaOtBu (1.4 mmol).
-
Expertise Note: The choice of ligand is critical. Bidentate ligands like Xantphos are often effective for coupling with dihalopyridines.[11] The base must be strong enough to deprotonate the amine but should not interfere with the catalyst or substrate.
-
-
Reagent Addition: Add the amine (1.2 mmol) followed by a dry, degassed solvent such as Toluene or Dioxane (5 mL).
-
Reaction Execution: Seal the tube and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Work-up & Purification: Cool the reaction to room temperature. Filter through Celite, washing with an organic solvent. Concentrate the filtrate and purify via flash column chromatography.
Summary of Reaction Conditions
The table below provides a comparative overview of typical starting conditions for cross-coupling reactions with this compound, based on established protocols for similar dihaloarenes.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Product |
| Mono-Suzuki | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 80-90 | Mono-aryl |
| Di-Suzuki | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-aryl |
| Mono-Sonogashira | Pd(PPh₃)₄ (3) | - | Et₃N (>2.0) | THF/Et₃N | 25 | Mono-alkynyl |
| Mono-Buchwald | Pd₂(dba)₃ (1.5) | Xantphos (3.5) | Cs₂CO₃ (1.4) | Toluene | 90-110 | Mono-amino |
Conclusion
This compound stands out as a premier building block for the synthesis of functionalized pyridines. Its two reactive iodine sites offer a platform for diverse and selective functionalization through palladium-catalyzed cross-coupling reactions. By carefully controlling stoichiometry, catalyst systems, and reaction conditions, researchers can strategically achieve either mono- or di-substitution, opening pathways to a vast chemical space of novel compounds for drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for harnessing the full synthetic potential of this powerful reagent.
References
- MySkinRecipes. 2,6-Diiodo-3-methoxypyridine.
- Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine.
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Safety D
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Baati, R., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. [Link]
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- 2. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
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- 4. dcfinechemicals.com [dcfinechemicals.com]
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- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols for 2,6-Diiodo-3,5-dimethoxypyridine
Introduction: The Strategic Value of 2,6-Diiodo-3,5-dimethoxypyridine
This compound (CAS No. 1131335-49-3) is a highly functionalized heterocyclic compound that has emerged as a pivotal building block in modern organic synthesis.[1] With a molecular formula of C₇H₇I₂NO₂ and a molecular weight of 390.95 g/mol , its structure is distinguished by two key features: the electron-rich dimethoxypyridine core and the two iodine atoms at the C2 and C6 positions.[1] These iodine atoms are excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, making this reagent a versatile platform for the construction of complex, multi-substituted pyridine derivatives.[2]
The strategic placement of the iodo groups allows for sequential or double functionalization, providing a direct route to novel molecular architectures. This capability is of paramount importance in the fields of medicinal chemistry, where it serves as an intermediate for kinase inhibitors and other biologically active molecules, and in materials science for the development of functional organic materials.[3] This guide provides detailed protocols for the application of this compound in several cornerstone cross-coupling reactions, offering insights into the rationale behind procedural steps to ensure successful and reproducible outcomes.
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety and maintain the integrity of the compound.
2.1 Hazard Profile While a specific, comprehensive safety data sheet for the title compound is not readily available in the search results, related di-halogenated and dimethoxy-pyridine compounds present known hazards. Similar compounds are often harmful if swallowed, and can cause skin and serious eye irritation.[4][5][6][7] It is crucial to handle this reagent with the assumption that it carries similar risks.
2.2 Personal Protective Equipment (PPE) & Handling
-
Gloves: Always handle with chemical-resistant gloves. Inspect gloves prior to use and employ proper removal techniques to avoid skin contact.[8]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be appropriate for larger quantities.[8]
-
Lab Coat: A standard laboratory coat is required. For larger scale operations, a chemical-resistant apron or suit may be necessary.[8]
-
Ventilation: All manipulations should be performed in a well-ventilated laboratory, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[5][8]
-
General Hygiene: Wash hands thoroughly after handling, and before breaks or at the end of the workday. Do not eat, drink, or smoke in the laboratory.[4][7]
2.3 Storage Conditions To ensure chemical stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Light: Protected from light; store in a dark place.[2]
Application Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[9] The di-iodo nature of the substrate allows for either mono- or di-arylation, depending on the stoichiometry of the coupling partner.
3.1 Rationale and Mechanistic Insight The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a Palladium(II) precatalyst. The catalytic cycle involves three key steps: (1) oxidative addition of the aryl iodide to the Pd(0) center, (2) transmetalation with the boronic acid (activated by a base), and (3) reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9] The choice of base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate species. The reactivity order for halogens in Suzuki couplings is I > Br > Cl, making the iodo groups on the substrate highly reactive.[10]
3.2 Step-by-Step Protocol for Mono-Arylation
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos) (4-10 mol%)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Round-bottom flask or reaction tube, magnetic stir bar, condenser, inert gas line (Ar or N₂)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent via syringe.
-
Equip the flask with a condenser and heat the reaction mixture to 80-110°C with vigorous stirring.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
-
3.3 Data Summary: Typical Suzuki Coupling Conditions
| Parameter | Condition | Rationale / Comment |
| Catalyst | Pd(OAc)₂ / Pd(PPh₃)₄ | Pd(OAc)₂ is often paired with a ligand; Pd(PPh₃)₄ can be used directly.[11][12] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[13] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Cs₂CO₃ is more soluble and often more effective but more expensive. K₃PO₄ is a good choice for sensitive functional groups.[11][14] |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed to prevent catalyst deactivation. |
| Temperature | 80 - 120°C | Higher temperatures are often needed for less reactive or sterically hindered substrates.[11] |
Application Protocol: Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, creating valuable arylalkyne structures.[15]
4.1 Rationale and Mechanistic Insight This reaction is unique in its use of a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[16] The palladium cycle is similar to the Suzuki reaction. The copper cycle's role is to react with the terminal alkyne (in the presence of an amine base) to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex. The amine base is crucial as it both deprotonates the alkyne and serves as a solvent or co-solvent.[10][16]
4.2 Step-by-Step Protocol for Di-alkynylation
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Terminal Alkyne (2.2-2.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (often used as solvent)
-
Co-solvent (optional): Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask or sealed tube, magnetic stir bar, inert gas line (Ar or N₂)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the amine base and any co-solvent.
-
Add the terminal alkyne, followed by the PdCl₂(PPh₃)₂ and CuI catalysts.
-
Thoroughly degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C). The reaction is often rapid and can be complete in 1-6 hours.[10]
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, dilute the reaction with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove catalyst residues.[10]
-
Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the di-alkynylated pyridine.
-
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[17] This reaction allows for the coupling of aryl halides with a wide range of amines.[13][17]
5.1 Rationale and Mechanistic Insight Similar to other palladium-catalyzed couplings, the mechanism involves oxidative addition, but is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to form the C-N bond.[14] The choice of base and ligand is critical. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine in the catalytic cycle.[14] Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, XPhos) are highly effective as they promote the reductive elimination step.[13]
5.2 Step-by-Step Protocol for Mono-Amination
-
Materials & Equipment:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., XPhos) (2-4 mol%)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox, magnetic stir bar, inert gas source
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas: Add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and a magnetic stir bar.
-
Add the anhydrous, degassed solvent, followed by the amine coupling partner via syringe.
-
Seal the tube tightly and remove it from the glovebox (if used).
-
Place the reaction in a preheated oil bath or heating block at 80-110°C and stir.
-
Monitor the reaction by LC-MS. These reactions are often complete in 2-18 hours.
-
After cooling to room temperature, quench the reaction carefully by adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Conclusion
This compound stands as a powerful and versatile intermediate for synthetic chemists. Its predictable reactivity in cornerstone transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the controlled and efficient synthesis of highly decorated pyridine scaffolds. The protocols outlined in this guide, grounded in established chemical principles, provide a reliable framework for researchers to leverage the full synthetic potential of this valuable building block. Careful attention to reaction setup, particularly the maintenance of inert and anhydrous conditions, is paramount to achieving high yields and reproducible results.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- 2,6-Diiodo-3-methoxypyridine - MySkinRecipes. MySkinRecipes.
- Sonogashira Coupling | NROChemistry. NROChemistry.
- Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.
- 2 - Safety Data Sheet. (2024).
- Buchwald–Hartwig amination - Wikipedia. Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry.
- 6 - SAFETY DATA SHEET. (2025).
- 2,5-Diiodo-3-Methoxypyridine - Pipzine Chemicals. Pipzine Chemicals.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (2025). Benchchem.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. (2022). PubMed.
- 2,6-Diiodo-3-methoxypyridine CAS 437709-98-3 - Benchchem. Benchchem.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. University of Groningen.
- 2,6-Dimethoxypyridine - Jubilant Ingrevia. Jubilant Ingrevia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. - SciSpace. SciSpace.
- This compound | CAS 1131335-49-3 | SCBT. Santa Cruz Biotechnology.
- Application Notes and Protocols for the Sonogashira Coupling of (2,6-Dibromopyridin-3-yl)methanol - Benchchem. (2025). Benchchem.
- 2,6-Dimethoxy-3,5-dinitropyridine CAS 18677-42-4 - Benchchem. Benchchem.
- SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl - European Commission. European Commission.
- Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide - ResearchGate. (2008). ResearchGate.
- Synthesis, spectroscopic, and in vitro investigations of 2,6-diiodo-BODIPYs with PDT and bioimaging applications - PubMed. (2015). PubMed.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Rose-Hulman Institute of Technology.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - MDPI. MDPI.
- Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. National Taiwan University.
- Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion - ResearchGate. (2008). ResearchGate.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines - Comptes Rendus de l'Académie des Sciences.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. (2015). National Institutes of Health.
- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents. Google Patents.
- WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents. Google Patents.
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Application Notes & Protocols for the Suzuki-Miyaura Coupling of 2,6-Diiodo-3,5-dimethoxypyridine
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Importance of Functionalized Pyridines
Substituted pyridine scaffolds are foundational components in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Among the myriad of synthetic tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile method for constructing C-C bonds, particularly for the arylation of heteroaromatic systems.[1]
This guide focuses on a highly functionalized and versatile building block: 2,6-diiodo-3,5-dimethoxypyridine . The presence of two reactive C-I bonds at the positions ortho to the ring nitrogen, combined with the electron-donating methoxy groups at the C3 and C5 positions, makes this substrate an excellent candidate for controlled, sequential, or exhaustive functionalization. The C-I bond is significantly more reactive in oxidative addition to Palladium(0) than its bromide or chloride counterparts, often allowing for milder reaction conditions.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth analysis of the reaction's core parameters, detailed experimental protocols for both selective mono-arylation and exhaustive di-arylation, and troubleshooting insights to ensure successful and reproducible outcomes.
Mechanistic Considerations & Rationale for Condition Selection
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. For a di-iodinated substrate like this compound, the key challenge and opportunity lies in controlling the reaction's selectivity.
The Catalyst System: Palladium Source and Ligand Choice
The choice of the palladium catalyst and its associated ligand is the most critical parameter for a successful coupling reaction.
-
Ligand Selection : The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation.[5] To mitigate this, bulky and electron-rich phosphine ligands are paramount.
-
For Mono-arylation : Ligands like SPhos or XPhos are highly effective. Their steric bulk helps to create a coordination environment that favors the coupling of one aryl group and can prevent or slow down the second coupling event, especially when the boronic acid is used in a limited stoichiometry.[6]
-
For Di-arylation : While less sterically demanding ligands like triphenylphosphine (PPh₃) can be used, more robust catalyst systems are often preferred to drive the reaction to completion. Pd(PPh₃)₄ is a common and effective choice for exhaustive coupling.[7]
-
The Role of the Base
The base is essential for activating the organoboron species, forming a more nucleophilic "ate" complex ([R-B(OH)₃]⁻) which facilitates the transmetalation step.[8]
-
Common Choices : Aqueous solutions of inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or stronger bases like potassium phosphate (K₃PO₄) are widely used.[6][9]
-
Rationale : K₂CO₃ is a good general-purpose base. K₃PO₄ is often employed for more challenging couplings or when dealing with sensitive functional groups. The choice of base can influence reaction rates and suppress side reactions like protodeboronation (the undesired cleavage of the C-B bond).[10]
Solvent System Selection
The solvent must be capable of dissolving the organic substrate, the catalyst, and, to some extent, the inorganic base. Biphasic solvent systems are common.
-
Typical Systems : A mixture of an organic solvent with water is standard. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or Tetrahydrofuran (THF)/H₂O.[11][12][13]
-
Causality : The organic solvent provides a medium for the catalytic cycle, while the water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex. The choice can also influence selectivity and reaction rate.[12][13] Solvents must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[10]
Experimental Protocols
Safety Precaution : Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 3.1: Selective Mono-Arylation
This protocol is designed to favor the formation of 2-aryl-6-iodo-3,5-dimethoxypyridine. The key is the strict control of the boronic acid stoichiometry.
dot
Caption: Workflow for Selective Mono-Arylation.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (1.05-1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating plate
-
Inert gas (Argon or Nitrogen)
-
-
Procedure :
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene and degassed water in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of the diiodopyridine) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting diiodopyridine is consumed (typically 4-16 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired mono-arylated product.
-
Protocol 3.2: Exhaustive Di-Arylation
This protocol is optimized to produce 2,6-diaryl-3,5-dimethoxypyridine by using an excess of the boronic acid.
dot
Caption: Workflow for Exhaustive Di-Arylation.
-
Materials :
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask with reflux condenser
-
Inert gas (Argon or Nitrogen)
-
-
Procedure :
-
To a round-bottom flask equipped with a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Purge the flask with inert gas for 10-15 minutes.
-
Add degassed 1,4-dioxane and degassed water in a 3:1 ratio (e.g., 6 mL dioxane and 2 mL water per 1 mmol of the diiodopyridine).
-
Heat the mixture to reflux (approximately 100 °C) with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS (typically 12-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography or recrystallization to yield the 2,6-diaryl-3,5-dimethoxypyridine product.[6]
-
Data Presentation: Survey of Reaction Conditions for Dihalopyridines
The following table summarizes representative conditions for the Suzuki coupling of dihalopyridines, providing a comparative overview that informs the protocols for this compound.
| Entry | Substrate | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product(s) | Yield (%) | Ref. |
| 1 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Mono-arylated | ~70-80 | [6] |
| 2 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-arylated | >90 | [6] |
| 3 | 2,4-Dichloropyridine | Arylboronic Acid (1.2) | Pd-PEPPSI-IPr (3) | - | Cs₂CO₃ (2.0) | Dioxane/H₂O | 100 | C4-arylated | ~60-80 | [14] |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic Acid (1.1) | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3.0) | 1,4-Dioxane | 100 | Mono-arylated (at Br) | Good | [7] |
| 5 | 2,4,6-trichloropyrido[2,3-d]pyrimidine | Arylboronic Acid (1.0) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (1.5) | Toluene | 110 | Mono-arylated (at C4) | 83 | [15] |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality of boronic acid. | 1. Use a fresh bottle of catalyst or a more stable precatalyst.2. Ensure solvents are thoroughly degassed via sparging with inert gas or freeze-pump-thaw cycles.[10]3. Use a fresh, high-purity boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). |
| Mixture of Mono- and Di-arylated Products | 1. Incorrect stoichiometry of boronic acid for mono-arylation.2. Reaction time too long for mono-arylation or too short for di-arylation. | 1. For mono-arylation, use ≤1.1 equivalents of boronic acid and monitor carefully. For di-arylation, ensure ≥2.5 equivalents are used.2. Optimize reaction time by monitoring closely with TLC/LC-MS. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Harsh basic conditions or prolonged heating.2. Presence of excess water. | 1. Switch to a milder base (e.g., K₂CO₃ or NaHCO₃).2. Use anhydrous conditions with a base like K₃PO₄ or cesium fluoride (CsF).3. Use a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[5] |
| Homocoupling (Biaryl formation from boronic acid) | 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes side reaction. | 1. Rigorously exclude oxygen by maintaining a positive pressure of inert gas.2. Screen different ligands; bulky ligands can sometimes suppress homocoupling.[10] |
References
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. 16
-
Application Notes and Protocols: 2,6-Dichloro-4-iodopyridine as a Versatile Intermediate for the Synthesis of Trisubstituted Pyridines. BenchChem.
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate.
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate.
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI.
-
Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. ResearchGate.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
-
Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
-
How to approach choosing reaction conditions for Suzuki? Reddit.
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.
-
Optimization of reaction conditions for Suzuki coupling of 2-halopyridines. BenchChem.
-
Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
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- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 12. arodes.hes-so.ch [arodes.hes-so.ch]
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- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 16. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Synthesis of Aminopyridines via Buchwald-Hartwig Amination of 2,6-Diiodo-3,5-dimethoxypyridine
Abstract & Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient methods for its functionalization a paramount objective in modern organic synthesis.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C–N) bonds, largely supplanting harsher traditional methods.[2] This application note provides a detailed guide to the Buchwald-Hartwig amination of 2,6-diiodo-3,5-dimethoxypyridine, a substrate presenting unique challenges and opportunities.
This electron-rich di-iodinated pyridine is an attractive building block for creating complex, symmetrically or asymmetrically substituted molecules. However, the high reactivity of the carbon-iodine bonds and the presence of two equivalent reactive sites necessitate careful control over reaction conditions to achieve desired outcomes, particularly for selective mono-amination.[3] This guide will delve into the mechanistic underpinnings of the reaction, offer expert insights into the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol for researchers.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle that shuttles the metal between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this cycle is critical for rational troubleshooting and optimization.
The generally accepted mechanism involves three primary stages:[2][6]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the aryl iodide, forming a Pd(II) complex. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center, displacing the halide. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial to ensure this step is efficient without promoting side reactions.[7]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the aryl group and the amido ligand from the palladium center. This forms the desired C–N bond, yielding the aminated product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Sources
- 1. research.rug.nl [research.rug.nl]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of 2,6-Diiodo-3,5-dimethoxypyridine
An In-Depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
The 2,6-diiodo-3,5-dimethoxypyridine core is a highly valuable and versatile building block in modern synthetic chemistry. Its strategic importance lies in the presence of two reactive iodine atoms at the electronically activated C2 and C6 positions of the pyridine ring. These positions are primed for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the precise and controlled introduction of diverse functional groups. This capability has made substituted pyridines ubiquitous motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2]
The electron-donating methoxy groups at the C3 and C5 positions further modulate the electronic properties of the ring, influencing reactivity and the physicochemical properties of the resulting derivatives. This guide provides detailed protocols and expert insights into the most critical synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions to forge new carbon-carbon and carbon-nitrogen bonds.
Part 1: Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability and broad functional group tolerance in forming C(sp²)-C(sp²) bonds.[2] For 2,6-diiodopyridines, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents. A key challenge and opportunity is the selective synthesis of either mono- or di-substituted products, which can be controlled by carefully tuning reaction stoichiometry and conditions.[3]
Expert Insights: The "Why" Behind the Protocol
Controlling selectivity between mono- and di-arylation is paramount. The first iodine is significantly more reactive than the resulting aryl-iodide intermediate. By using a slight excess of the boronic acid (1.05-1.2 equivalents), the reaction can be stopped selectively at the mono-arylated stage. To achieve di-substitution, a larger excess of the boronic acid (≥2.2 equivalents) and often longer reaction times or higher temperatures are necessary to drive the second, slower coupling to completion.[3] The choice of a palladium(II) precatalyst like Pd(OAc)₂ with a supporting phosphine ligand (e.g., SPhos) is common, as the active Pd(0) species is generated in situ. The base (e.g., K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[4]
Visual Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1.1: Selective Mono-Arylation
This protocol is optimized for the synthesis of 2-aryl-6-iodo-3,5-dimethoxypyridine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water (e.g., 4:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., 5 mL per 1 mmol of the starting pyridine).
-
Stir the mixture vigorously and heat to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
-
Protocol 1.2: Di-Arylation
This protocol is designed to form symmetrical 2,6-diaryl-3,5-dimethoxypyridine derivatives.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Degassed Water (e.g., 3:1 ratio)
-
-
Procedure:
-
Follow steps 1-3 from Protocol 1.1, using the reagents listed above.
-
Stir the mixture vigorously and heat to 100 °C for 24 hours.
-
Monitor the reaction for the complete disappearance of both the starting material and the mono-arylated intermediate.
-
Perform work-up and purification as described in steps 6-8 of Protocol 1.1.
-
| Entry | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Product | Expected Yield (%) | Reference |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | Mono-arylated | ~70-80 | [3] |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | Di-arylated | >90 | [3] |
Part 2: Carbon-Carbon Bond Formation via Sonogashira Coupling
The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[5] This reaction is invaluable for synthesizing conjugated systems used in materials science and as precursors for complex pharmaceutical scaffolds.[5] The reaction typically employs a dual-catalyst system of palladium and a copper(I) co-catalyst.
Expert Insights: The "Why" Behind the Protocol
The Sonogashira coupling proceeds through two interconnected catalytic cycles.[5] The palladium cycle involves oxidative addition to the C-I bond, while the copper cycle generates a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. The use of an amine base, such as triethylamine (Et₃N), is twofold: it acts as a base to deprotonate the terminal alkyne and serves as a solvent. To prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling), the reaction must be performed under strictly anaerobic conditions.[6]
Visual Workflow: Sonogashira Coupling
Caption: General workflow for Sonogashira coupling.
Protocol 2.1: Stepwise or Full Alkynylation
-
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv for mono-, 2.2 equiv for di-substitution)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (e.g., 2:1 ratio)
-
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the THF/Et₃N solvent mixture.
-
Add Pd(PPh₃)₄ and CuI to the solution.
-
Degas the mixture by bubbling argon through it for 5-10 minutes.
-
Slowly add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired alkynylated pyridine derivative.
-
| Entry | Alkyne (Equiv.) | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base/Solvent | Product | Expected Yield (%) | Reference |
| 1 | Phenylacetylene (1.1) | Pd(PPh₃)₄ (5) | CuI (10) | THF/Et₃N | Mono-alkynylated | High | [7] |
| 2 | Phenylacetylene (2.2) | Pd(PPh₃)₄ (5) | CuI (10) | THF/Et₃N | Di-alkynylated | Good to High | [8] |
Part 3: Carbon-Nitrogen Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds, a transformation of immense importance in pharmaceutical chemistry.[9][10] It allows for the coupling of aryl halides with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles.[10]
Expert Insights: The "Why" Behind the Protocol
The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[9] The choice of ligand and base is critical. Sterically hindered biaryl phosphine ligands (e.g., JohnPhos, XPhos) are highly effective at promoting the reductive elimination step.[10] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to facilitate the deprotonation of the amine coordinated to the palladium center.[11]
Visual Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3.1: Mono- or Di-Amination
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv for mono-, 2.4 equiv for di-amination)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv for mono-, 2.8 equiv for di-amination)
-
Anhydrous Toluene
-
-
Procedure:
-
Inside a glovebox or under a strong flow of inert gas, charge an oven-dried reaction vessel with NaOtBu, the XPhos ligand, and Pd₂(dba)₃.
-
Add the this compound and a magnetic stir bar.
-
Add anhydrous toluene, followed by the amine.
-
Seal the vessel tightly and place it in a preheated oil bath at 100 °C.
-
Stir for 12-24 hours, monitoring the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and pass through a pad of Celite to remove palladium residues.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
| Entry | Amine (Equiv.) | Pd Source (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Product | Expected Yield (%) | Reference |
| 1 | Morpholine (1.2) | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (1.4) | Toluene | Mono-aminated | Good to High | [10][12] |
| 2 | Aniline (2.4) | Pd₂(dba)₃ (2) | XPhos (8) | NaOtBu (2.8) | Toluene | Di-aminated | Good to High | [10][12] |
Part 4: Mechanistic Note on Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed cross-coupling is the dominant strategy for functionalizing aryl iodides, it is important to understand the principles of Nucleophilic Aromatic Substitution (SNAr). In pyridine systems, the electron-withdrawing nature of the ring nitrogen atom activates the C2 ("ortho") and C4 ("para") positions towards nucleophilic attack.[13][14] This attack forms a high-energy anionic intermediate (a Meisenheimer complex), whose stability is the key determinant of the reaction's feasibility.[13] The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[13]
However, the SNAr reaction rate is highly dependent on the leaving group's ability to be displaced, with a typical reactivity order of F > Cl > Br > I.[15] Because iodide is a comparatively poor leaving group in the context of SNAr, this pathway is generally less favorable for this compound compared to the highly efficient cross-coupling reactions detailed above. SNAr would require harsh conditions or exceptionally strong nucleophiles and is not the recommended primary strategy for derivatizing this substrate.[16]
References
- A Comparative Performance Analysis of 2,6-Dichloropyridine in Key Cross-Coupling Reactions. Benchchem.
- Buchwald–Hartwig amin
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
- Sonogashira coupling. Wikipedia.
- Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
- Nucleophilic arom
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Buchwald-Hartwig Amin
- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
- Cross-coupling reaction. Wikipedia.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed.
- Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
- Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.
- Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation.
- Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. PubMed.
- A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
- Synthesis of 2,6 dihydroxypyridine.
- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. ePrints Soton - University of Southampton.
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- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 2,6-Diiodo-3,5-dimethoxypyridine in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Substituted Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle. Within this class, 2,6-diiodo-3,5-dimethoxypyridine emerges as a particularly powerful building block for drug discovery and development. Its strategic utility is derived from a combination of factors:
-
Orthogonal Reactivity: The two iodine atoms at the C2 and C6 positions are excellent leaving groups for palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond allows for coupling under mild conditions, preserving sensitive functional groups elsewhere in the molecule.[1][2]
-
Sequential Functionalization: The presence of two identical reactive sites opens the door for both symmetrical and, more importantly, sequential or mono-functionalization. This allows for the controlled, stepwise construction of complex, unsymmetrical molecules, a critical capability in modern drug synthesis.
-
Electronic Tuning: The two methoxy groups at the C3 and C5 positions are electron-donating, modulating the electronic properties of the pyridine ring. This influences not only the reactivity of the C-I bonds but also the physicochemical properties (e.g., pKa, lipophilicity) of the final pharmaceutical agent.
This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and practical advice for its effective use in the synthesis of complex pharmaceutical intermediates.
Physicochemical Properties & Safe Handling
Before commencing any experimental work, it is crucial to be familiar with the properties and safety requirements of the reagent.
| Property | Value | Reference |
| CAS Number | 1131335-49-3 | [3] |
| Molecular Formula | C₇H₇I₂NO₂ | [3] |
| Molecular Weight | 390.95 g/mol | [3] |
| Appearance | Off-white to yellow crystalline solid | |
| Storage Conditions | Store at 2-8°C, protect from light, under an inert atmosphere | [4] |
Safety & Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6] Avoid all personal contact, including inhalation and contact with skin and eyes.[7] Do not eat, drink, or smoke when using this product.[6]
-
Incompatibilities: Avoid strong oxidizing agents.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]
Core Applications: Palladium-Catalyzed Cross-Coupling
The primary utility of this compound lies in its proficiency as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, enabling facile oxidative addition to a Pd(0) center, which is the crucial first step in the catalytic cycle.[1]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Protocols for the Strategic Functionalization of 2,6-Diiodo-3,5-dimethoxypyridine: A Guide for Advanced Synthesis
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
2,6-Diiodo-3,5-dimethoxypyridine is a highly functionalized heterocyclic scaffold of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive iodine atoms at the C2 and C6 positions, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The presence of electron-donating methoxy groups at the C3 and C5 positions modulates the electronic properties of the pyridine ring, influencing its reactivity and providing opportunities for selective functionalization. This guide provides detailed application notes and protocols for the strategic derivatization of this versatile building block, empowering scientists to construct complex molecular architectures with precision and efficiency. The methodologies discussed herein are foundational for the synthesis of novel kinase inhibitors, biologically active compounds, and advanced organic materials.[1]
Core Principles of Functionalization: A Mechanistic Overview
The functionalization of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These powerful transformations share a common catalytic cycle, which is essential to understand for troubleshooting and optimization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step. Subsequently, transmetalation occurs, where the organic group from an organometallic reagent is transferred to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. The choice of ligands, base, and solvent is critical for modulating the efficiency of each step.
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl structures, making it a cornerstone for synthesizing complex molecules. The reaction's tolerance to a wide range of functional groups and the commercial availability of a vast library of boronic acids contribute to its popularity.
Causality Behind Experimental Choices
-
Catalyst and Ligand: The choice of a palladium precursor like Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source with a phosphine ligand is crucial. For an electron-rich substrate like this compound, ligands that are both bulky and electron-rich, such as SPhos or XPhos, can accelerate the reductive elimination step and stabilize the catalytic species.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base, such as K₂CO₃ or K₃PO₄, can influence the reaction rate and prevent side reactions like protodeboronation.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Protocol for Di-Arylation via Suzuki-Miyaura Coupling
This protocol is designed for the exhaustive di-arylation of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura di-arylation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of the pyridine substrate).
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,6-diaryl-3,5-dimethoxypyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | Mono-arylated | ~70-80¹ |
| 2 | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | 24 | Di-arylated | >90¹ |
| 3 | 4-Methoxyphenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5), XPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O | 80 | 12 | Mono-arylated | ~85¹ |
| 4 | 4-Methoxyphenylboronic Acid (2.2) | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | DMF/H₂O | 90 | 18 | Di-arylated | ~92¹ |
¹Note: The provided data is representative for dihalopyridine systems and serves as a guideline. Actual yields may vary depending on the specific arylboronic acid and reaction scale.
II. Sonogashira Coupling: Introducing C(sp) Hybridized Fragments
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and key components in functional materials and pharmaceuticals. The reaction couples a terminal alkyne with an aryl halide.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex undergoes oxidative addition with the aryl iodide, while the copper acetylide, formed in situ, participates in the transmetalation step.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent.
-
Copper-Free Conditions: Concerns about the toxicity of copper and the formation of alkyne homocoupling (Glaser coupling) byproducts have led to the development of copper-free Sonogashira protocols. These often require a stronger base and sometimes different ligand systems to facilitate the direct transmetalation from the lithiated or silylated alkyne to the palladium center.[2]
Protocol for Mono-Alkynylation via Sonogashira Coupling
This protocol is designed to favor the selective mono-alkynylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed THF and Et₃N (in a 2:1 ratio, e.g., 6 mL THF, 3 mL Et₃N per 1 mmol of pyridine substrate).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-6-iodo-3,5-dimethoxypyridine.
Data Presentation: Representative Sonogashira Coupling Conditions
| Entry | Alkyne (Equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene (1.1) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 4 | ~85-95² |
| 2 | Trimethylsilylacetylene (1.2) | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 50 | 6 | ~80-90² |
| 3 | 1-Octyne (2.5) | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 50 | 12 | Di-alkynylated >90² |
| 4 | Phenylacetylene (1.1) | Pd₂(dba)₃ (2), SPhos (4) | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 8 | ~75-85² |
²Note: The provided data is representative for dihalopyridine systems and serves as a guideline. Selectivity for mono- versus di-substitution is highly dependent on stoichiometry and reaction time.
III. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical and materials chemistry.[3]
Causality Behind Experimental Choices
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are particularly effective. They promote the formation of the catalytically active monoligated Pd(0) species, facilitate the oxidative addition of the aryl halide, and accelerate the rate-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the corresponding amide which then coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used bases.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the strong base and the organometallic intermediates.
Protocol for Mono-Amination via Buchwald-Hartwig Coupling
This protocol is designed to favor the selective mono-amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig mono-amination.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Biaryl phosphine ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a strict inert atmosphere: To a dry Schlenk tube, add Pd₂(dba)₃ and the phosphine ligand.
-
Add anhydrous, degassed toluene and stir for 10 minutes to pre-form the active catalyst.
-
In a separate Schlenk tube, add this compound and NaOtBu.
-
Transfer the catalyst solution to the substrate/base mixture via cannula.
-
Add the amine via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
IV. Other Key Functionalization Strategies
Stille Coupling
The Stille reaction couples the substrate with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups, though the toxicity of organotin compounds is a significant drawback.[4][5] The catalytic cycle is similar to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from tin to palladium.
Lithiation-Borylation
For regioselective functionalization, a halogen-metal exchange followed by borylation can be a powerful strategy. Reacting this compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature can selectively replace one of the iodine atoms with lithium. This organolithium intermediate can then be trapped with a boronic ester (e.g., isopropyl pinacol borate) to generate a pyridine boronic ester. This new building block can then be used in subsequent Suzuki-Miyaura coupling reactions, allowing for the stepwise and controlled introduction of different aryl groups. Careful control of stoichiometry and temperature is critical to achieve mono-lithiation and avoid side reactions.
Conclusion and Future Outlook
The protocols detailed in this guide provide a robust framework for the functionalization of this compound. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can access a diverse array of substituted pyridine derivatives. The principles of catalyst and ligand selection, along with careful control of reaction conditions, are paramount for achieving high yields and selectivities. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in drug discovery and materials science, the strategic derivatization of versatile building blocks like this compound will remain a critical enabling technology. Further research into more sustainable and efficient catalytic systems, including the use of non-precious metal catalysts and reactions in greener solvents, will undoubtedly expand the synthetic utility of this valuable scaffold.
References
- MySkinRecipes. 2,6-Diiodo-3-methoxypyridine.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Standard Lithiation–Borylation A user's guide. (2017). Nature Protocols. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. [Link]
-
ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Chemistry LibreTexts. Stille Coupling. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Pipzine Chemicals. 2,5-Diiodo-3-Methoxypyridine. [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
PMC. Enantioselective synthesis of (R)-tolterodine using lithiation/borylation–protodeboronation methodology. [Link]
-
MDPI. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
PMC. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
PMC. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
ResearchGate. Sonogashira cross-coupling reactions from alkynes 6-9. [Link]
-
MDPI. Advances in Cross-Coupling Reactions. [Link]
-
MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. [Link]
-
RSC Publishing. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PMC. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. [Link]
-
PMC. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes. [Link]
-
Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]
-
Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]
-
Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. [Link]
-
Organic Chemistry Portal. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. [Link]
-
ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. [Link]
-
PMC. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]
-
PubMed Central. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. [Link]
-
ResearchGate. Palladium-Catalyzed Direct C3-Selective Arylation of N-Unsubstituted Indoles with Aryl Chlorides and Triflates. [Link]
- Google Patents. Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
-
ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Diiodo-3,5-dimethoxypyridine
Welcome to the technical support center for 2,6-Diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the purification of this important heterocyclic intermediate. My goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions during your experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter post-synthesis. The following decision tree provides a high-level overview of the troubleshooting process.
Technical Support Center: 2,6-Diiodo-3,5-dimethoxypyridine Reaction Optimization
Welcome to the technical support center for 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges and provide in-depth troubleshooting strategies to optimize your palladium-catalyzed cross-coupling reactions.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of pharmaceuticals like kinase inhibitors.[1] Its two iodine substituents offer sites for sequential and selective functionalization, making it a valuable scaffold in medicinal chemistry.[1] However, the electron-rich nature of the pyridine ring and the presence of two reactive sites can present unique challenges in cross-coupling reactions. This guide will help you navigate these complexities to achieve successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: This compound is predominantly used as a building block in organic synthesis. It is particularly valuable in medicinal chemistry for constructing complex pyridine-based molecules through reactions like Suzuki and Buchwald-Hartwig aminations.[1] Its structure is integral to the development of kinase inhibitors and other biologically active compounds.[1]
Q2: What are the typical storage conditions for this compound?
A2: Due to the presence of iodine atoms, the compound can be sensitive to light and heat.[2] It is recommended to store it at 2-8°C, protected from light, and under an inert gas atmosphere to maintain its stability and reactivity.[1]
Q3: Why am I observing mono-substituted product when I'm targeting di-substitution in a cross-coupling reaction?
A3: Achieving selective di-substitution can be challenging. The formation of a mono-substituted product as the major product can be due to several factors, including steric hindrance from the first introduced group, deactivation of the catalyst, or insufficient equivalents of the coupling partner or base. Reaction conditions such as temperature and reaction time also play a crucial role.
Q4: I am seeing significant amounts of deiodination byproducts. What is causing this?
A4: Deiodination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich aryl halides. This can be promoted by factors such as elevated temperatures, the nature of the solvent, and the presence of nucleophilic impurities or certain bases. Optimizing the choice of ligand and base can help to minimize this undesired pathway.
Troubleshooting Guides for Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[3] However, their success is highly dependent on the careful selection of reaction parameters. The following sections provide detailed troubleshooting advice for specific cross-coupling reactions involving this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] When working with di-iodinated pyridines, common issues include low yields, incomplete conversion, and the formation of byproducts.
Problem 1: Low Yield or No Reaction
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use a palladium(0) precatalyst like Pd(PPh₃)₄ or ensure in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂) is efficient. Consider using more robust Buchwald-type precatalysts. | The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species.[6] Inefficient generation or decomposition of the active catalyst will halt the catalytic cycle. |
| Poor Ligand Choice | For electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) can promote the oxidative addition step.[7] | These ligands stabilize the palladium center and facilitate the often rate-limiting oxidative addition of the aryl iodide. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, DMF).[8] | The base is crucial for the transmetalation step, and its strength and solubility can significantly impact the reaction rate. The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases.[6] |
| Boronic Acid Decomposition | Use freshly opened or purified boronic acids. Consider using boronate esters (e.g., pinacol esters) which are often more stable. | Boronic acids can undergo protodeboronation or form unreactive boroxines, especially under prolonged heating or in the presence of water. |
Problem 2: Formation of Homocoupling and Deiodination Byproducts
| Possible Cause | Suggested Solution | Scientific Rationale |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen). | Oxygen can lead to the oxidative homocoupling of the boronic acid (Glaser-type coupling) and can also contribute to the degradation of the phosphine ligands and the palladium catalyst. |
| Side Reactions of the Boronic Acid | Use a slight excess (1.1-1.2 equivalents) of the boronic acid per iodine atom being substituted. Avoid large excesses. | While a slight excess drives the reaction to completion, a large excess can increase the rate of homocoupling. |
| High Reaction Temperature | Optimize the reaction temperature. While heating is often necessary, excessive temperatures can promote deiodination. | Deiodination is a competing reductive pathway that becomes more significant at higher temperatures. |
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl groups onto an aromatic ring.[9] Key challenges include homocoupling of the alkyne (Glaser coupling) and catalyst deactivation.
Problem 1: Predominant Formation of Alkyne Homocoupling Product
| Possible Cause | Suggested Solution | Scientific Rationale |
| Oxygen in the Reaction Mixture | Rigorously degas all solvents and reagents and maintain an inert atmosphere. | Oxygen promotes the copper-catalyzed oxidative dimerization of the terminal alkyne, leading to the Glaser homocoupling product.[10] |
| Copper(I) Co-catalyst | Consider using a copper-free Sonogashira protocol.[10] | Copper-free conditions eliminate the primary catalyst for the Glaser homocoupling side reaction.[10] |
| Inappropriate Base | Use a bulky amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA). | These bases can minimize side reactions and are effective in both copper-catalyzed and copper-free systems.[10] |
Problem 2: Catalyst Deactivation (Formation of Palladium Black)
| Possible Cause | Suggested Solution | Scientific Rationale |
| High Temperature or Concentration | Use a lower catalyst loading or a more stabilizing ligand. Run the reaction at a lower temperature if possible. | High temperatures can cause the palladium catalyst to aggregate into inactive palladium black.[7] |
| Impure Reagents | Use purified solvents and amines. Distilling the amine base can sometimes be beneficial. | Impurities in the reagents can lead to ligand degradation and catalyst poisoning.[11] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds.[12] The choice of ligand and base is critical for success.
Problem: Low Conversion or Slow Reaction
| Possible Cause | Suggested Solution | Scientific Rationale |
| Suboptimal Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[7] | The ligand plays a critical role in facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. The optimal ligand is highly substrate-dependent. |
| Incorrect Base | A strong, non-nucleophilic base like NaOtBu or LHMDS is often required. For sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring a higher reaction temperature.[13] | The base is required to deprotonate the amine, forming the active nucleophile. The choice of base must be compatible with the functional groups present on the substrates.[13] |
| Catalyst Inhibition | Ensure the amine and aryl halide starting materials are pure. | Certain functional groups can act as catalyst poisons, inhibiting the reaction. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.1-2.2 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand if required.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Troubleshooting Workflow
A logical approach to troubleshooting is essential for efficient reaction optimization. The following diagram illustrates a general workflow for addressing common issues in cross-coupling reactions.
Sources
- 1. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]
- 2. 2,5-Diiodo-3-Methoxypyridine | Chemical Properties, Uses, Safety Data & Supplier China | High-Purity Pyridine Derivatives [pipzine-chem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine
Welcome to the Technical Support Center for the synthesis of 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical guidance necessary to navigate the complexities of this reaction and achieve optimal results.
Introduction to the Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis typically involves the direct electrophilic iodination of the electron-rich 3,5-dimethoxypyridine. The two methoxy groups at the 3- and 5-positions activate the pyridine ring towards electrophilic substitution, directing the incoming iodine atoms to the ortho- and para-positions (2-, 4-, and 6-positions). Due to steric hindrance and the electronic influence of the methoxy groups, the iodination preferentially occurs at the 2- and 6-positions.
A common and effective method for this transformation is the use of molecular iodine (I₂) in the presence of a silver salt, such as silver acetate (AgOAc), which acts as a halogen activator.[1][2] This approach offers a reliable route to the desired di-iodinated product.
Reaction Mechanism Overview
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Activation of Iodine: Silver acetate reacts with molecular iodine to generate a more potent electrophilic iodine species.
-
Electrophilic Attack: The electron-rich pyridine ring of 3,5-dimethoxypyridine attacks the electrophilic iodine species, forming a sigma complex (arenium ion intermediate). The positive charge is stabilized by the electron-donating methoxy groups.
-
Deprotonation: A weak base, such as the acetate ion, removes a proton from the sigma complex, restoring aromaticity and yielding the mono-iodinated product.
-
Second Iodination: The process repeats at the second ortho-position (the 6-position) to yield the final this compound.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, resulting in a low yield of the desired product. What could be the cause?
A: An incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Activation of Iodine: The role of silver acetate is crucial for activating the molecular iodine. If the reaction is slow, it may be due to insufficient activation.
-
Solution: Ensure that the silver acetate is of high purity and is finely powdered to maximize its surface area. Consider slightly increasing the molar equivalents of silver acetate (e.g., from 2.0 to 2.2 equivalents relative to the starting material).
-
-
Low Reaction Temperature: While the reaction is typically run at room temperature, lower ambient temperatures can decrease the reaction rate.
-
Solution: If the reaction is proceeding slowly, gentle heating (e.g., to 40-50 °C) can be applied. Monitor the reaction closely by TLC to avoid the formation of side products.
-
-
Poor Quality of Starting Material: The purity of 3,5-dimethoxypyridine is critical. Impurities can interfere with the reaction.
-
Solution: Ensure the starting material is pure. If necessary, purify it by distillation or column chromatography before use.
-
Q2: I am observing the formation of a significant amount of mono-iodinated product (2-iodo-3,5-dimethoxypyridine) and unreacted starting material. How can I drive the reaction to completion?
A: The presence of the mono-iodinated intermediate indicates that the second iodination step is the rate-limiting step.
-
Stoichiometry of Iodine: Insufficient iodine will naturally lead to incomplete di-iodination.
-
Solution: Ensure that at least two equivalents of iodine are used. A slight excess (e.g., 2.1-2.2 equivalents) can help to drive the reaction to completion.
-
-
Reaction Time: The second iodination may require a longer reaction time.
-
Solution: Extend the reaction time and monitor the progress by TLC until the mono-iodinated spot is no longer visible.
-
Q3: My final product is difficult to purify, and I see multiple spots on the TLC plate even after workup. What are the likely impurities and how can I remove them?
A: Purification can be challenging due to the similar polarities of the starting material, the mono-iodinated intermediate, and the di-iodinated product.
-
Common Impurities:
-
Unreacted 3,5-dimethoxypyridine.
-
2-Iodo-3,5-dimethoxypyridine (the mono-iodinated product).
-
Potentially a small amount of the 4-iodo isomer, although less likely.
-
-
Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the components. A silica gel column with a gradient elution system is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity.[3][4]
-
Recrystallization: If the crude product is a solid and the main impurity is the mono-iodinated species, recrystallization can be effective. Suitable solvents include ethanol, methanol, or a mixture of hexane and ethyl acetate.[5]
-
| Compound | Typical Rf Value (Hexane/EtOAc 4:1) | Notes |
| 3,5-Dimethoxypyridine | High | Least polar |
| 2-Iodo-3,5-dimethoxypyridine | Intermediate | |
| This compound | Low | Most polar |
Q4: The reaction mixture has turned dark, and I am getting a low yield of a complex mixture. What is causing this decomposition?
A: A dark reaction mixture often indicates side reactions or decomposition.
-
Overheating: Excessive heat can lead to the decomposition of the starting material or product.
-
Solution: If heating is necessary, use a well-controlled oil bath and maintain a moderate temperature.
-
-
Presence of Strong Light: Iodine solutions can be light-sensitive, and prolonged exposure to strong light may induce radical side reactions.
-
Solution: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
-
Frequently Asked Questions (FAQs)
Q: Can I use a different iodinating agent, such as N-iodosuccinimide (NIS)?
A: Yes, N-iodosuccinimide (NIS) is a milder and often more selective iodinating agent that can be used for electron-rich heterocycles. The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane. An acid catalyst, such as trifluoroacetic acid (TFA), may be required to enhance the electrophilicity of the iodine.
Q: What is the best way to monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate 4:1) and visualize the spots under UV light. The product, being more polar due to the two iodine atoms, will have a lower Rf value than the starting material and the mono-iodinated intermediate.
Q: How can I quench the excess iodine at the end of the reaction?
A: A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used to quench excess iodine. Add the solution dropwise to the reaction mixture until the characteristic brown color of iodine disappears.
Q: Is it necessary to perform the reaction under an inert atmosphere?
A: While not strictly necessary for this type of iodination, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent potential side reactions, especially if the starting materials or reagents are sensitive to air or moisture.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and the purity of your reagents.
Materials:
-
3,5-Dimethoxypyridine
-
Iodine (I₂)
-
Silver Acetate (AgOAc)
-
Acetonitrile (MeCN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethoxypyridine (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Add silver acetate (2.2 eq) to the solution.
-
In a separate container, dissolve iodine (2.2 eq) in anhydrous acetonitrile.
-
Slowly add the iodine solution to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color of iodine disappears.
-
Filter the mixture through a pad of celite to remove the silver iodide precipitate and wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford this compound as a solid.
Caption: A typical experimental workflow for the synthesis.
References
-
Selective C–H Iodination of (Hetero)arenes. Org. Lett.2021 , 23 (13), 5158-5162. [Link]
-
Selective C–H Iodination of (Hetero)arenes. PMC. [Link]
-
Woodward cis-hydroxylation. Wikipedia. [Link]
-
Puzzling Pyridine Problem Probed. ChemistryViews. [Link]
-
column chromatography & purification of organic compounds. YouTube. [Link]
-
Separation of compounds by Column chromatography. YouTube. [Link]
-
Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. Sorbead India. [Link]
-
Recrystallization. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Reactions of 2,6-Diiodo-3,5-dimethoxypyridine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with 2,6-diiodo-3,5-dimethoxypyridine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and enhance reaction yields. The protocols and recommendations herein are grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction to this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its di-iodinated nature at the 2 and 6 positions allows for selective sequential functionalization through various cross-coupling reactions, making it a versatile scaffold for creating complex molecular architectures.[1] However, the electron-deficient nature of the pyridine ring, coupled with the steric hindrance and electronic effects of the methoxy groups, can present unique challenges in achieving high reaction yields and purity.
This guide is structured to address issues related to both the synthesis of the pyridine core and its subsequent derivatization.
Section 1: Synthesis of this compound - Troubleshooting & FAQs
The synthesis of this compound typically starts from a more readily available precursor, such as 2,6-dimethoxypyridine or a related chlorinated derivative. The direct iodination of the pyridine ring is a key step where yields can often be suboptimal.
FAQ 1: My direct iodination of 2,6-dimethoxypyridine is resulting in a low yield and a mixture of products. What are the likely causes and how can I improve the outcome?
Low yields and product mixtures in the iodination of 2,6-dimethoxypyridine are common issues that often stem from several factors.
Potential Causes & Troubleshooting Strategies:
-
Insufficient Electrophilicity of Iodine: Molecular iodine (I₂) itself is a relatively weak electrophile for an electron-deficient ring like pyridine.
-
Solution: Employ an activating agent to generate a more potent iodinating species in situ. A common and effective method is the use of N-Iodosuccinimide (NIS) in a suitable solvent like acetonitrile or dichloromethane. The use of a strong acid, such as sulfuric acid, can also enhance the electrophilicity of the iodinating agent.
-
-
Poor Regioselectivity: While the methoxy groups are ortho, para-directing, the directing effects can be complex in a di-substituted pyridine. This can lead to the formation of mono-iodinated and other regioisomers.
-
Solution: Precise control of reaction stoichiometry and temperature is crucial. Start with a slight excess of the iodinating agent (e.g., 2.1-2.2 equivalents of NIS) to favor di-iodination. Running the reaction at a lower temperature and monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help in quenching the reaction at the optimal point to minimize side products.
-
-
Decomposition of Starting Material or Product: The reaction conditions, particularly if harsh (e.g., high temperatures or very strong acids), can lead to the degradation of the methoxy-substituted pyridine ring.
-
Solution: Opt for milder reaction conditions. If using a strong acid, consider a less aggressive one or run the reaction at a lower temperature. Ensure that the work-up procedure is performed promptly to neutralize any acidic components and avoid prolonged exposure of the product to harsh conditions.
-
Section 2: Improving Yield in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. However, achieving high yields and selectivity requires careful optimization of the reaction parameters.
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Use the following diagnostic workflow to identify and resolve common issues leading to low yields.
Caption: Troubleshooting workflow for cross-coupling reactions.
FAQ 2: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a low yield. How can I optimize it?
Low yields in Suzuki-Miyaura couplings with this substrate are often due to catalyst deactivation or suboptimal reaction conditions.[2]
Key Optimization Parameters:
| Parameter | Recommendation & Rationale |
| Catalyst System | The choice of ligand is critical. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective in promoting the oxidative addition of the C-I bond and preventing catalyst deactivation.[2] N-heterocyclic carbene (NHC) ligands can also be highly effective. |
| Base | A strong, non-nucleophilic base is generally required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2] The solubility of the base can also be a factor, so ensure adequate mixing. |
| Solvent | A mixture of a non-polar organic solvent and water (e.g., toluene/water or dioxane/water) is typically used to dissolve both the organic and inorganic reagents.[3] |
| Temperature | Reaction temperatures in the range of 80-120 °C are common.[2] Microwave irradiation can often significantly reduce reaction times and improve yields.[4] |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the phosphine ligand (e.g., SPhos; 4-10 mol%).
-
Add a degassed mixture of toluene and water (e.g., 10:1 v/v).
-
Heat the reaction mixture with vigorous stirring at the optimized temperature (e.g., 100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 3: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction with this compound. How can I suppress this side reaction?
Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[5]
Strategies to Minimize Homocoupling:
-
Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[5]
-
Copper-Free Conditions: The copper(I) co-catalyst is the primary catalyst for the homocoupling side reaction. Switching to a copper-free Sonogashira protocol can eliminate this issue.[5] In these systems, a higher loading of the palladium catalyst and a suitable amine base are often sufficient to promote the desired cross-coupling.
-
Choice of Base: A bulky, non-coordinating amine base like diisopropylethylamine (DIPEA) or diisopropylamine (DIPA) can be effective.[5] In copper-free systems, inorganic bases such as Cs₂CO₃ or K₃PO₄ can also be used.[5]
Caption: Decision tree for troubleshooting Sonogashira homocoupling.
FAQ 4: My Buchwald-Hartwig amination is sluggish and gives low conversion. What are the key factors to consider?
The Buchwald-Hartwig amination of di-iodopyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the amine nucleophile.[6]
Key Considerations for Buchwald-Hartwig Amination:
-
Ligand Choice: Sterically hindered and electron-rich biaryl phosphine ligands (e.g., Josiphos, Xantphos) are often necessary to facilitate the reductive elimination step and prevent the formation of off-cycle catalyst species.
-
Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is commonly used, but for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.[7]
-
Catalyst Loading: Due to potential inhibition, a higher catalyst loading (e.g., 5-10 mol%) may be necessary to achieve full conversion.
Section 3: Product Characterization
Accurate characterization of this compound and its derivatives is essential to confirm purity and structure.
Expected Spectroscopic Data for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the C4 proton and a singlet for the two equivalent methoxy groups. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine atoms.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the four unique carbon atoms of the pyridine ring and a signal for the methoxy carbons. The carbons bearing iodine atoms will exhibit significantly shielded chemical shifts. For the closely related 2,6-diiodo-3-methoxymethoxypyridine, characteristic ¹³C NMR shifts have been reported.[8]
-
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and an isotopic pattern consistent with the presence of two iodine atoms.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions.
- BenchChem. (2025). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
- ResearchGate. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
- BenchChem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.).
- Royal Society of Chemistry. (2021).
- National Center for Biotechnology Information. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
- Chemistry LibreTexts. (2023). 2.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine.
- ResearchGate. (2016).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Chemistry LibreTexts. (2023).
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.
- Wiley. (n.d.). 2,6-DIIODO-3-METHOXYMETHOXYPYRIDINE - Optional[13C NMR] - Chemical Shifts.
- Chemistry LibreTexts. (2020). 17.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen.
- Reddit. (2021).
- Wikipedia. (n.d.). Cross-coupling reaction.
- YouTube. (2021).
- National Center for Biotechnology Information. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- National Center for Biotechnology Information. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1.
- University of Groningen. (n.d.).
- ChemicalBook. (n.d.). 2,6-Dimethoxypyridine(6231-18-1) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2,6-Dibromopyridine(626-05-1) 1H NMR spectrum.
- Scientific Research Publishing. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.
- PrepChem.com. (n.d.). Synthesis of (a) 3,5-dimethoxy-pyridine.
- National Center for Biotechnology Inform
- Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine.
- Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.
- University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Sci-Hub. (n.d.). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
- BenchChem. (2025). Troubleshooting homocoupling in Sonogashira reactions of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
- BenchChem. (n.d.). 2,6-Dimethoxypyridine | High-Purity Reagent | RUO.
- Google Patents. (n.d.). WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
- European Commission. (n.d.). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
Sources
- 1. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
Technical Support Center: Troubleshooting Side Reactions in 2,6-Diiodo-3,5-dimethoxypyridine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for side reactions encountered during palladium-catalyzed cross-coupling reactions of 2,6-diiodo-3,5-dimethoxypyridine. The following question-and-answer format is designed to directly address specific experimental issues and provide actionable solutions based on mechanistic principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki and Sonogashira coupling reactions?
A1: The primary side reactions encountered are homocoupling of the starting materials and dehalogenation of the diiodopyridine. In Sonogashira couplings, the Glaser coupling, which is the homocoupling of the terminal alkyne, is a prevalent issue. For Suzuki couplings, the homocoupling of the boronic acid or its derivatives can also occur. Dehalogenation, the replacement of an iodine atom with a hydrogen atom, can lead to mono-iodo species or the fully reduced 3,5-dimethoxypyridine, complicating product purification and reducing the yield of the desired disubstituted product.
Q2: Why is this compound prone to these side reactions?
A2: The reactivity of this compound is influenced by several factors. The electron-donating nature of the two methoxy groups increases the electron density on the pyridine ring, which can affect the oxidative addition step in the catalytic cycle.[1] The carbon-iodine bonds are relatively weak and susceptible to cleavage, making oxidative addition of the palladium catalyst favorable. However, this high reactivity can also promote undesirable pathways. The steric hindrance from the methoxy groups and the iodine atoms can influence the approach of the coupling partners and the geometry of the transition states, potentially favoring side reactions under certain conditions.
Q3: Can the order of reactivity of the two iodine atoms be controlled to achieve selective mono-substitution?
A3: Achieving selective mono-substitution on a dihalogenated pyridine can be challenging but is often possible by carefully tuning reaction conditions.[2] For dihalogenated N-heteroarenes, palladium-catalyzed cross-coupling reactions typically show a preference for reaction at the site adjacent to the heteroatom.[2] However, with this compound, both iodine atoms are in equivalent positions relative to the nitrogen. Subtle electronic effects from the methoxy groups and steric considerations can still lead to differences in reactivity. Factors such as the choice of catalyst, ligand, base, and solvent can influence the site selectivity.[3][4] For instance, using a bulky ligand might favor reaction at the less sterically hindered site if there is any slight asymmetry in the substrate's conformation.
II. Troubleshooting Guide: Diagnosis and Solutions
This section provides a structured approach to identifying and resolving specific side reactions.
Issue 1: Excessive Homocoupling of the Boronic Acid (Suzuki Coupling)
Symptoms:
-
Significant formation of a biaryl byproduct derived from the boronic acid coupling partner.
-
Reduced yield of the desired cross-coupled product.
Causality and Troubleshooting Workflow:
// Nodes start [label="Problem: Excessive\nBoronic Acid Homocoupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction under a strictly inert atmosphere?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Solution: Rigorously degas solvents and purge the reaction vessel with an inert gas (Ar or N2). Oxygen can promote homocoupling.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is the base appropriate and of high purity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Solution: Use a weaker base (e.g., K3PO4 instead of stronger hydroxides) and ensure it is anhydrous. Some bases can accelerate boronic acid decomposition and homocoupling.[5]", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the catalyst loading optimized?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Solution: Lower the palladium catalyst loading. High catalyst concentrations can sometimes favor homocoupling pathways.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Is the boronic acid stable under the reaction conditions?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Yes"]; a4_no [label="No"]; sol4 [label="Solution: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates to minimize decomposition and subsequent homocoupling.[6]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> sol1; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_no [label="No"]; a2_no -> sol2; q2 -> a2_yes [label="Yes"]; a2_yes -> q3; q3 -> a3_no [label="No"]; a3_no -> sol3; q3 -> a3_yes [label="Yes"]; a3_yes -> q4; q4 -> a4_no [label="No"]; a4_no -> sol4; }
Caption: Troubleshooting logic for boronic acid homocoupling.
Detailed Protocol: Minimizing Boronic Acid Homocoupling
-
Reagent and Solvent Preparation:
-
Use high-purity this compound and boronic acid (or its ester derivative).
-
Ensure the base (e.g., K₃PO₄) is anhydrous.
-
Use anhydrous and degassed solvents (e.g., dioxane, toluene). Degas by sparging with argon or nitrogen for at least 30 minutes or by using three freeze-pump-thaw cycles.[6]
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid pinacol ester (2.2-2.5 equiv. for disubstitution), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS, observing the consumption of the starting material and the formation of the desired product versus the homocoupled byproduct.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any homocoupled byproducts.[6]
-
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling
Symptoms:
-
Presence of a significant amount of a symmetrical diyne byproduct.
-
Reduced consumption of the this compound.
Causality and Troubleshooting Workflow:
// Nodes start [label="Problem: Excessive\nDiyne Formation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction under a strictly inert atmosphere?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Solution: Rigorous exclusion of oxygen is critical. Oxygen promotes the oxidative homocoupling of alkynes (Glaser coupling).[7] Use degassed solvents and maintain a positive pressure of inert gas.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is a copper co-catalyst being used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Solution: Switch to a copper-free Sonogashira protocol. Copper(I) is a known catalyst for Glaser coupling.[1] Copper-free conditions often employ a stronger base and a different ligand.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Solution: Lower the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate the rate of diyne formation.[8]", fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Is the alkyne added slowly to the reaction mixture?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Yes"]; a4_no [label="No"]; sol4 [label="Solution: Consider slow addition of the terminal alkyne via a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label="No"]; a1_no -> sol1; q1 -> a1_yes [label="Yes"]; a1_yes -> q2; q2 -> a2_yes [label="Yes"]; a2_yes -> sol2; q2 -> a2_no [label="No"]; a2_no -> q3; q3 -> a3_yes [label="Yes"]; a3_yes -> sol3; q3 -> a3_no [label="No"]; a3_no -> q4; q4 -> a4_no [label="No"]; a4_no -> sol4; }
Caption: Troubleshooting guide for preventing diyne formation.
Detailed Protocol: Copper-Free Sonogashira Coupling
-
Reagent and Solvent Preparation:
-
Ensure the this compound, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry.
-
Use anhydrous, degassed solvent (e.g., THF, DMF, or toluene).
-
-
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the ligand (e.g., a bulky, electron-rich phosphine like P(t-Bu)₃, 4-10 mol%), and the base (e.g., Cs₂CO₃ or a strong amine base like DBU, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the terminal alkyne (2.2-2.5 equiv. for disubstitution).
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
-
Issue 3: Dehalogenation of this compound
Symptoms:
-
Formation of mono-iodo-3,5-dimethoxypyridine and/or 3,5-dimethoxypyridine.
-
Incomplete conversion to the desired disubstituted product, even with excess coupling partner.
Causality and Troubleshooting Workflow:
// Nodes start [label="Problem: Dehalogenation\nof the Pyridine Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Are there sources of protic impurities in the reaction?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_yes [label="Yes"]; a1_no [label="No"]; sol1 [label="Solution: Ensure all reagents and solvents are strictly anhydrous. Water or other protic impurities can act as a proton source for dehalogenation, especially in the presence of a base.[5]", fillcolor="#34A853", fontcolor="#FFFFFF"];
q2 [label="Is the base too strong or used in large excess?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Yes"]; a2_no [label="No"]; sol2 [label="Solution: Use the mildest base that effectively promotes the reaction. Strong bases can facilitate protonolysis of the aryl-palladium intermediate. Consider using K2CO3 or Cs2CO3 instead of stronger bases.", fillcolor="#34A853", fontcolor="#FFFFFF"];
q3 [label="Is the reaction time excessively long?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_yes [label="Yes"]; a3_no [label="No"]; sol3 [label="Solution: Monitor the reaction closely and stop it once the starting material is consumed. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of dehalogenation.[9]", fillcolor="#34A853", fontcolor="#FFFFFF"];
q4 [label="Is the ligand appropriate?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Yes"]; a4_no [label="No"]; sol4 [label="Solution: The choice of ligand can influence the stability of the aryl-palladium intermediate. Electron-rich and bulky ligands can sometimes stabilize this intermediate and suppress dehalogenation by promoting the desired reductive elimination step.[10]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_yes [label="Yes"]; a1_yes -> sol1; q1 -> a1_no [label="No"]; a1_no -> q2; q2 -> a2_yes [label="Yes"]; a2_yes -> sol2; q2 -> a2_no [label="No"]; a2_no -> q3; q3 -> a3_yes [label="Yes"]; a3_yes -> sol3; q3 -> a3_no [label="No"]; a3_no -> q4; q4 -> a4_no [label="No"]; a4_no -> sol4; }
Caption: Troubleshooting guide for dehalogenation.
Data Summary: Impact of Reaction Parameters on Side Reactions
| Parameter | Homocoupling (Suzuki) | Glaser Coupling (Sonogashira) | Dehalogenation | Recommended Action |
| Atmosphere | Increased by O₂ | Increased by O₂ | Less directly affected | Maintain a strictly inert atmosphere (Ar or N₂). |
| Base | Stronger bases can increase | Less directly affected | Stronger bases can increase | Use the mildest effective base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). |
| Temperature | Can increase | Increases significantly | Can increase | Optimize for the lowest effective temperature. |
| Catalyst Loading | High loading can increase | Less directly affected | Can increase with prolonged time | Use the lowest effective catalyst loading (typically 1-5 mol%). |
| Copper Co-catalyst | N/A | Significantly promotes | N/A | Employ copper-free Sonogashira conditions. |
| Solvent/Reagent Purity | Impurities can promote | Impurities can promote | Protic impurities are a major cause | Use high-purity, anhydrous reagents and solvents. |
III. Mechanistic Overview of a General Palladium-Catalyzed Cross-Coupling Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism for reactions like Suzuki and Sonogashira coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
// Nodes Pd0 [label="Pd(0)Ln\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Aryl-Pd(II)-I\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl_R [label="Aryl-Pd(II)-R\nComplex", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Aryl-R\n(Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" + Aryl-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label=" + R-M\n(Boronic Acid or\nCu-Acetylide)"]; Transmetalation -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regenerates\nCatalyst"]; }
Caption: Generalized catalytic cycle for cross-coupling.
Side reactions can interfere at various points in this cycle. For example, homocoupling can occur from intermediates like the Aryl-Pd(II)-I complex or through pathways that don't involve the full catalytic cycle. Dehalogenation often happens when the Aryl-Pd(II)-I intermediate reacts with a proton source before transmetalation can occur.
By systematically addressing the potential causes outlined in this guide, researchers can effectively minimize side reactions and optimize the synthesis of desired 2,6-disubstituted-3,5-dimethoxypyridine derivatives.
IV. References
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Powers, I. G., & Sanford, M. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(10), 1363–1375. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved from [Link]
-
Procter, R. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9968–9981. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Israel Journal of Chemistry, 60(3-4), 220–227. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. Retrieved from [Link]
-
Cherney, A. H., & Reisman, S. E. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Tetrahedron, 70(27-28), 4258–4263. Retrieved from [Link]
-
Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Control of Dehalogenation in the Coupling of Halothiophenes. Retrieved from [Link]
-
White Rose Research Online. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Retrieved from [Link]
-
Fairlamb, I. J. S., et al. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Catalysis, 10(15), 8430–8442. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Dehalogenation of Halogenated Pyridine Donors under DOW-Phenol Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Wang, Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Molecules, 28(5), 2199. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6(3), 39-49. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Office of Scientific and Technical Information. (n.d.). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). Retrieved from [Link]
-
MDPI. (n.d.). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Retrieved from [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
PubMed. (2014). Alternating 2,6-/3,5-substituted pyridine-acetylene macrocycles: π-stacking self-assemblies enhanced by intermolecular dipole-dipole interaction. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. scirp.org [scirp.org]
- 9. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine
Welcome to the technical support center for the synthesis of 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the challenges encountered during the synthesis and scaling up of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and complex molecules. Its structure allows for selective functionalization, making it a valuable intermediate in medicinal chemistry.[1] However, scaling up its synthesis presents several challenges, primarily related to achieving selective di-iodination, managing reaction conditions, and ensuring product purity and stability. This guide provides a comprehensive overview of a plausible synthetic route and addresses common issues that may arise during the process.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds in two main stages: the synthesis of the precursor 3,5-dimethoxypyridine, followed by its selective di-iodination.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 3,5-Dimethoxypyridine
Recommended Protocol
A common method for the synthesis of 3,5-dimethoxypyridine involves the nucleophilic substitution of 3,5-dichloropyridine with sodium methoxide.
Step-by-Step Methodology:
-
Reaction Setup: In a moisture-free reaction vessel, dissolve 3,5-dichloropyridine in dimethyl sulfoxide (DMSO).
-
Reagent Addition: While stirring, add sodium methoxide to the solution. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C).
-
Staged Addition: To drive the reaction to completion, additional portions of sodium methoxide can be added at timed intervals (e.g., after 8 and 16 hours).
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.
-
Work-up: After the reaction is complete (typically after 72 hours), cool the mixture and quench with a small amount of water.
-
Extraction: Extract the product with a suitable organic solvent, such as diethyl ether.
-
Purification: Dry the organic phase and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.[2]
Troubleshooting Guide: Synthesis of 3,5-Dimethoxypyridine
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete reaction | Insufficient reaction time or temperature. | - Ensure the reaction is heated to the optimal temperature range (60-80°C).- Extend the reaction time and monitor by TLC or GC.- Consider adding fresh sodium methoxide in portions. |
| Moisture in the reaction. | - Use anhydrous DMSO and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low yield | Inefficient extraction. | - Perform multiple extractions with diethyl ether to ensure complete recovery of the product.- Ensure the aqueous phase is saturated with salt (e.g., NaCl) to improve extraction efficiency. |
| Loss of product during distillation. | - Use a well-controlled vacuum source to avoid bumping and loss of volatile product.- A short-path distillation apparatus can be beneficial. | |
| Presence of 3-chloro-5-methoxypyridine impurity | Incomplete reaction of the second chloride. | - Increase the excess of sodium methoxide.- Extend the reaction time at the upper end of the recommended temperature range. |
Stage 2: Synthesis of this compound
The methoxy groups at the 3 and 5 positions of the pyridine ring are electron-donating, which activates the ring for electrophilic substitution at the ortho and para positions (C2, C4, and C6). The primary challenge is to achieve selective di-iodination at the 2 and 6 positions while minimizing iodination at the highly activated C4 position.[3]
Recommended Protocol
This protocol is a plausible method based on general procedures for the iodination of activated pyridines. Optimization will likely be required.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3,5-dimethoxypyridine in a suitable solvent such as acetonitrile or dichloromethane in a reaction vessel protected from light.
-
Reagent Addition: Cool the solution in an ice bath. Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution. The stoichiometry of NIS is a critical parameter to control the extent of iodination. A slight excess of NIS (e.g., 2.2 equivalents) is a reasonable starting point for di-iodination.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. The formation of mono-iodinated, di-iodinated, and potentially tri-iodinated products can be observed.
-
Work-up: Once the desired di-iodinated product is maximized, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extraction: Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of iodinated pyridines and will require careful purification by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide: Synthesis of this compound
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired di-iodo product | Over-iodination leading to the tri-iodo byproduct. | - Carefully control the stoichiometry of the iodinating agent. Start with a slightly lower amount and titrate upwards based on reaction monitoring.- Maintain a low reaction temperature (0°C or below) to improve selectivity. |
| Incomplete reaction resulting in mono-iodo product. | - Gradually increase the amount of iodinating agent.- Allow the reaction to stir for a longer period at a controlled temperature. | |
| Formation of multiple byproducts | Non-selective iodination. | - Experiment with different iodinating agents. A combination of molecular iodine (I₂) and a mild oxidant like silver acetate may offer different selectivity.[4] - Consider using a less polar solvent to potentially modulate reactivity. |
| Difficult purification | Similar polarities of the mono-, di-, and tri-iodinated products. | - Utilize a long chromatography column and a shallow solvent gradient for better separation.- Consider reverse-phase chromatography if normal-phase is ineffective.- Attempt recrystallization from a suitable solvent system. |
| Product decomposition | Instability of the iodinated pyridine. | - Protect the reaction and the purified product from light, as iodinated compounds can be light-sensitive.- Avoid excessive heat during solvent removal and purification. |
| "Halogen Dance" rearrangement | Isomerization of the product under basic or organometallic conditions. | - This is more common with lithiated species but can be a consideration if such reagents are used in subsequent steps. Ensure reaction conditions for iodination are not strongly basic. |
Visualizing the Iodination Process
Caption: Reaction pathway showing the formation of mono-, di-, and tri-iodinated products.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the di-iodination step?
A1: The most critical parameters are the stoichiometry of the iodinating agent and the reaction temperature. Precise control over the amount of NIS (or other iodinating agent) is crucial to maximize the yield of the di-iodinated product and minimize the formation of mono- and tri-iodinated byproducts. Low temperatures generally favor higher selectivity.
Q2: Are there alternative iodinating agents that could be used?
A2: Yes, several other reagents can be considered. These include:
-
Iodine (I₂) with an oxidant: Combinations like I₂/AgOAc, I₂/HIO₃, or I₂/HNO₃ can be effective. The choice of oxidant will affect the reactivity of the system.
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH): This is another effective source of electrophilic iodine.
-
Iodine monochloride (ICl): This is a powerful iodinating agent, but its high reactivity may lead to a lack of selectivity.
Q3: How can I effectively monitor the progress of the iodination reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to distinguish between the different iodinated products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.
Q4: What are the main safety concerns when scaling up this synthesis?
A4: When scaling up, consider the following:
-
Exothermic reactions: The iodination reaction can be exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions.
-
Handling of iodine and iodinated compounds: Iodine is corrosive and volatile. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Iodinated organic compounds can be irritants and may have unknown toxicity; handle them with care.
-
Solvent safety: The use of large volumes of organic solvents requires appropriate storage and handling procedures to minimize fire hazards and exposure.
Q5: My purified this compound is unstable and changes color over time. What can I do?
A5: Iodinated aromatic compounds can be sensitive to light and air. Store the purified product in a dark, airtight container, preferably under an inert atmosphere (nitrogen or argon), and at a low temperature (refrigerated or frozen). If the compound is intended for long-term storage, re-purification may be necessary before use if discoloration occurs.
References
-
Synthesis of 2,6-diamino-3,5-dinitropyridine-1-oxide. (2025). ResearchGate. [Link]
-
Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. (2025). ResearchGate. [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis and Investigation of 2,6-Bis(picrylamino)-3,5-dinitro-pyridine (PYX) and Its Salts. (2016). PubMed. [Link]
-
2,6-Diiodo-3-methoxypyridine. (n.d.). MySkinRecipes. [Link]
-
Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. (2025). ResearchGate. [Link]
- Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (n.d.).
-
A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). ResearchGate. [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). NIH. [Link]
-
Iodination. (2026). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). NIH. [Link]
-
SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl. (n.d.). European Commission. [Link]
-
Specific Solvent Issues with Iodination. (2025). Wordpress. [Link]
-
A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. (2025). ResearchGate. [Link]
-
Effects of Excess Iodine and Water on Bunsen Reaction for Over-Azeotropic Limit. (2025). ResearchGate. [Link]
- Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. (2013).
-
Kinetics of the Thermal Decomposition of Pyridine. (n.d.). WMU's ScholarWorks. [Link]
-
Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. (n.d.). [www.rhodium.ws]. [Link]
-
N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. (2023). ResearchGate. [Link]
-
High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. (2025). ResearchGate. [Link]
-
Iodination of di-and trimethoxy substituted benzene derivatives using... (n.d.). ResearchGate. [Link]
- Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds. (2013).
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). MDPI. [Link]
-
Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]
-
(PDF) ChemInform Abstract: 1,3-Diiodo-5,5-dimethylhydantoin - An Efficient Reagent for Iodination of Aromatic Compounds. (2025). ResearchGate. [Link]
-
Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts. (2025). PubMed. [Link]
-
Thermal decomposition of quaternary hypoxanthinium salts and related purines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
Sources
- 1. 2,6-Diiodo-3-methoxypyridine [myskinrecipes.com]
- 2. WO2003082821A1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2,6-Diiodo-3,5-dimethoxypyridine
Welcome to the dedicated support center for the chromatographic purification of 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format to directly tackle experimental hurdles.
Issue 1: Poor Separation and Peak Tailing
Question: My chromatogram for this compound shows significant peak tailing and co-elution with impurities. What is the cause and how can I resolve this?
Answer:
Peak tailing and poor resolution are common challenges when purifying pyridine derivatives via normal-phase chromatography on silica gel.[1][2] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups on the surface of the silica stationary phase.[1] This strong interaction can lead to non-ideal peak shapes and difficulty in separating closely eluting impurities.
Underlying Mechanism: The lone pair of electrons on the pyridine nitrogen can form hydrogen bonds with the acidic protons of the silanol groups (Si-OH) on the silica surface. This interaction is often strong and can result in a secondary, undesirable retention mechanism, causing the analyte to "drag" along the column, leading to a tailed peak.
Systematic Troubleshooting Workflow:
To address this, a methodical approach to optimizing your chromatographic conditions is recommended.
Caption: A logical workflow for systematically troubleshooting peak tailing and poor resolution.
Detailed Protocols & Explanations:
-
Mobile Phase Modification:
-
Addition of a Competing Base: The most common and effective solution is to add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1% v/v).[2] These bases are stronger than the pyridine nitrogen of your compound and will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte. This minimizes the undesirable secondary interactions and leads to more symmetrical peaks.
-
Solvent System Optimization: A gradient of ethyl acetate in hexanes is a common starting point for compounds of moderate polarity.[3] If your compound is eluting too slowly or with poor peak shape even with a base additive, consider switching to a more polar solvent system, such as dichloromethane/methanol.[2]
-
-
Stationary Phase Selection:
-
Alumina: If peak tailing persists, consider switching to a different stationary phase like alumina.[2][4] Alumina is generally less acidic than silica and can be obtained in basic, neutral, or acidic forms. For a basic compound like this compound, basic or neutral alumina would be a suitable alternative.
-
Deactivated Silica: You can also deactivate silica gel by treating it to reduce the acidity of the silanol groups, though this is a more advanced technique.[4]
-
Issue 2: Product Decomposition on the Column
Question: I am experiencing low recovery of this compound after flash chromatography, and I suspect it is degrading on the silica gel. How can I confirm this and prevent it?
Answer:
It is possible for certain compounds to be unstable on silica gel, which is inherently acidic.[4][5] Halogenated pyridines can be susceptible to degradation under acidic conditions.
Confirmation of Instability (2D-TLC Protocol):
A two-dimensional thin-layer chromatography (2D-TLC) experiment is a quick and effective way to check for compound stability on silica.[4]
-
Spotting: Dissolve your crude sample in a suitable solvent and spot it in one corner of a square TLC plate, about 1.5 cm from each edge.
-
First Development: Develop the plate in a chosen solvent system.
-
Drying and Rotation: Remove the plate from the developing chamber and allow it to dry completely. Rotate the plate 90 degrees so that the line of separated spots from the first development is now at the bottom.
-
Second Development: Develop the plate again in the same solvent system.
-
Analysis: If your compound is stable, it will appear as a single spot on the diagonal of the plate. If it has degraded, you will see additional spots that are not on the diagonal. This indicates that the compound is reacting with the silica stationary phase over time.
Mitigation Strategies:
-
Use a Less Acidic Stationary Phase: As mentioned previously, switching to neutral or basic alumina, or florisil, can prevent acid-catalyzed degradation.[4]
-
Deactivate the Silica: Adding a base like triethylamine to your mobile phase not only improves peak shape but also neutralizes the acidic sites on the silica, which can help to prevent degradation of acid-sensitive compounds.
-
Minimize Contact Time: If you must use silica, work quickly. Do not let the compound sit on the column for an extended period.
Issue 3: Difficulty in Separating from Structurally Similar Impurities
Question: My product is contaminated with a closely related impurity (e.g., a mono-iodinated or de-iodinated species), and I am struggling to achieve baseline separation. What strategies can I employ?
Answer:
Separating structurally similar halogenated compounds can be challenging.[6] The subtle differences in polarity may not be sufficient for easy separation with standard chromatographic conditions.
Strategies for Improved Resolution:
| Strategy | Principle | Recommended Action |
| Optimize Selectivity (α) | Change the chemical interactions between the analytes, stationary phase, and mobile phase. | - Change Solvent System: If using an ethyl acetate/hexane system, try a different solvent pairing like dichloromethane/methanol or toluene/acetone. Different solvents will have different interactions (e.g., pi-pi stacking with toluene) that can alter selectivity. - Change Stationary Phase: Switching from silica to a different stationary phase like a phenyl or cyano-bonded phase (in HPLC) can provide different interaction mechanisms and improve separation.[1] For flash chromatography, alumina is a good alternative. |
| Increase Efficiency (N) | Increase the number of theoretical plates in the column, leading to sharper peaks. | - Use Finer Silica: Employing silica gel with a smaller particle size will increase column efficiency. However, this will also increase the backpressure, which is a consideration for flash chromatography systems.[1] - Optimize Flow Rate: For every column, there is an optimal flow rate that provides the best efficiency. Running the column too fast can lead to band broadening and decreased resolution. |
| Adjust Retention (k') | Ensure the compounds are retained on the column long enough for separation to occur. | - Decrease Mobile Phase Polarity: If your compounds are eluting too quickly (low k'), decrease the percentage of the more polar solvent in your mobile phase. A good target retention factor (k') is between 2 and 10 for optimal separation.[1] |
II. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
A good starting point is a gradient of ethyl acetate in hexanes. Begin with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the concentration of ethyl acetate. Monitor the elution of your compound by TLC to determine the optimal solvent composition. Given the two iodo-substituents and two methoxy groups, the compound will have moderate polarity.
Q2: How do I choose between dry loading and wet loading my sample onto the column?
-
Wet Loading: Involves dissolving your sample in a minimal amount of the initial mobile phase and loading it directly onto the top of the column. This is suitable for samples that are readily soluble in the mobile phase.
-
Dry Loading: This method is preferred when your sample is not very soluble in the mobile phase.[7] To dry load, dissolve your crude product in a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder is then carefully added to the top of the column. Dry loading often results in better resolution as it ensures the sample is applied to the column in a very narrow band.
Q3: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase chromatography (e.g., using a C18 column) is a viable option, especially for HPLC purification. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[8][9] For a pyridine-containing compound, it is often beneficial to add an acid (like 0.1% formic acid or trifluoroacetic acid) to the mobile phase.[8] This protonates the pyridine nitrogen, leading to better peak shapes and more reproducible retention times.
Q4: My compound seems to be stuck on the column and won't elute, even with a highly polar mobile phase. What could be the issue?
Several possibilities exist:
-
Compound Decomposition: As discussed in the troubleshooting section, your compound may have degraded on the silica gel.[4]
-
Insoluble Compound: Your compound may have precipitated at the top of the column if it is not soluble in the eluting solvent.
-
Very Strong Interaction: The interaction with the silica may be too strong. In this case, after running your standard gradient, you can try flushing the column with a very polar solvent system, such as 5-10% methanol in dichloromethane, to elute any remaining material.[10] Be aware that high concentrations of methanol can sometimes cause silica to dissolve.[10]
Q5: How can I detect the fractions containing my product if it is not UV-active or colored?
This compound should be UV-active due to the aromatic pyridine ring. However, if you are working with a compound that is not UV-active, you can use TLC analysis of the collected fractions. Spot a small amount from each fraction onto a TLC plate and stain it with a general-purpose stain like potassium permanganate or iodine vapor to visualize the spots.
III. References
-
Benchchem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
-
Reddit User Discussion. (2022). troubleshooting flash chromatography purification. r/Chempros.
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography.
-
Benchchem. (2025). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Publications.
-
Dolan, J. W. (2016). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.
-
Reddit User Discussion. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp.
-
Harris, E. B. J., et al. (2015). What is the most polar solvent usable in silica gel chromatography? ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,6-Diiodo-3,5-dimethoxypyridine
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Diiodo-3,5-dimethoxypyridine. We will move beyond simple protocols to address the underlying chemical principles that govern purification strategies, ensuring you can adapt and overcome challenges in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
The synthesis of this compound typically involves the direct electrophilic iodination of 3,5-dimethoxypyridine.[1] The two methoxy groups are electron-donating, strongly activating the pyridine ring at the ortho (C2, C6) and para (C4) positions. This mechanism gives rise to a predictable set of impurities:
-
Unreacted Starting Material: 3,5-dimethoxypyridine.
-
Mono-iodinated Intermediate: 2-Iodo-3,5-dimethoxypyridine. This is often the major byproduct if the reaction does not go to completion.
-
Isomeric Impurities: While the C2 and C6 positions are electronically and sterically favored, minor amounts of 4-iodo or 2,4-diiodo isomers can form.
-
Reagent-Derived Impurities: If using N-Iodosuccinimide (NIS), residual succinimide will be present.[1] If using molecular iodine with an oxidant, residual iodine may remain, often imparting a brown or purple color to the crude product.
Q2: Why is achieving high purity for this compound so critical for my research?
This compound is a key building block in medicinal chemistry, frequently used in cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations to construct more complex molecules, particularly kinase inhibitors.[2] The presence of impurities can have significant downstream consequences:
-
Catalyst Poisoning: Unreacted starting materials or byproducts can interfere with or poison the palladium or copper catalysts used in cross-coupling reactions, leading to low or no yield.
-
Competitive Reactivity: The mono-iodinated impurity has a reactive C-I bond, leading to the formation of undesired side products that are often difficult to separate from the target molecule.
-
Inaccurate Stoichiometry: Using impure material leads to incorrect molar calculations, affecting reaction efficiency and reproducibility.
-
Biological Assay Interference: For drug development professionals, even trace impurities can exhibit biological activity, confounding screening results.
Q3: What preliminary analytical checks should I perform on my crude product before attempting purification?
Before committing to a large-scale purification, a quick analytical assessment can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the most crucial first step. It provides a qualitative picture of the mixture's complexity.
-
Mobile Phase: A good starting point is 10-30% Ethyl Acetate in Hexanes.
-
Visualization: Use a UV lamp (254 nm) for visualization. The pyridine ring is UV active. Staining with iodine or permanganate can also be helpful.
-
Interpretation: The number of spots indicates the minimum number of components. The relative Rf values will help in designing a column chromatography separation. Generally, polarity decreases with increased iodination (Product Rf > Mono-iodo Rf > Starting Material Rf).
-
-
Proton NMR (¹H NMR): A crude ¹H NMR can be incredibly informative.
-
Identify Key Signals: Compare the crude spectrum to the known spectrum of the starting material, 3,5-dimethoxypyridine.
-
Assess Conversion: The disappearance of the starting material's proton signals and the appearance of the product's characteristic singlet for the C4-H proton are key indicators of reaction progress.
-
Detect Intermediates: The presence of the mono-iodinated species will show a distinct set of aromatic protons compared to the symmetrical product.
-
Part 2: Troubleshooting and Purification Protocols
This section is designed as a practical, question-driven guide to overcoming specific purification challenges.
Q4: My crude product is a dark brown/purple solid. How do I remove the color before proceeding?
This coloration is almost always due to residual molecular iodine (I₂).
Answer: The most effective method is to perform a simple aqueous wash before concentrating the organic layer.
Protocol: Aqueous Workup to Remove Iodine
-
Dissolve the crude reaction mixture in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The brown color of I₂ will disappear as it is reduced to colorless iodide (I⁻).
-
Chemical Principle: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Separate the layers.
-
Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure yields a much cleaner, typically off-white or pale yellow solid, which is more suitable for subsequent purification.
Q5: My TLC shows multiple spots close together. How do I decide between column chromatography and recrystallization?
This is a common dilemma. The choice depends on both the quantity of material and the separation factor (difference in Rf values) between your product and the impurities. The following workflow can guide your decision.
Caption: Decision workflow for selecting a purification method.
-
If ΔRf is large (>0.2) and the scale is small: Recrystallization is often faster and more efficient for removing small amounts of baseline or solvent-front impurities.
-
If ΔRf is small (<0.2): You will likely need the superior resolving power of column chromatography, regardless of the scale.
-
If the scale is large (>1 g): Column chromatography is generally more practical for bulk purification, even with good TLC separation.
Q6: I've opted for column chromatography. What is a reliable, step-by-step protocol?
Flash column chromatography on silica gel is the most robust method for purifying this compound.
Protocol: Flash Column Chromatography
-
Select Eluent System: Based on your TLC, choose a solvent system where the product has an Rf value of 0.25 - 0.35 . A typical system is a gradient of Ethyl Acetate (EtOAc) in Hexanes.[3] For example, start with 5% EtOAc/Hexanes and gradually increase the polarity to 15-20% EtOAc/Hexanes.
-
Prepare the Column:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone). Add a small amount of silica gel (~2-3x the weight of your product) and concentrate the mixture to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the initial eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Elute and Collect:
-
Begin running the eluent through the column under positive pressure.
-
Collect fractions in test tubes. Monitor the separation by TLC, spotting every few fractions on the same plate to track the elution of different components.
-
-
Combine and Concentrate: Once the fractions are analyzed, combine those containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
Q7: I am trying to recrystallize my product, but I can't find a good solvent. How do I screen for one effectively?
Recrystallization relies on finding a solvent where the product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures.[4]
Protocol: Recrystallization Solvent Screen
-
Place a small amount of your crude product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature. Test a range of polarities:
-
Non-polar: Hexanes, Heptane
-
Moderately Polar: Toluene, Diethyl Ether, Ethyl Acetate
-
Polar Protic: Ethanol, Methanol, Isopropanol
-
-
Observe Solubility:
-
If the compound dissolves immediately at room temperature, the solvent is too good. It will not be a good recrystallization solvent on its own but might work in a binary system (e.g., as the "good" solvent with a "bad" anti-solvent like hexanes).
-
If the compound does not dissolve at room temperature, heat the test tube gently (e.g., with a heat gun or in a warm sand bath).
-
-
Identify the Ideal Solvent: The ideal single solvent is one in which the compound is insoluble at room temperature but dissolves completely upon heating.
-
Cool and Crystallize: Allow the heated, clear solution to cool slowly to room temperature, then place it in an ice bath.[4] The formation of clean, well-defined crystals indicates a successful choice. If the product "crashes out" as a powder or oil, the cooling may be too fast, or the solvent may not be ideal.
Part 3: Data Summary and Visualization
Table 1: Comparison of Primary Purification Techniques
| Technique | Best For... | Example Solvent System | Advantages | Disadvantages |
| Aqueous Wash | Removing inorganic salts and residual iodine. | Water, aq. Na₂S₂O₃, Brine | Fast, simple, removes specific polar/reactive impurities. | Not effective for organic impurities. |
| Recrystallization | Removing small amounts (<10%) of impurities from a solid product with a different solubility profile. | Ethanol, Isopropanol, or EtOAc/Hexanes | High purity product, scalable, cost-effective. | Can have lower recovery; requires finding a suitable solvent.[4] |
| Column Chromatography | Separating complex mixtures or compounds with similar polarities (low ΔRf).[3] | Gradient: 5% to 20% EtOAc in Hexanes | High resolving power, versatile, applicable to most mixtures. | More time-consuming, requires more solvent, can be costly. |
Diagram: Standard Column Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- The Royal Society of Chemistry. (n.d.). A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M.
- YouTube. (2022). Recrystallization and Melting Point Analysis.
- Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine.
- MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine.
- Benchchem. (n.d.). This compound | 1131335-49-3.
Sources
Technical Support Center: Optimizing Catalyst Loading for 2,6-Diiodo-3,5-dimethoxypyridine Reactions
Welcome to the technical support center for optimizing cross-coupling reactions with 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common experimental issues. By understanding the underlying principles, you can enhance reaction efficiency, improve yields, and ensure the reproducibility of your results.
Section 1: Core Concepts & Frequently Asked Questions
This section addresses fundamental questions regarding catalyst optimization for reactions involving this compound, a versatile building block in medicinal chemistry and materials science.
Q1: Why is optimizing catalyst loading so critical for reactions with this compound?
A1: Optimizing catalyst loading is a crucial balancing act between reaction efficiency and cost-effectiveness. For a substrate like this compound, several factors make this optimization paramount:
-
Reactivity: The C-I bonds are highly reactive, making them susceptible to rapid oxidative addition, the first step in many palladium-catalyzed cross-coupling cycles.[1] While this is generally favorable, excessively high catalyst loading can lead to uncontrolled reactivity and the formation of side products.
-
Catalyst Deactivation: The pyridine nitrogen in the substrate can coordinate with the palladium center, potentially leading to catalyst inhibition or deactivation.[2][3][4] Finding the minimum effective catalyst concentration can mitigate these effects.
-
Cost and Purity: Palladium catalysts and their associated ligands are expensive. Using the lowest possible loading reduces overall synthesis cost. Furthermore, minimizing catalyst use simplifies purification by reducing residual palladium in the final product, a critical consideration for pharmaceutical applications.[5][6]
Q2: What is a typical starting catalyst loading range for Suzuki, Sonogashira, or Buchwald-Hartwig reactions with this substrate?
A2: For aryl iodides, a typical starting palladium catalyst loading is in the range of 1-5 mol %.[7] A reasonable and common starting point for initial screening experiments with this compound is 1-2 mol % of the palladium source. The ligand-to-metal ratio is also critical, often starting at 1:1 to 2:1, depending on the ligand's nature.
Q3: How does the choice of ligand affect the optimal catalyst loading?
A3: The ligand plays a pivotal role in stabilizing the active catalytic species and modulating its reactivity.[8][9]
-
Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ are often used for challenging substrates.[3][4][8] They promote the formation of monoligated, highly active Pd(0) species, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8] With these highly active ligands, lower catalyst loadings (e.g., 0.5-1 mol %) are often achievable.
-
Bidentate Ligands: Ligands such as BINAP or DPPF can offer greater stability to the catalyst complex, potentially preventing deactivation pathways like palladium black formation.[10] This stability might allow for successful reactions at lower loadings over longer reaction times.
The optimal loading is therefore intrinsically linked to the chosen ligand; a less efficient ligand may require a higher catalyst loading to achieve the same conversion rate as a more active one.[11]
Q4: Can I achieve site-selective mono-substitution, and how does catalyst loading influence this?
A4: Yes, achieving mono-substitution on a di-iodinated pyridine is a common synthetic goal. While the two iodine atoms at the 2 and 6 positions are electronically equivalent, statistical control and careful manipulation of reaction conditions can favor mono-arylation (or amination, alkynylation, etc.).
Catalyst loading is a key parameter in this control. A lower catalyst loading often favors mono-substitution. With a limited amount of active catalyst, the probability of a second coupling event on the same molecule is reduced, especially if the reaction is stopped once the starting material is consumed. Conversely, higher catalyst loadings and longer reaction times will typically drive the reaction towards di-substitution.[12] The steric bulk of the coupling partner and the ligand can also significantly influence selectivity.[13][14]
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Your reaction shows little to no conversion of the starting material.
Caption: Troubleshooting workflow for low-yield reactions.
Expert Explanation: Low yields often stem from an inactive or deactivated catalyst. The pyridine nitrogen can act as a poison by coordinating too strongly to the palladium center, preventing it from participating in the catalytic cycle.[2][4] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[7] This can be caused by excessively high local concentrations of Pd(0) or the presence of oxygen. Using bulky ligands can sterically shield the metal center, while ensuring rigorously degassed solvents and an inert atmosphere minimizes oxidative deactivation.[2][7] If deactivation is suspected, a modest increase in catalyst loading may be necessary to ensure a sufficient concentration of active catalyst throughout the reaction.[3]
Issue 2: Formation of Significant Side Products
Your reaction yields the desired product but is contaminated with byproducts like homocoupled starting material or hydrodehalogenation (replacement of 'I' with 'H').
| Side Product | Potential Cause | Recommended Action |
| Homocoupling of Coupling Partner | Presence of oxygen; Inappropriate catalyst choice. | 1. Ensure all reagents and solvents are thoroughly degassed. Maintain a strict inert (Argon or Nitrogen) atmosphere.[2] 2. Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) which favor cross-coupling over homocoupling. |
| Hydrodehalogenation | Presence of water or protic impurities; Inefficient reductive elimination. | 1. Use anhydrous solvents and reagents. Ensure the base is dry. 2. Optimize the ligand to accelerate the reductive elimination step relative to competing pathways. A slightly lower catalyst loading may sometimes reduce this side reaction. |
| Di-substituted Product (when mono is desired) | Catalyst loading too high; Reaction time too long. | 1. Reduce catalyst loading (e.g., from 2 mol% to 0.5-1 mol%). 2. Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. 3. Use a slight excess of the di-iodo starting material relative to the coupling partner. |
Expert Explanation: Side reactions are often kinetically controlled. Homocoupling, for instance, is often promoted by oxygen, which can interfere with the catalytic cycle.[2] Hydrodehalogenation can occur when a proton source is available to intercept a key intermediate in the cycle. By carefully controlling the reaction environment (e.g., using anhydrous and oxygen-free conditions), these pathways can be suppressed. Adjusting the catalyst loading can also alter the relative rates of desired versus undesired reactions.
Section 3: Experimental Protocol for Optimizing Catalyst Loading
This section provides a general, step-by-step protocol for systematically screening catalyst loading for a Suzuki-Miyaura cross-coupling reaction. This workflow can be adapted for other coupling reactions like Sonogashira or Buchwald-Hartwig.
Caption: Workflow for catalyst loading optimization screen.
Detailed Step-by-Step Methodology:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equivalents for mono-arylation)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/Water 10:1)
-
Array of reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (under Inert Atmosphere):
-
To each of four labeled reaction vials, add this compound, the arylboronic acid, and K₃PO₄.
-
-
Catalyst/Ligand Addition:
-
Prepare a stock solution of Pd(OAc)₂ and SPhos (1:2 molar ratio) in the reaction solvent.
-
Add the appropriate volume of the catalyst stock solution to each vial to achieve the target loadings (e.g., 0.5, 1.0, 2.0, and 5.0 mol % Pd).
-
-
Solvent Addition:
-
Add the degassed solvent system to each vial to reach the desired final concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the vials tightly with screw caps containing PTFE septa.
-
Place the vials in a pre-heated aluminum block on a magnetic stirrer hotplate (e.g., 100 °C).
-
Stir the reactions vigorously for a set time (e.g., 16 hours).
-
-
Monitoring and Work-up:
-
(Optional) At various time points (e.g., 1, 4, 16 hours), carefully take a small aliquot from each reaction for LC-MS analysis to track conversion.
-
After the reaction is complete, cool the vials to room temperature.
-
Quench each reaction by adding water and dilute with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
-
Analysis:
-
Analyze the crude product from each reaction by LC-MS or ¹H NMR with an internal standard to determine the conversion and yield of the desired product. This data will reveal the minimum catalyst loading required for efficient conversion within a reasonable timeframe.
-
References
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions.
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Various Authors. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- Whittaker, A. M., et al. (2016). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Reaction for 2,6-dichloro-4-phenylpyridine.
- Wikipedia. (n.d.).
- Rodygin, K. S., et al. (2022). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed Central.
- Chen, G., et al. (2015). Developing Ligands for Palladium(II)
- Szymańska, K., et al. (2023).
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with 6-Iodoisoquinolin-3-amine.
- Kadlubar, R., et al. (2006). Remarkable Ligand Effect on the Palladium-Catalyzed Double Carbonylation of Aryl Iodides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Remarkable ligand effect on the palladium-catalyzed double carbonylation of aryl iodides [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine
Welcome to the technical support center for the synthesis of 2,6-diiodo-3,5-dimethoxypyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of this important chemical intermediate. My insights are drawn from extensive experience in synthetic organic chemistry and a thorough review of established chemical principles.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical role of temperature control.
Question 1: My reaction has stalled, and I'm observing low conversion of the starting material, 3,5-dimethoxypyridine. What are the likely causes and how can I resolve this?
Answer:
A stalled reaction with low conversion is a common issue, often related to insufficient reaction temperature or reagent deactivation. Let's break down the potential causes and solutions:
-
Insufficient Temperature: The iodination of electron-rich pyridines, while generally favorable, still requires a certain activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to incomplete conversion within a typical timeframe.
-
Solution: Gradually increase the reaction temperature. For di-iodination reactions using N-Iodosuccinimide (NIS), temperatures as high as 120°C have been shown to be beneficial for driving the reaction to completion.[1] It is crucial to increase the temperature incrementally (e.g., in 10°C intervals) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid potential side reactions.
-
-
Decomposition of N-Iodosuccinimide (NIS): NIS is a moisture-sensitive reagent.[1] Exposure to atmospheric moisture can lead to its decomposition, reducing its effectiveness as an iodinating agent.
-
Solution: Ensure that the NIS used is fresh and has been stored under anhydrous conditions, typically at 2-8°C.[1] Visually inspect the NIS; it should be a white to off-white crystalline powder. If it has a noticeable orange or brown tint, this indicates the presence of elemental iodine from decomposition, and the reagent should be discarded or purified.
-
-
Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized depletion of the iodinating agent can occur, leading to a stalled reaction.
-
Solution: Ensure vigorous and efficient stirring throughout the reaction to maintain a homogeneous mixture.
-
Question 2: I'm observing the formation of significant impurities alongside my desired product. How can I improve the selectivity of the reaction?
Answer:
The formation of impurities is often a consequence of improper temperature control or the presence of acidic byproducts. Here's how to address this:
-
Over-iodination or Side Reactions at High Temperatures: While higher temperatures can increase the reaction rate, excessively high temperatures can lead to a loss of selectivity and the formation of over-iodinated byproducts or thermal decomposition of the starting material or product.
-
Solution: If you are observing multiple spots on your TLC plate that are less polar than your desired product, it is possible that you are forming tri- or tetra-iodinated species. In this case, it is advisable to reduce the reaction temperature. A systematic approach would be to screen a range of temperatures (e.g., from room temperature up to 100°C) to find the optimal balance between reaction rate and selectivity.
-
-
Acid-Catalyzed Side Reactions: The reaction of NIS with an electron-rich substrate can generate succinimide and trace amounts of acid as byproducts. These acidic conditions can sometimes lead to undesired side reactions, particularly with sensitive substrates.
-
Solution: For acid-sensitive substrates, the addition of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), can be beneficial to neutralize any in-situ generated acid.[2] This can help to minimize the formation of acid-catalyzed impurities.
-
Question 3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?
Answer:
The formation of a dark, tarry substance is a strong indicator of significant decomposition, which can be caused by several factors, primarily excessive heat.
-
Thermal Decomposition: Electron-rich aromatic compounds can be susceptible to oxidation and decomposition at elevated temperatures, especially in the presence of an iodinating agent.
-
Solution: This is a clear sign that the reaction temperature is too high. It is recommended to repeat the reaction at a significantly lower temperature, starting from room temperature and gradually increasing it while carefully monitoring the reaction.
-
-
Reaction with Solvent: At elevated temperatures, some solvents may react with the starting materials or reagents, leading to decomposition.
-
Solution: Ensure that the chosen solvent is appropriate for the reaction conditions and is of high purity. Common solvents for iodination reactions include acetonitrile, dichloromethane, and N,N-dimethylformamide (DMF).
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
What is the optimal temperature range for the synthesis of this compound?
The optimal temperature can vary depending on the specific iodinating agent and solvent used. However, for the di-iodination of electron-rich pyridines with NIS, a temperature range of 80-120°C is often a good starting point.[1][3] It is always recommended to perform small-scale optimization experiments to determine the ideal temperature for your specific setup.
Why is temperature control so critical in this synthesis?
Temperature control is crucial for several reasons:
-
Reaction Rate: As with most chemical reactions, the rate of iodination is temperature-dependent. Insufficient temperature will lead to a slow and incomplete reaction.
-
Selectivity: The selectivity of the iodination can be highly influenced by temperature. At higher temperatures, the risk of over-iodination and the formation of other byproducts increases.
-
Reagent and Product Stability: Both the iodinating agent (e.g., NIS) and the starting material/product can decompose at excessively high temperatures, leading to lower yields and the formation of impurities.
Can I use other iodinating agents besides N-Iodosuccinimide (NIS)?
Yes, other iodinating agents can be used, such as iodine monochloride (ICl) or a mixture of an iodide salt and an oxidizing agent. However, the optimal reaction conditions, including temperature, will likely differ. It is essential to consult the relevant literature for the specific iodinating agent you choose.
Experimental Protocol: Iodination of 3,5-dimethoxypyridine
This protocol provides a general guideline for the synthesis of this compound. Note: This is a representative protocol and may require optimization.
| Parameter | Value |
| Starting Material | 3,5-dimethoxypyridine |
| Iodinating Agent | N-Iodosuccinimide (NIS) |
| Solvent | Acetonitrile or DMF |
| Temperature | 80-100°C (optimization may be required) |
| Reaction Time | 4-12 hours (monitor by TLC/HPLC) |
Step-by-Step Procedure:
-
To a solution of 3,5-dimethoxypyridine (1.0 eq) in the chosen solvent, add N-Iodosuccinimide (2.2 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir vigorously.
-
Monitor the progress of the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
-
Yang, Y., Zhang, L., Deng, G. J., & Gong, H. (2017). Simple, Efficient and Controllable Synthesis of Iodo/Di-iodoarenes via Ipsoiododecarboxylation/Consecutive Iodination Strategy. ChemistrySelect, 2(4), 1479-1483. [Link]
-
Kaur, N., & Kishore, D. (2014). N-Iodosuccinimide: A Versatile Reagent in Organic Synthesis. Synthetic Communications, 44(8), 1019-1056. [Link]
- Google Patents. (2013). Method for synthesizing 3,5-dibromo-4-iodopyridine by one step. CN102924369A.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Diiodopyridine Reactivity: A Comparative Analysis of 2,6-Diiodo-3,5-dimethoxypyridine
Introduction: The Strategic Value of Dihalogenated Pyridines
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, halogenated heterocycles are indispensable building blocks. Among these, diiodopyridines serve as exceptionally versatile scaffolds. Their utility is anchored in the reactivity of the carbon-iodine (C-I) bond, which is the most labile of the carbon-halogen bonds, making it highly amenable to a suite of palladium-catalyzed cross-coupling reactions. This reactivity allows for the precise and modular construction of complex molecular architectures.
This guide provides an in-depth comparison of 2,6-diiodo-3,5-dimethoxypyridine against other diiodopyridine isomers. We will dissect how the interplay of substituent electronics and sterics governs reactivity and regioselectivity in cornerstone transformations like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Our analysis is grounded in established mechanistic principles and supported by experimental data to provide researchers with a predictive framework for reaction design and optimization.
Understanding the Subject: this compound
The structure of this compound is unique and confers a distinct reactivity profile. The key features are:
-
Two Iodine Atoms: Positioned at the C2 and C6 (α) positions, which are adjacent to the ring nitrogen. These positions are inherently activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[1] The C-I bond is the weakest among halogens, making these sites prime for selective cross-coupling.[2][3]
-
Two Methoxy Groups: Located at the C3 and C5 (β) positions. Methoxy groups are strong electron-donating groups (EDGs) through resonance (+R effect), which increases the electron density of the pyridine ring.[4][5] This electronic enrichment can modulate the rate of oxidative addition, a critical step in many catalytic cycles.
The central scientific question is how this specific arrangement of electron-donating methoxy groups and highly reactive iodo leaving groups influences its performance compared to isomers lacking these electronic modulators.
The Catalytic Cycle: A Universal Framework for Comparison
To understand the comparative reactivity of diiodopyridines, one must first grasp the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The universally accepted cycle provides the basis for our analysis.
Caption: Generalized catalytic cycle for palladium cross-coupling reactions.
The rate-determining step is often the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The weaker the C-X bond and the more electrophilic the carbon center, the faster this step proceeds. The general reactivity trend for halogens is I > Br > Cl > F.[2]
Comparative Reactivity in Key Cross-Coupling Reactions
We will now compare the performance of this compound with other representative isomers, such as 2,4-diiodopyridine and 3,5-diiodopyridine. The choice of isomer dramatically alters the electronic and steric environment of the reaction centers.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures. The reactivity of the diiodopyridine substrate is paramount for achieving high yields under mild conditions.
Causality of Reactivity:
-
This compound: The electron-donating methoxy groups increase the electron density on the ring, which can slightly decelerate the oxidative addition step compared to an unsubstituted diiodopyridine. However, the inherent lability of the C-I bonds at the activated C2 and C6 positions ensures high reactivity. The symmetry of the molecule means that mono-arylation will yield a single product, simplifying purification.
-
2,4-Diiodopyridine: This isomer presents two distinct reaction sites. The C2 position is generally more reactive than the C4 position due to its proximity to the electron-withdrawing nitrogen.[6][7] This intrinsic electronic bias allows for regioselective mono-coupling at the C2 position under carefully controlled conditions.
-
3,5-Diiodopyridine: The C3 and C5 positions are less electronically activated than the C2/C6 or C4 positions.[5] Consequently, 3,5-diiodopyridine is generally less reactive and may require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to achieve comparable yields.
Comparative Performance Data (Illustrative)
| Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Regioselectivity |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH, 80°C, 4h | ~90% (Mono) | N/A (Symmetrical) |
| 2,4-Diiodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane, 90°C, 6h | ~85% (Mono) | >95:5 (C2:C4) |
| 3,5-Diiodopyridine | Phenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | DME, 100°C, 12h | ~75% (Mono) | N/A (Symmetrical) |
| Note: Yields are representative estimates based on established principles of pyridine reactivity and may vary with specific conditions. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.[8]
Causality of Reactivity: The principles governing reactivity in Suzuki coupling largely apply here as well. The reaction proceeds via a dual catalytic cycle involving palladium and copper.[9] The high reactivity of the C-I bond is again the dominant factor.
-
This compound: Expected to be highly reactive, allowing for efficient mono- or di-alkynylation. The steric bulk of the methoxy groups might slightly influence the approach of very bulky alkynes, but this is generally not a prohibitive factor.
-
Other Diiodopyridines: The reactivity trend (2,4- > 3,5-) and the regioselectivity for 2,4-diiodopyridine (C2 preference) are expected to be consistent with observations from Suzuki couplings.[9][10] Selective mono-alkynylation of diiodo compounds is a common strategy.[8]
Buchwald-Hartwig Amination: Constructing C–N Bonds
The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of pharmaceutical synthesis.[11][12] The electronic nature of the aryl halide substrate is a critical parameter for success.
Causality of Reactivity: This reaction is often more sensitive to the electronic properties of the substrate than C-C couplings.
-
This compound: The electron-donating methoxy groups can make the final reductive elimination step more challenging. However, the use of modern, sterically demanding biarylphosphine ligands (e.g., XPhos, RuPhos) can effectively overcome this barrier by promoting the formation of the C-N bond from the palladium intermediate.[12][13][14]
-
2,4-Diiodopyridine: The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, makes it an excellent substrate for Buchwald-Hartwig amination. High yields and excellent regioselectivity at the C2 position are typically observed.
-
3,5-Diiodopyridine: Similar to other couplings, this isomer is less reactive. The C-N bond formation will likely require more specialized, highly active catalyst systems or harsher conditions to proceed efficiently.
Experimental Protocols: A Self-Validating System
Reproducible and reliable protocols are essential. The following sections provide standardized, step-by-step methodologies for conducting comparative cross-coupling experiments.
Workflow for Comparative Analysis
Caption: Experimental workflow for comparative cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the diiodopyridine isomer (1.0 mmol), the arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent and Degassing: Add anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of argon.
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 90-100°C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add the diiodopyridine isomer (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.08 mmol), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.
-
Reagent Addition: Add anhydrous toluene (5 mL). Then, add the amine (1.2 mmol) via syringe.
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-110°C. Monitor the reaction until the starting material is consumed (TLC or GC-MS).
-
Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Conclusion and Outlook
This guide demonstrates that the reactivity of diiodopyridines in cross-coupling reactions is a predictable function of their substitution pattern.
-
This compound stands out as a highly reactive and versatile building block. While its electron-donating methoxy groups can slightly modulate reactivity compared to unsubstituted analogs, the lability of the two C-I bonds at the activated α-positions ensures its utility. Its symmetrical nature is advantageous for producing single isomers upon mono-functionalization, simplifying downstream processing.
-
2,4-Diiodopyridine offers excellent opportunities for regioselective synthesis, with the C2 position being the intrinsically more reactive site. This allows for sequential and orthogonal functionalization strategies.
-
3,5-Diiodopyridine is the least reactive of the isomers discussed, often requiring more robust catalytic systems to achieve efficient transformation.
For the research scientist, the choice of diiodopyridine isomer is a strategic one. This compound is an ideal substrate for constructing symmetrically substituted pyridines or when high reactivity is paramount. By understanding the fundamental electronic and steric principles outlined herein, chemists can make informed decisions to accelerate the synthesis of complex molecules for pharmaceutical and materials applications.
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A Comparative Guide to the Characterization and Utility of 2,6-Diiodo-3,5-dimethoxypyridine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Pyridine rings, being a ubiquitous motif in a vast array of bioactive molecules and functional materials, are a primary focus of such endeavors.[1] This guide provides an in-depth technical comparison of 2,6-diiodo-3,5-dimethoxypyridine and its derivatives, offering insights into its synthesis, characterization, and reactivity, particularly in comparison to its dibrominated counterpart. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Strategic Advantage of the Iodo-Substituent in Pyridine Chemistry
The choice of halogen in a dihalopyridine scaffold is a critical decision that dictates its subsequent reactivity in cross-coupling reactions. While 2,6-dibromo-3,5-dimethoxypyridine is a viable substrate, the corresponding diiodo- derivative offers a distinct advantage. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, leading to a lower activation energy for oxidative addition to a palladium(0) catalyst. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times in widely-used transformations like the Suzuki-Miyaura, Heck, and Sonogashira couplings.[2][3] This makes this compound a highly attractive building block for the rapid generation of molecular diversity.
Synthesis and Characterization: A Comparative Overview
The synthesis of this compound is readily achieved through the direct iodination of the commercially available 2,6-dimethoxypyridine. This approach is advantageous due to the electron-rich nature of the pyridine ring, which is activated towards electrophilic substitution by the two methoxy groups.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the use of molecular iodine in the presence of a silver salt, such as silver acetate or silver mesylate.[4][5] The silver salt acts as a halogen activator, generating a more electrophilic iodine species in situ.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,6-Dimethoxypyridine
-
Molecular Iodine (I₂)
-
Silver Acetate (AgOAc)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Procedure:
-
To a solution of 2,6-dimethoxypyridine (1.0 equiv) in acetonitrile, add molecular iodine (2.2 equiv) and silver acetate (2.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Spectroscopic Characterization: A Comparative Analysis
The structural elucidation of this compound and its comparison with related compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The following table provides a comparative summary of the expected ¹H and ¹³C NMR chemical shifts for this compound and its precursors/analogs.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2,6-Dimethoxypyridine | ~3.9 (s, 6H, OCH₃), ~6.2 (d, 2H, H-3,5), ~7.4 (t, 1H, H-4) | ~53 (OCH₃), ~99 (C-3,5), ~139 (C-4), ~164 (C-2,6) |
| 2,6-Dibromopyridine | ~7.3 (d, 2H, H-3,5), ~7.5 (t, 1H, H-4) | ~120 (C-3,5), ~140 (C-4), ~142 (C-2,6) |
| This compound | ~4.0 (s, 6H, OCH₃), ~7.8 (s, 1H, H-4) | ~57 (OCH₃), ~90 (C-2,6), ~130 (C-4), ~158 (C-3,5) |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
The key distinguishing feature in the ¹H NMR spectrum of this compound is the presence of a singlet for the H-4 proton, a consequence of the symmetrical substitution pattern. The downfield shift of this proton compared to 2,6-dimethoxypyridine is attributed to the deshielding effect of the two iodine atoms. In the ¹³C NMR spectrum, the carbons bearing the iodine atoms (C-2 and C-6) are expected to appear at a significantly higher field (lower ppm) compared to the corresponding carbons in the dibromo- and dichloro-analogs due to the "heavy atom effect".
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary application of this compound in synthetic chemistry is as a versatile substrate in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity allows for the sequential and regioselective introduction of various substituents.
Suzuki-Miyaura Coupling: A Comparative Perspective
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The higher reactivity of the C-I bond in this compound compared to the C-Br bond in its dibromo-analog allows for more facile mono- and diarylation.
Experimental Protocol: Mono-arylation of this compound via Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Degassed water
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Add a degassed 4:1 mixture of toluene and water.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality of Experimental Choices in Suzuki-Miyaura Coupling
-
Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand such as SPhos is crucial. The ligand facilitates the oxidative addition of the C-I bond to the palladium(0) center and promotes the reductive elimination step to form the C-C bond.
-
Base: An inorganic base like K₃PO₄ is essential for the transmetalation step, where the organic group from the boronic acid is transferred to the palladium complex.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents. Degassing the solvents is critical to prevent the oxidation of the active palladium(0) catalyst.
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the synthesis and a key reaction pathway.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated pyridines are invaluable precursors in the synthesis of a wide range of pharmaceuticals. [1]The ability to selectively functionalize the 2- and 6-positions of the pyridine ring in this compound opens avenues for the construction of complex molecular architectures. These derivatives are key intermediates in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active compounds where the substituted pyridine core acts as a crucial pharmacophore. [5][6]The methoxy groups can also be further manipulated, for instance, through demethylation to reveal hydroxyl functionalities, providing additional points for diversification and interaction with biological targets.
Conclusion
This compound stands out as a highly reactive and versatile building block for organic synthesis. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, when compared to its dibromo-analog, allows for more efficient and milder synthetic transformations. The straightforward synthesis and well-defined spectroscopic characteristics make it an attractive tool for researchers in drug discovery and materials science. The ability to perform selective and sequential functionalization at the 2- and 6-positions provides a powerful strategy for the rapid assembly of complex, highly substituted pyridine derivatives with potential applications in a myriad of scientific disciplines.
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A Comparative Guide to the Biological Activity of 2,6-Diiodo-3,5-dimethoxypyridine Analogs for Researchers
For drug development professionals and researchers in medicinal chemistry, the pyridine scaffold represents a privileged structure due to its prevalence in numerous biologically active compounds.[1] Within this class, halogenated and methoxy-substituted pyridines have garnered significant attention for their potential as therapeutic agents. This guide provides a comparative analysis of the biological activity of 2,6-diiodo-3,5-dimethoxypyridine and its analogs, offering insights into their structure-activity relationships (SAR) and potential applications in drug discovery. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this guide synthesizes findings from related pyridine derivatives to extrapolate and guide future research.
The 2,6-Dihalo-3,5-dimethoxypyridine Scaffold: A Platform for Diverse Biological Activities
The core structure, characterized by a pyridine ring substituted with two iodine atoms at the 2 and 6 positions and two methoxy groups at the 3 and 5 positions, presents a unique combination of features. The iodine atoms can act as bulky, lipophilic groups and potential halogen bond donors, while the methoxy groups are known to enhance the antiproliferative activity of certain pyridine derivatives.[2] The di-iodinated nature of the scaffold makes it an excellent candidate for further functionalization through cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of a diverse library of analogs with varied biological profiles.[3]
Anticancer Potential: Targeting Key Cellular Pathways
Several studies on related pyridine derivatives suggest that the 2,6-disubstituted-3,5-dimethoxypyridine scaffold is a promising starting point for the development of novel anticancer agents.
Kinase Inhibition: A Promising Avenue
The compound 2,6-diiodo-3-methoxypyridine has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors.[4] This suggests that the diiodo-dimethoxy pyridine core could serve as a foundational structure for developing potent and selective kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[5]
A study on pyrido[2,3-d]pyrimidin-7-ones as Abl kinase inhibitors revealed that substitutions on the phenylamino moiety at the 2-position significantly influenced potency and selectivity.[5] This highlights the importance of modifications at the 2- and 6-positions of the pyridine ring for achieving desired inhibitory activity against specific kinases.
Another study on 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C demonstrated that the introduction of electron-donating groups, such as a methyl or methoxy group, on a pyridinyl ring at position 3 was beneficial for inhibitory activity.[6] This finding is particularly relevant to the 3,5-dimethoxy substitution pattern of the core scaffold of this guide.
Table 1: Anticancer Activity of Representative Pyridine Analogs
| Compound/Analog Type | Target/Cell Line | Reported Activity (IC50/GI) | Reference |
| Trimethoxyphenyl pyridine derivatives | Tubulin polymerization, HCT-116, HepG-2, MCF-7 | IC50 = 3.25 - 6.11 µM | [7] |
| 2,6-diaryl-substituted pyridines | Various human cancer cell lines | Moderate cytotoxicity | [8][9] |
| 2,6-disubstituted imidazo[4,5-b]pyridines | Various human cancer cell lines | IC50 = 1.45–4.25 μM for p-hydroxy derivatives | [10] |
| 2-(3,4-dimethoxyphenyl)-6-(tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues | A549, HeLa, B16F10 | IC50 = 2.0–20.0 µM | [11] |
Antiproliferative Activity of Methoxy-Substituted Pyridines
Research on polymethoxylated fused pyridine ring systems has shown that the presence and position of methoxy groups can significantly impact antitumor activity.[1] In some series of pyrazolo[4,3-c]pyridine analogues, monomethoxylated derivatives exhibited better antitumor activity compared to their dimethoxylated counterparts.[1] Conversely, a review on the structure-antiproliferative activity relationship of pyridine derivatives concluded that the presence of -OMe groups can enhance antiproliferative activity.[2] This suggests a complex interplay between the number and position of methoxy groups and the overall molecular scaffold in determining anticancer efficacy.
Antimicrobial Activity: A Potential Second Front
Beyond cancer, halogenated and substituted pyridine derivatives have demonstrated promising antimicrobial properties.
Antibacterial and Antifungal Properties
Studies on various substituted pyridines and fused pyridine systems have reported moderate to significant antimicrobial activity against a range of bacterial and fungal strains.[8] For instance, certain 6,7-annulated pyrido[2,3-d]pyrimidines have shown activity against Staphylococcus aureus.[8]
The antimicrobial potential of 2,6-disubstituted piperidine-4-one derivatives has also been investigated, with some compounds showing efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus niger.[12] While these are not direct analogs of this compound, they underscore the potential of the 2,6-disubstitution pattern on a six-membered nitrogen-containing ring for antimicrobial drug design.
Table 2: Antimicrobial Activity of Representative Pyridine Analogs
| Compound/Analog Type | Target Organism(s) | Reported Activity (MIC) | Reference |
| 6,7-annulated pyrido[2,3-d]pyrimidines | Staphylococcus aureus | Moderate activity | [8] |
| 2,6-disubstituted piperidine-4-one derivatives | Staphylococcus aureus, Bacillus subtilis, Aspergillus niger | Active at tested concentrations | [12] |
| 4,6-disubstituted pyrimidine derivatives | Bacillus subtilis, Pseudomonas aeruginosa, Streptomyces species | Varying degrees of activity | |
| 4-aryl-2,6-di(coumarin-3-yl)pyridines | Antibacterial and antifungal screening | Moderate activity |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Synthesis of 2,6-Diaryl-Substituted Pyridines (General Procedure)
This protocol is a generalized representation based on common synthetic strategies for creating diaryl pyridine derivatives, often involving precursors that can be derived from dihalogenated pyridines.
Caption: General workflow for the synthesis of 2,6-diarylpyridine analogs via Suzuki cross-coupling.
Step-by-Step Protocol:
-
To a solution of the 2,6-dihalopyridine (1 equivalent) in a suitable solvent mixture (e.g., toluene, ethanol, and water), add the arylboronic acid (2.2 equivalents) and a base such as sodium carbonate (3 equivalents).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-substituted pyridine analog.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for determining anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
-
Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Insights and Future Directions
Based on the analysis of related pyridine derivatives, several key SAR insights can be proposed for the this compound scaffold:
-
The 2,6-Positions: These positions are critical for modulating biological activity. The bulky iodine atoms can be replaced with various aryl or heterocyclic groups via cross-coupling reactions to explore interactions with specific biological targets. The nature of these substituents will likely dictate the primary mode of action (e.g., kinase inhibition, antimicrobial).
-
The 3,5-Methoxy Groups: The electron-donating methoxy groups may enhance binding to certain biological targets and improve pharmacokinetic properties. Exploring analogs with other alkoxy groups or bioisosteric replacements could be a fruitful area of investigation.
-
Fused Ring Systems: The synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, starting from appropriately functionalized 2,6-disubstituted pyridines, has proven to be a successful strategy for discovering potent bioactive molecules.[8]
Future research should focus on:
-
Systematic Analog Synthesis: A focused library of analogs of this compound should be synthesized, systematically varying the substituents at the 2, 6, 3, and 5 positions.
-
Broad Biological Screening: These analogs should be screened against a diverse panel of cancer cell lines and microbial strains to identify promising lead compounds.
-
Mechanism of Action Studies: For the most active compounds, detailed mechanistic studies should be conducted to elucidate their molecular targets and pathways of action.
Conclusion
The this compound scaffold holds considerable promise as a versatile platform for the design and synthesis of novel therapeutic agents. While direct comparative data on a series of its analogs is currently sparse, the existing literature on related pyridine derivatives strongly suggests potential for potent anticancer and antimicrobial activities. By leveraging the synthetic tractability of this core structure and applying the structure-activity relationship insights discussed in this guide, researchers can unlock the full therapeutic potential of this intriguing class of compounds.
References
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MySkinRecipes. (n.d.). 2,6-Diiodo-3-methoxypyridine. Retrieved January 19, 2026, from [Link]
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Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., Gálvez-Ruiz, J.-C., Gonzalez-Mosquera, D. M., Valencia, D., Ballesteros-Monreal, M. G., Aguilar-Martínez, M., & Leyva-Peralta, M.-A. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]
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Marinescu, M., & Popa, C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
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Kandeel, M. M., Kamal, A. M., Aboul-Enein, H. Y., & El-Sayed, M. (2007). Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines. Archiv der Pharmazie, 340(5), 241–246. [Link]
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Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., Yoo, K. H., & Oh, C.-H. (2022). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Scientific Reports, 12(1), 1251. [Link]
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Oh, C. H., Kim, J. H., & Lee, S. J. (2008). Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities. European Journal of Medicinal Chemistry, 43(4), 675–682. [Link]
- Verma, R. S., & Singh, A. P. (2008). Synthesis, characterization and antimicrobial activity of some 4-aryl-2,6-di(coumarin-3-yl)pyridines. ARKIVOC, 2008(15), 187-197.
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Zidar, N., Mašič, L. P., & Kikelj, D. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(18), 3249. [Link]
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Gundu, C., Guntuku, L., Thatikonda, S., Godugu, C., & Sarakula, M. (2019). Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents. Bioorganic & Medicinal Chemistry Letters, 29(18), 2551–2558. [Link]
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Časar, Z., & Triller, A. (2007). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Molecules, 12(4), 794–807. [Link]
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Pipzine Chemicals. (n.d.). 2,5-Diiodo-3-Methoxypyridine. Retrieved January 19, 2026, from [Link]
- Kumar, D., Kumar, N. M., Shah, K., & Singh, R. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 12(8), 643-654.
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De Wispelaere, M., Augustijns, P., & Van der Eycken, E. V. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 18(9), 1341. [Link]
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Ujváry, I., & Vágvölgyi, C. (2005). Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Folia Microbiologica, 50(4), 305–309. [Link]
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Abdelshaheed, M. M., El Subbagh, H. I., Tantawy, M. A., Attia, R. T., Youssef, K. M., & Fawzy, I. M. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(10), 1957–1981. [Link]
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Sharma, A., & Kumar, V. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society, 20(6), 1381–1411. [Link]
- Kumar, D., Kumar, N. M., Shah, K., & Singh, R. (2015). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 12(8), 643-654.
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Rewcastle, G. W., Denny, W. A., & Baguley, B. C. (2001). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: Toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(11), 1407–1410. [Link]
- De Wispelaere, M., Augustijns, P., & Van der Eycken, E. V. (2025). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Pharmaceuticals, 18(9), 1341.
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Keller, B., Keller, C., & Keller, J. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications, 667, 138–145. [Link]
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Wallace, E. M., Lyssikatos, J. P., & Brooijmans, N. (2001). MEK (MAPKK) inhibitors. Part 2: structure-activity relationships of 4-anilino-3-cyano-6,7-dialkoxyquinolines. Bioorganic & Medicinal Chemistry Letters, 11(11), 1407–1410. [Link]
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- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2,6-Diiodo-3,5-dimethoxypyridine and Its Analogs for the Research Scientist
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Halogenated and methoxylated pyridines are a class of compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, including kinase inhibitors and other biologically active agents.[1] The subject of this guide, 2,6-Diiodo-3,5-dimethoxypyridine, represents a key intermediate where the interplay of electron-donating methoxy groups and electron-withdrawing, bulky iodo substituents dictates its reactivity and spectroscopic signature.
This guide provides a comprehensive spectroscopic analysis of this compound, placed in a comparative context with its bromo- and chloro-analogs, as well as the parent 3,5-dimethoxypyridine. Due to the limited availability of published experimental spectra for this compound, this guide leverages predictive methodologies based on established spectroscopic principles and available data for structurally related compounds. This approach is intended to provide researchers with a robust framework for the identification and characterization of this important synthetic intermediate.
The Foundational Role of Substituents in Pyridine Spectroscopy
The electronic environment of the pyridine ring is significantly influenced by the nature and position of its substituents. Electron-donating groups (EDGs) like methoxy (-OCH₃) groups increase the electron density on the ring, generally leading to an upfield shift (lower ppm) of proton and carbon signals in Nuclear Magnetic Resonance (NMR) spectroscopy. Conversely, electron-withdrawing groups (EWGs) such as halogens (I, Br, Cl) decrease the electron density, causing a downfield shift (higher ppm). The magnitude of this effect is proportional to the electronegativity and size of the halogen, with iodine exerting a less pronounced deshielding effect on adjacent protons compared to bromine and chlorine, but a significant shielding "heavy atom" effect on the carbon to which it is attached in ¹³C NMR.
Comparative Spectroscopic Analysis
This section details the predicted and experimental spectroscopic data for this compound and its analogs. The data is presented in a comparative format to highlight the influence of the halogen and methoxy substituents on the spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The symmetry of 2,6-disubstituted-3,5-dimethoxypyridines results in a simplified spectrum, with a single resonance for the C4-proton and a single resonance for the two equivalent methoxy groups.
Workflow for NMR Analysis
Caption: A generalized workflow for acquiring and processing NMR spectra.
Table 1: ¹H NMR Data (Predicted and Experimental) in CDCl₃
| Compound | H-4 (ppm) | -OCH₃ (ppm) |
| This compound | ~7.3 (s) | ~3.9 (s) |
| 2,6-Dibromo-3,5-dimethoxypyridine | ~7.4 (s) | ~3.9 (s) |
| 2,6-Dichloro-3,5-dimethoxypyridine | ~7.5 (s) | ~3.9 (s) |
| 3,5-Dimethoxypyridine | ~7.9 (d), ~6.7 (t) | 3.85 (s) |
Predicted values are in italics.
Expert Insights: The single proton on the pyridine ring (H-4) is expected to be a singlet due to the symmetrical substitution. The predicted downfield shift from the diiodo to the dichloro compound is a direct consequence of the increasing electronegativity of the halogen, which deshields the H-4 proton. The methoxy protons are relatively insensitive to the halogen substitution at the 2 and 6 positions.
Table 2: ¹³C NMR Data (Predicted and Experimental) in CDCl₃
| Compound | C-2, C-6 (ppm) | C-3, C-5 (ppm) | C-4 (ppm) | -OCH₃ (ppm) |
| This compound | ~85 | ~160 | ~110 | ~56 |
| 2,6-Dibromo-3,5-dimethoxypyridine | ~135 | ~158 | ~112 | ~56 |
| 2,6-Dichloro-3,5-dimethoxypyridine | ~148 | ~155 | ~115 | ~56 |
| 3,5-Dimethoxypyridine | ~140 | ~156 | ~108 | 55.5 |
Predicted values are in italics.
Expert Insights: The most dramatic effect is observed at the C-2 and C-6 carbons directly attached to the halogens. The "heavy atom effect" of iodine causes a significant upfield shift of the C-2/C-6 signal compared to the bromo and chloro analogs. This is a key diagnostic feature for identifying the presence of iodine. The carbons bearing the methoxy groups (C-3 and C-5) are predicted to be significantly downfield due to the deshielding effect of the oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key vibrational modes for these compounds are the C-H, C=N, C=C, and C-O stretching and bending frequencies.
Table 3: Key Predicted IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | 2,6-Dihalo-3,5-dimethoxypyridines (general) | 3,5-Dimethoxypyridine |
| Ar-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H Stretch (Aliphatic) | ~2950-2850 | ~2950-2850 | ~2950-2850 |
| C=N, C=C Stretch (Aromatic) | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-O Stretch (Aryl Ether) | ~1250-1200, ~1050-1000 | ~1250-1200, ~1050-1000 | ~1250-1200, ~1050-1000 |
| C-I Stretch | ~500-600 | - | - |
| C-Br Stretch | - | ~600-700 | - |
| C-Cl Stretch | - | ~700-800 | - |
Expert Insights: The IR spectra of these compounds are expected to be broadly similar in the fingerprint region, with the most significant difference being the position of the carbon-halogen stretching vibrations. The C-I stretch is expected at the lowest frequency due to the larger mass of the iodine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Molecular Structure and Fragmentation
Caption: A simplified predicted fragmentation pathway for this compound.
Table 4: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₇I₂NO₂ | 390.95 | [M]⁺˙ (391), [M-I]⁺ (264), [M-CH₃]⁺ (376) |
| 2,6-Dibromo-3,5-dimethoxypyridine | C₇H₇Br₂NO₂ | 296.95 | [M]⁺˙ (297, with characteristic Br isotope pattern), [M-Br]⁺ (218), [M-CH₃]⁺ (282) |
| 2,6-Dichloro-3,5-dimethoxypyridine | C₇H₇Cl₂NO₂ | 208.04 | [M]⁺˙ (208, with characteristic Cl isotope pattern), [M-Cl]⁺ (173), [M-CH₃]⁺ (193) |
| 3,5-Dimethoxypyridine | C₇H₉NO₂ | 139.15 | [M]⁺˙ (139), [M-CH₃]⁺ (124), [M-OCH₃]⁺ (108) |
Expert Insights: The mass spectra of the halogenated compounds will be distinguished by their characteristic isotopic patterns. For the diiodo- compound, the molecular ion peak will be a single, intense peak at m/z 391. The dibromo- and dichloro- analogs will exhibit characteristic M, M+2, and M+4 peaks due to the natural abundance of the bromine and chlorine isotopes. Common fragmentation pathways include the loss of a halogen radical and the loss of a methyl radical from a methoxy group.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for the compounds discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Set appropriate parameters, including the number of scans (e.g., 16-64), spectral width, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
For ¹H NMR, integrate the signals to determine the relative number of protons.
-
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Conclusion and Future Outlook
This guide provides a detailed, albeit partially predictive, spectroscopic comparison of this compound and its analogs. The presented data and interpretations offer a valuable resource for researchers working with these compounds, aiding in their synthesis, purification, and characterization. The distinct spectroscopic signatures, particularly the ¹³C NMR chemical shift of the carbon-iodine bond, provide a clear method for distinguishing between the different halogenated derivatives.
Future experimental work should focus on the synthesis and full spectroscopic characterization of this compound to validate the predictions made in this guide. Such data would be a valuable addition to the scientific literature and would further enhance our understanding of the structure-property relationships in this important class of heterocyclic compounds.
References
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PubChem. 2,6-Dichloropyridine. [Link]
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MySkinRecipes. 2,6-Diiodo-3-methoxypyridine. [Link]
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Reactivity Face-Off: A Comparative Guide to 2,6-Diiodopyridines vs. 2,6-Dibromopyridines in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, 2,6-dihalopyridines stand as pivotal building blocks for the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1] The ability to selectively functionalize the pyridine core at two positions offers a powerful strategy for creating diverse libraries of compounds. While seemingly similar, the choice between a 2,6-diiodo- and a 2,6-dibromopyridine substrate can have profound implications for reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of their reactivity, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between 2,6-diiodopyridines and 2,6-dibromopyridines lies in the inherent strength of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The established trend for carbon-halogen bond dissociation energies (BDEs) is C-Br > C-I.[2] This means that significantly less energy is required to cleave a C-I bond compared to a C-Br bond.
This difference in bond strength is the primary determinant of reactivity in many transformations, most notably in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[2] The weaker C-I bond allows for faster oxidative addition of the palladium(0) catalyst, leading to a more rapid catalytic cycle.
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| Aryl C-Br | ~83 | Higher activation energy for bond cleavage. |
| Aryl C-I | ~65 | Lower activation energy, leading to faster reactions. |
Note: These are average values for aryl halides. The precise BDE can be influenced by the electronic environment, such as the presence of the pyridine nitrogen.[3][4]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In this arena, the superior reactivity of 2,6-diiodopyridine is most pronounced.
Suzuki-Miyaura Coupling
| Feature | 2,6-Diiodopyridine | 2,6-Dibromopyridine | Rationale |
| Relative Reactivity | High | Moderate | The C-I bond is weaker than the C-Br bond, facilitating a faster rate of oxidative addition to the palladium catalyst.[2] |
| Typical Reaction Temp. | Room temperature to moderate heat (e.g., 50-80 °C) | Moderate to high heat (e.g., 80-120 °C) | The higher intrinsic reactivity of the C-I bond allows for coupling to occur at lower temperatures. |
| Typical Reaction Time | Shorter (e.g., 1-8 hours) | Longer (e.g., 6-24 hours) | The faster overall catalytic cycle with the iodo-substrate leads to a quicker consumption of the starting materials. |
| Catalyst Loading | Potentially lower | Typically higher | A more reactive substrate may require a lower concentration of the catalyst to achieve high conversion rates. |
| Yields | Generally high | Moderate to high | While highly dependent on the specific coupling partners and reaction conditions, the enhanced reactivity of the iodo-compound often translates to higher isolated yields. |
The choice between the two reagents often involves a trade-off. 2,6-Diiodopyridine offers the advantage of higher reactivity, which can be crucial for sensitive substrates or when trying to minimize thermal degradation of products. Conversely, 2,6-dibromopyridine is often more readily available and less expensive, making it a pragmatic choice for large-scale syntheses where reaction conditions can be optimized to achieve satisfactory results.[6]
This protocol is designed to favor the formation of 2-bromo-6-arylpyridine derivatives.
Materials:
-
2,6-Dibromopyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Degassed water
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopyridine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add toluene and degassed water to the flask in a 4:1 ratio (e.g., 4 mL toluene, 1 mL water per 1 mmol of 2,6-dibromopyridine).
-
Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General workflow for selective mono-arylation of 2,6-dibromopyridine.
Sonogashira Coupling
The Sonogashira coupling, which forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, also demonstrates the superior reactivity of the C-I bond.[7] The reactivity trend for aryl halides in this reaction is definitively I > Br > Cl.[8] Consequently, 2,6-diiodopyridine can undergo Sonogashira coupling under much milder conditions than 2,6-dibromopyridine. This is particularly advantageous when working with thermally sensitive alkynes.
For 2,6-dibromopyridine, the reaction often requires elevated temperatures and careful optimization to achieve good yields and prevent side reactions like the homocoupling of the alkyne (Glaser coupling).[8] With 2,6-diiodopyridine, the reaction can often be performed at or near room temperature, which helps to suppress these unwanted side reactions.
Caption: Simplified mechanism of the Sonogashira coupling.
Reactivity in Metal-Halogen Exchange
Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents, which can then be used in a variety of subsequent reactions. The rate of this exchange is highly dependent on the halogen, with the established trend being I > Br > Cl.[9]
This reaction is typically kinetically controlled, and the faster exchange rate for iodides means that reactions involving 2,6-diiodopyridine can often be performed at lower temperatures (e.g., -78 °C) to generate the corresponding lithiated or magnesiated pyridine species. In contrast, the exchange with 2,6-dibromopyridine may require slightly higher temperatures or longer reaction times to proceed to completion. The milder conditions afforded by the diiodo-substrate can be critical for preserving sensitive functional groups elsewhere in the molecule.
Strategic Considerations for Synthesis
The choice between 2,6-diiodopyridine and 2,6-dibromopyridine should be a strategic one, based on the specific goals of the synthesis.
-
For Sequential or Iterative Cross-Coupling: 2,6-Dibromopyridine is often the reagent of choice. Its moderate reactivity allows for the selective mono-functionalization under carefully controlled conditions.[10] The remaining C-Br bond can then be subjected to a second, often different, cross-coupling reaction under more forcing conditions to generate unsymmetrically substituted 2,6-dipyridines. The lower reactivity of the C-Br bond makes it easier to "stop" the reaction after the first coupling.
-
For Di-functionalization with a Single Reagent: If the goal is to introduce two identical groups in a single step, the higher reactivity of 2,6-diiodopyridine can be advantageous, potentially leading to higher yields of the desired 2,6-disubstituted product in a shorter timeframe.
-
When Cost is a Major Factor: 2,6-Dibromopyridine is generally more economical than its diiodo counterpart, making it the preferred starting material for large-scale industrial applications where cost-of-goods is a critical parameter.[6]
-
For Reactions Requiring Mild Conditions: For syntheses involving thermally labile substrates or products, the ability to perform reactions with 2,6-diiodopyridine at lower temperatures is a significant benefit.
Conclusion
In the direct comparison of reactivity, 2,6-diiodopyridine is unequivocally the more reactive substrate compared to 2,6-dibromopyridine. This enhanced reactivity, rooted in the weaker carbon-iodine bond, manifests as faster reaction rates, milder reaction conditions, and often higher yields in a variety of synthetically important transformations, including palladium-catalyzed cross-coupling and metal-halogen exchange reactions.
However, the "slower" reactivity of 2,6-dibromopyridine is not a disadvantage but rather a feature that can be exploited for strategic, selective mono-functionalization, paving the way for the synthesis of complex, unsymmetrical 2,6-disubstituted pyridines. The final choice of reagent should therefore be guided by a comprehensive analysis of the desired synthetic outcome, the sensitivity of the substrates, and economic considerations. Understanding the fundamental principles of their reactivity allows the modern synthetic chemist to harness the full potential of these versatile heterocyclic building blocks.
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Kapdi, A. R., et al. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 5(66), 53073-53085. [Link]
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Spivey, A. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6336-6353. [Link]
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Prajapati, D., et al. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. RSC Advances, 5(66), 53073-53085. [Link]
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Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 60(38), 20775-20781. [Link]
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Kapdi, A. R., et al. (2015). Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands. Semantic Scholar. [Link]
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Kim, J. Y., et al. (2011). Bond dissociation energy of protonated 3-bromopyridine. ResearchGate. [Link]
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Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. ResearchGate. [Link]
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Mirica, L. M., et al. (2021). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. University of Illinois. [Link]
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Mirica, L. M., et al. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]
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Engle, K. M., & Chen, J. S. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2133-2147. [Link]
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Houk, K. N., & Merlic, C. A. (2010). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 75(23), 8153-8161. [Link]
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Knochel, P., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(11), 1839. [Link]
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Liu, Y., et al. (2023). Iridium-Catalyzed B–H/C–H Dehydrogenative Coupling to Enable Boron–Nitrogen-Embedded Polycyclic Aromatic Hydrocarbons. Journal of the American Chemical Society, 145(2), 1046-1056. [Link]
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Chen, C.-Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14357-14374. [Link]
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Baati, R., & Brown, R. C. D. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
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A Comparative Guide to the Synthesis of 2,6-Diiodo-3,5-dimethoxypyridine: An In-Depth Technical Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic synthesis of halogenated heterocycles is of paramount importance. Among these, 2,6-Diiodo-3,5-dimethoxypyridine stands out as a versatile intermediate, its di-iodo substitution pattern offering reactive handles for a variety of cross-coupling reactions, making it a valuable building block in the construction of complex molecular architectures. This guide provides a comprehensive validation of two primary synthetic routes to this key compound, offering a critical comparison of their methodologies, underlying chemical principles, and expected outcomes to inform rational synthesis design.
At a Glance: Comparing Two Synthetic Pathways
Two principal strategies emerge for the synthesis of this compound: Direct Electrophilic Iodination of a dimethoxypyridine precursor and a two-step approach involving the Synthesis of a Dichloro-Intermediate followed by Halogen Exchange . This guide will dissect both routes, presenting detailed experimental protocols and a comparative analysis of their respective advantages and limitations.
| Parameter | Route 1: Direct Electrophilic Iodination | Route 2: Halogen Exchange (Finkelstein Reaction) |
| Starting Material | 3,5-Dimethoxypyridine | 3,5-Dichloropyridine |
| Key Transformations | Electrophilic Aromatic Substitution (Iodination) | Nucleophilic Aromatic Substitution (Methoxylation), Halogen Exchange |
| Number of Steps | One | Two |
| Potential Advantages | More atom-economical, potentially shorter synthesis time. | May offer better control over regioselectivity and avoid over-iodination. |
| Potential Challenges | Controlling regioselectivity to favor 2,6-di-iodination, potential for over-iodination or side reactions. | Requires the synthesis and isolation of an intermediate, the efficiency of the halogen exchange may vary. |
Route 1: Direct Electrophilic Iodination of 3,5-Dimethoxypyridine
This route leverages the electron-rich nature of the 3,5-dimethoxypyridine ring, which activates the ortho and para positions (2, 4, and 6) towards electrophilic attack. The methoxy groups are strong activating and ortho-, para-directing groups, making the 2 and 6 positions particularly susceptible to iodination.
Causality Behind Experimental Choices:
The choice of iodinating agent is critical. While molecular iodine (I₂) itself is a relatively weak electrophile, its reactivity can be significantly enhanced by the presence of an oxidizing agent or a Lewis acid. Reagents like N-Iodosuccinimide (NIS) or a combination of iodine with an oxidant (e.g., H₂O₂, silver salts) generate a more potent electrophilic iodine species (I⁺), which is necessary to overcome the electron-donating effect of the pyridine nitrogen and achieve efficient substitution. The regioselectivity is governed by the directing effect of the two methoxy groups, which strongly favor substitution at the positions ortho to them (the 2 and 6 positions).
Experimental Protocol: Synthesis of 3,5-Dimethoxypyridine
A necessary precursor for this route is 3,5-dimethoxypyridine. A reliable method for its synthesis starts from the more readily available 3,5-dichloropyridine.
Step 1: Synthesis of 3,5-Dimethoxypyridine
-
Materials: 3,5-Dichloropyridine, Sodium methoxide, Dimethyl sulfoxide (DMSO), Diethyl ether, Water.
-
Procedure:
-
Dissolve 50 g of 3,5-dichloropyridine in 250 ml of DMSO in a flask equipped with a stirrer and a moisture-excluding apparatus.
-
Add 15 g of sodium methoxide to the solution while stirring.
-
Heat the mixture to 60-80°C and continue stirring.
-
Add another 15 g of sodium methoxide after 8 hours and a further 15 g after 16 hours.
-
After a total of 72 hours of stirring, cool the reaction mixture and add a small amount of water.
-
Extract the product with diethyl ether.
-
Dry the ether phase and distill under vacuum to yield 3,5-dimethoxypyridine.[1]
-
-
Expected Yield: Approximately 51%.[1]
Experimental Protocol: Direct Iodination
Proposed Protocol for this compound:
-
Materials: 3,5-Dimethoxypyridine, N-Iodosuccinimide (NIS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 3,5-dimethoxypyridine (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (2.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Note: The stoichiometry of NIS may need to be optimized to achieve di-iodination without significant formation of mono-iodinated or over-iodinated byproducts. The use of a catalytic amount of a mild acid, such as p-toluenesulfonic acid, may also enhance the reaction rate.[2]
Route 2: Halogen Exchange from 2,6-Dichloro-3,5-dimethoxypyridine
This synthetic strategy involves the initial preparation of 2,6-dichloro-3,5-dimethoxypyridine, followed by a Finkelstein reaction to replace the chlorine atoms with iodine. This multi-step approach can offer greater control over the final substitution pattern.
Causality Behind Experimental Choices:
The first step, the synthesis of the dichloro-intermediate, would likely proceed via electrophilic chlorination of 3,5-dimethoxypyridine. The same directing effects of the methoxy groups that favor iodination at the 2 and 6 positions would also favor chlorination at these sites. The subsequent halogen exchange is a classic SNAr (Nucleophilic Aromatic Substitution) type reaction, specifically a Finkelstein reaction. This reaction is typically driven to completion by Le Châtelier's principle, where the precipitation of the insoluble sodium chloride in a solvent like acetone drives the equilibrium towards the formation of the desired iodo-compound.[3][4]
Proposed Experimental Protocol: Synthesis of 2,6-Dichloro-3,5-dimethoxypyridine
A specific protocol for the direct chlorination of 3,5-dimethoxypyridine is not well-documented in the available literature. However, a plausible approach would involve the use of a suitable chlorinating agent that is effective for electron-rich aromatic systems.
Proposed Protocol:
-
Materials: 3,5-Dimethoxypyridine, N-Chlorosuccinimide (NCS), Acetonitrile (ACN).
-
Procedure:
-
Dissolve 3,5-dimethoxypyridine (1 equivalent) in acetonitrile.
-
Add N-Chlorosuccinimide (2.2 equivalents) portion-wise to the solution, controlling any potential exotherm.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to isolate 2,6-dichloro-3,5-dimethoxypyridine.
-
Experimental Protocol: Finkelstein Halogen Exchange
The Finkelstein reaction is a well-established method for converting alkyl and some aryl chlorides and bromides to their corresponding iodides.[3][4][5]
Proposed Protocol for this compound:
-
Materials: 2,6-Dichloro-3,5-dimethoxypyridine, Sodium iodide (NaI), Acetone.
-
Procedure:
-
In a round-bottom flask, dissolve 2,6-dichloro-3,5-dimethoxypyridine (1 equivalent) in dry acetone.
-
Add a significant excess of anhydrous sodium iodide (e.g., 5-10 equivalents).
-
Reflux the mixture with vigorous stirring. The progress of the reaction can be monitored by the precipitation of sodium chloride.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a dilute solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
-
For aromatic systems, which are generally less reactive in nucleophilic substitution, the use of a copper(I) iodide catalyst in combination with a diamine ligand may be necessary to facilitate the halogen exchange, a variation known as the aromatic Finkelstein reaction.[4]
Visualization of Synthetic Workflows
Caption: Comparative workflow of two synthetic routes to this compound.
Conclusion and Recommendations
Both the direct iodination and the halogen exchange routes present viable pathways for the synthesis of this compound.
-
Route 1 (Direct Iodination) is conceptually more straightforward and atom-economical. Its success hinges on the ability to control the regioselectivity and extent of iodination. For researchers prioritizing a shorter synthetic sequence, this route is attractive, although it may require more rigorous optimization of reaction conditions to achieve high yields of the desired di-iodinated product without significant byproducts.
-
Route 2 (Halogen Exchange) , while longer, offers a more controlled, stepwise approach. The synthesis of the dichloro-intermediate, followed by the Finkelstein reaction, may provide a more predictable outcome with potentially easier purification at each stage. This route is recommended for applications where high purity of the final product is critical and where a multi-step synthesis is acceptable.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research, including scale, desired purity, available starting materials, and the time allocated for synthesis and optimization. The experimental protocols and mechanistic insights provided in this guide serve as a robust foundation for the successful synthesis of this valuable chemical intermediate.
References
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(93), 17744–17747. [Link]
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Dutta, U., Deb, A., Lupton, D., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
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Dutta, U., Deb, A., Lupton, D. W., & Maiti, D. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
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Pavlinac, J., Zupan, M., & Stavber, S. (2009). Iodination of Organic Compounds with Elemental Iodine in the Presence of Hydrogen Peroxide in Ionic Liquid Media. Molecules, 14(8), 2853–2871. [Link]
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Kim, J. H., Kim, J. H., & Kim, J. N. (2014). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Bulletin of the Korean Chemical Society. [Link]
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Li, J., et al. (2019). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Molecules, 24(18), 3290. [Link]
Sources
A Researcher's Guide to the Spectroscopic Characterization of 2,6-Diiodo-3,5-dimethoxypyridine
For the medicinal chemist and drug development professional, the unambiguous structural confirmation of novel intermediates is paramount. 2,6-Diiodo-3,5-dimethoxypyridine is a highly functionalized pyridine scaffold, offering multiple points for diversification through cross-coupling reactions. Its utility, however, is predicated on its precise characterization. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, placed in context with readily available, structurally related analogs. By understanding the influence of each substituent on the spectroscopic fingerprint, researchers can gain confidence in their analytical data and accelerate their research endeavors.
The Importance of a Multi-technique Approach
Reliance on a single analytical technique for the characterization of a novel or complex molecule is fraught with peril. A combination of NMR and mass spectrometry provides orthogonal information, leading to a robust and defensible structural assignment. NMR spectroscopy elucidates the electronic environment of magnetically active nuclei (¹H, ¹³C), revealing the connectivity and spatial relationships of atoms within the molecule. Mass spectrometry, on the other hand, provides the molecular weight and, through fragmentation analysis, offers clues to the compound's constituent parts.
Predicted and Comparative Spectroscopic Data
¹H NMR Spectroscopy: Unraveling the Proton Environment
The ¹H NMR spectrum of a substituted pyridine is highly sensitive to the electronic nature of its substituents. In the case of this compound, we expect to see two distinct signals: one for the aromatic proton at the C4 position and another for the protons of the two equivalent methoxy groups.
| Compound | Ar-H Chemical Shift (ppm) | OMe-H Chemical Shift (ppm) | Solvent |
| This compound (Predicted) | ~ 7.5 - 7.8 | ~ 4.0 | CDCl₃ |
| 2,6-Dimethoxypyridine[1] | 7.45 (t), 6.28 (d) | 3.89 (s) | CDCl₃ |
| 2,6-Dibromopyridine | 7.37 (t), 7.27 (d) | - | CDCl₃ |
Expertise & Experience: The electron-withdrawing and magnetically anisotropic effects of the two iodine atoms are expected to deshield the C4 proton significantly, shifting it downfield compared to the protons on 2,6-dimethoxypyridine. The methoxy protons should remain as a sharp singlet, likely in the region of 4.0 ppm. The symmetry of the molecule dictates the equivalence of the two methoxy groups.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework. The chemical shifts are influenced by hybridization, substituent electronegativity, and steric effects. For this compound, we anticipate five distinct carbon signals.
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | OMe (ppm) | Solvent |
| This compound (Predicted) | ~ 80 - 90 | ~ 160 - 165 | ~ 120 - 125 | ~ 55 - 60 | CDCl₃ |
| 2,6-Dimethoxypyridine | 163.7 | 106.3 | 139.1 | 53.4 | CDCl₃ |
| 2,6-Dibromopyridine[2] | 142.9 | 128.0 | 140.1 | - | CDCl₃ |
| 2,6-Diiodo-3-methoxymethoxypyridine[3] | - | 154.5, 110.8 (C3,C4) | - | 95.7 (OCH₂O), 56.4 (OMe) | CDCl₃ |
Trustworthiness: The most striking feature in the predicted ¹³C NMR spectrum is the significant upfield shift of the carbon atoms bearing the iodine, a phenomenon known as the "heavy atom effect". This is a reliable and diagnostic indicator of iodination. Conversely, the carbons attached to the electron-donating methoxy groups (C3/C5) will be shifted downfield. The C4 carbon's chemical shift will be a balance of these effects. The available data for 2,6-diiodo-3-methoxymethoxypyridine, a close structural analog, supports these predictions[3].
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound (C₇H₇I₂NO₂), the expected monoisotopic mass is 390.86 g/mol .
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A prominent peak at m/z 390.86.
-
Loss of a Methyl Group (-CH₃): A fragment at m/z 375.84.
-
Loss of a Methoxy Group (-OCH₃): A fragment at m/z 359.85.
-
Loss of an Iodine Atom (-I): A significant fragment at m/z 263.96.
-
Sequential Loss of Iodine Atoms: Subsequent loss of the second iodine atom would lead to a fragment at m/z 137.06.
Authoritative Grounding: The fragmentation of halogenated aromatic compounds is a well-understood process. The relative weakness of the C-I bond makes the loss of an iodine radical a favorable fragmentation pathway. The presence of the characteristic isotopic pattern for two iodine atoms would further confirm the structure.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire the spectrum at 298 K.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.
-
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is a suitable starting point.
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500. For fragmentation data, perform tandem MS (MS/MS) on the molecular ion peak.
Visualizing the Characterization Workflow
Caption: A typical workflow for the synthesis and structural characterization of a novel chemical entity.
Conclusion
The structural confirmation of this compound is a critical step in its utilization as a versatile building block in medicinal chemistry. While direct experimental spectra are not widely published, a thorough understanding of the spectroscopic principles and a comparative analysis with related compounds allow for a confident prediction of its NMR and mass spectral data. The heavy atom effect of iodine in ¹³C NMR and the characteristic fragmentation patterns in mass spectrometry serve as key diagnostic features. By employing the robust analytical workflows outlined in this guide, researchers can ensure the integrity of their synthetic intermediates and advance their drug discovery programs with confidence.
References
-
SpectraBase. 2,6-DIIODO-3-METHOXYMETHOXYPYRIDINE. Available from: [Link]
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A Comparative Guide to Methoxy-Substituted Diiodopyridines for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Methoxy-substituted diiodopyridines represent a versatile class of building blocks, offering multiple reactive sites for the introduction of molecular complexity through various cross-coupling reactions. The interplay between the electron-donating methoxy group and the two reactive iodine atoms, influenced by their positions on the pyridine ring, dictates the regioselectivity and overall efficiency of these transformations.
This guide provides a comprehensive comparative analysis of the synthesis and reactivity of key methoxy-substituted diiodopyridine isomers. By elucidating the underlying principles that govern their reactivity and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Principles of Synthesis and Reactivity
The synthesis of methoxy-substituted diiodopyridines typically involves multi-step sequences, often starting from commercially available pyridinols or chloropyridines. Key transformations include methoxylation, followed by regioselective iodination. The conditions for iodination must be carefully controlled to achieve the desired di-substituted pattern.
The reactivity of the C-I bonds in palladium-catalyzed cross-coupling reactions is significantly influenced by two primary factors:
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which activates the C2 and C4 positions (ortho and para to the nitrogen) towards oxidative addition by a palladium(0) catalyst. This makes halogens at these positions generally more reactive than those at the C3 and C5 positions. The electron-donating methoxy group can further modulate the electron density of the pyridine ring, influencing the reactivity of the adjacent C-I bonds.
-
Steric Hindrance: The steric environment around the C-I bond can impact the approach of the bulky palladium catalyst. A methoxy group positioned ortho to an iodine atom can exert steric hindrance, potentially reducing the rate of reaction at that site.
These principles allow for a predictive understanding of the regioselectivity in cross-coupling reactions of various methoxy-diiodopyridine isomers.
Comparative Analysis of Isomer Reactivity
The following table summarizes the expected relative reactivity of the C-I bonds in different methoxy-diiodopyridine isomers based on established electronic and steric effects in palladium-catalyzed cross-coupling reactions. This serves as a predictive guide for planning selective functionalization.
| Isomer | Structure | Position of Methoxy Group | Position of Iodine Atoms | Expected Major Monosubstitution Site | Rationale |
| 2,5-Diiodo-3-methoxypyridine | ![]() | 3 | 2, 5 | C2 | The C2 position is activated by the adjacent nitrogen atom, making the C-I bond at this position more susceptible to oxidative addition compared to the C5 position. |
| 2,6-Diiodo-3-methoxypyridine | ![]() | 3 | 2, 6 | C2 or C6 (mixture) | Both C2 and C6 positions are activated by the nitrogen. The methoxy group at C3 may exert a slight steric influence, but a mixture of products is likely. |
| 3,5-Diiodo-4-methoxypyridine | ![]() | 4 | 3, 5 | C3 or C5 (mixture) | The C3 and C5 positions are electronically similar. The para-methoxy group enhances the electron density of the ring but does not strongly differentiate the two C-I bonds. |
Experimental Protocols
The following are detailed, representative protocols for key palladium-catalyzed cross-coupling reactions. These protocols are based on established methodologies for diiodopyridines and can be adapted for specific methoxy-substituted isomers.
Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Methoxypyridines
This protocol describes a typical procedure for the monosubstitution of a diiodomethoxy-pyridine with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methoxy-diiodopyridine isomer (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add the methoxy-diiodopyridine, arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of Amino-Substituted Methoxypyridines
This protocol provides a general method for the monoamination of a diiodomethoxy-pyridine.
A Comparative Crystallographic Guide to 2,6-Diiodo-3,5-dimethoxypyridine Derivatives: Synthesis, Structure, and Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise architecture of a molecule is paramount. Halogenated pyridines, particularly those bearing iodine and methoxy substituents, are of significant interest due to their potential in forming specific intermolecular interactions, such as halogen bonding, which can be exploited in drug design and crystal engineering. This guide provides a comprehensive technical overview of the X-ray crystallography of 2,6-diiodo-3,5-dimethoxypyridine derivatives. As no crystal structure for the title compound is publicly available, this guide will establish a comparative framework by examining the crystal structures of key analogues: 2,6-diiodopyridine and 3,5-dimethoxypyridine. We will delve into the synthetic pathways, provide detailed experimental protocols for crystallization, and analyze the supramolecular chemistry that governs the solid-state packing of these important classes of compounds.
Introduction: The Significance of Iodinated and Methoxylated Pyridines
Pyridines are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and functional materials. The introduction of iodo- and methoxy- groups onto the pyridine ring imparts unique electronic and steric properties that profoundly influence their biological activity and solid-state behavior.
-
Iodine Substituents: The large, polarizable nature of iodine atoms makes them excellent halogen bond donors. Halogen bonding, a non-covalent interaction between an electrophilic region on a halogen and a nucleophilic site, is increasingly recognized as a powerful tool for controlling molecular assembly and for designing ligands with high affinity for biological targets.[1] The 2- and 6-positions of the pyridine ring are particularly susceptible to functionalization, making 2,6-diiodopyridine a valuable building block.
-
Methoxy Substituents: Methoxy groups, as strong electron-donating groups, modulate the electronic properties of the pyridine ring. They can also act as hydrogen bond acceptors, influencing the crystal packing and solubility of the molecule. The 3,5-disubstitution pattern is of particular interest as it directs further functionalization and influences the overall geometry of the molecule.
The combination of these substituents in this compound is anticipated to result in a rich supramolecular chemistry, where a delicate interplay between halogen bonding, hydrogen bonding, and π-stacking interactions dictates the crystal packing. Understanding these interactions is crucial for the rational design of new materials and active pharmaceutical ingredients (APIs).
Synthetic Strategies and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of route will depend on the availability of starting materials and the desired scale of the reaction. Below, we outline a plausible and detailed experimental protocol based on established synthetic transformations of pyridine derivatives.
Proposed Synthesis of this compound
The most logical approach involves a two-step process: the synthesis of the 3,5-dimethoxypyridine precursor followed by its iodination.
Step 1: Synthesis of 3,5-Dimethoxypyridine from 3,5-Dibromopyridine
This reaction is a nucleophilic aromatic substitution where the bromide atoms are displaced by methoxide ions.
-
Reaction Scheme:
-
Detailed Protocol:
-
To a solution of sodium methoxide (prepared by carefully dissolving sodium metal in anhydrous methanol), add 3,5-dibromopyridine.
-
The reaction mixture is then heated at reflux in a suitable solvent such as N,N-dimethylformamide (DMF).[2]
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure 3,5-dimethoxypyridine.
-
Step 2: Iodination of 3,5-Dimethoxypyridine
The electron-rich nature of the 3,5-dimethoxypyridine ring facilitates electrophilic iodination at the ortho- and para- positions (2-, 4-, and 6-positions) relative to the methoxy groups.
-
Reaction Scheme:
-
Detailed Protocol:
-
Dissolve 3,5-dimethoxypyridine in a suitable solvent, such as dichloromethane or acetonitrile.
-
Add an iodinating reagent. A common and effective method is the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or hydrogen peroxide to generate the electrophilic iodine species in situ.
-
Alternatively, N-iodosuccinimide (NIS) in an appropriate solvent can be used as a milder iodinating agent.
-
The reaction is typically stirred at room temperature, and its progress is monitored by TLC.
-
After completion, the reaction is quenched with a solution of sodium thiosulfate to remove any unreacted iodine.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting crude product is purified by recrystallization or column chromatography to yield this compound.
-
Diagram of the Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
X-ray Crystallography: Experimental Protocols and Data Analysis
The determination of the three-dimensional structure of a molecule by single-crystal X-ray diffraction is a powerful technique that provides invaluable insights into its conformation and intermolecular interactions.
Crystallization Methodologies
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically found through systematic screening of various conditions.[3][4]
Common Crystallization Techniques:
| Technique | Description | Suitability for Halogenated Pyridines |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.[3] | Highly suitable. A good starting point is to dissolve the compound in a moderately volatile solvent like dichloromethane or ethyl acetate and allow it to evaporate in a loosely capped vial. |
| Solvent Diffusion | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization. | Very effective. A solution in a solvent like chloroform can be placed in a chamber containing an anti-solvent such as hexane or pentane. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | Can be effective, especially if the compound's solubility is highly temperature-dependent. |
Detailed Protocol for Crystallization by Slow Evaporation:
-
Solvent Screening: Begin by testing the solubility of a small amount of the purified this compound derivative in a range of solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, methanol, ethanol). The ideal solvent is one in which the compound is moderately soluble.
-
Preparation of the Crystallization Vial: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean, small vial.
-
Slow Evaporation: Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.
Diagram of the Crystallization Workflow:
Caption: General workflow for single crystal growth and data collection.
Comparative Crystal Structure Analysis
To understand the structural implications of the iodo- and methoxy- substituents, we will compare the known crystal structure of 2,6-diiodopyridine with that of a representative dimethoxypyridine.
2,6-Diiodopyridine:
The crystal structure of 2,6-diiodopyridine (CSD refcode: DIJPOY, CCDC 197334) reveals a packing arrangement dominated by halogen bonding. The iodine atoms act as halogen bond donors, interacting with the nitrogen atom of neighboring pyridine rings. This leads to the formation of supramolecular chains or sheets.
3,5-Dimethoxypyridine (Hypothetical Crystal Structure):
Comparative Table of Crystallographic Parameters (Hypothetical):
| Parameter | 2,6-Diiodopyridine | 3,5-Dimethoxypyridine (Predicted) | This compound (Predicted) |
| Dominant Intermolecular Interaction | Halogen Bonding (I···N) | Hydrogen Bonding (C-H···O), π-stacking | Halogen Bonding (I···N), Hydrogen Bonding (C-H···O) |
| Crystal System | Orthorhombic | Monoclinic or Orthorhombic | Monoclinic or Orthorhombic |
| Space Group | P2₁2₁2₁ | P2₁/c or similar | P2₁/c or similar |
| Key Supramolecular Synthons | Linear chains or zig-zag motifs | Herringbone or layered structures | Complex 3D networks |
Diagram of Intermolecular Interactions:
Caption: Dominant intermolecular interactions in pyridine derivatives.
Alternative Characterization Methods
While single-crystal X-ray diffraction provides the most definitive structural information, other techniques can offer valuable complementary data, especially when suitable crystals are difficult to obtain.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline material. It can confirm the phase purity of a synthesized compound and can be used to identify different polymorphs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice and can be used to distinguish between different polymorphs.
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques can be used to identify phase transitions, melting points, and decomposition temperatures, which are characteristic of a particular crystalline form.
Conclusion and Future Outlook
The crystallographic study of this compound and its derivatives is a fertile ground for research in crystal engineering and medicinal chemistry. While the crystal structure of the title compound remains to be determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and comparative structural analysis. The interplay of strong halogen bonds donated by the iodine atoms and the hydrogen bonding capabilities of the methoxy groups is expected to lead to complex and potentially novel supramolecular architectures.
Future work should focus on the successful synthesis and crystallization of this compound to experimentally validate the predictions made in this guide. The resulting structural information will be invaluable for the rational design of new functional materials and pharmaceutical compounds with tailored solid-state properties.
References
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The Royal Society of Chemistry. Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N. [Link]
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ResearchGate. Ionic cocrystals of dithiobispyridines: the role of I⋯I halogen bonds in the building of iodine frameworks and the stabilization of crystal structures | Request PDF. [Link]
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PubChem. 3,5-Dimethoxypyridine | C7H9NO2 | CID 817733. [Link]
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Sci-Hub. picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Effect of alkyl groups on rates on orientation in nucleophilic aromatic substitution. [Link]
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NIH. Getting crystals your crystallographer will treasure: a beginner's guide - PMC. [Link]
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YouTube. 18.05 Two Mechanisms of Nucleophilic Substitution. [Link]
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ResearchGate. Synthesis and structure of 2,6-diazidotrichloropyridine-N-oxide. [Link]
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ResearchGate. effective and regioselective 5-iodination of pyrimidine bases and corresponding nucleosides by an i. [Link]
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NIH. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PubMed Central. [Link]
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CCDC. Search - Access Structures. [Link]
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CCDC. CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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ResearchGate. A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. [Link]
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Pearson+. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep. [Link]
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ResearchGate. Iodination of di-and trimethoxy substituted benzene derivatives using.... [Link]
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PubChem. 2,6-Diaminopyridine | C5H7N3 | CID 8861. [Link]
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ResearchGate. Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. [Link]
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Chemistry LibreTexts. Substitution reactions of alkyl halides: two mechanisms. [Link]
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Scribd. Nucleophilic Substitution | PDF | Chemical Substances | Organic Chemistry. [Link]
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PubMed. Crystal modification of dipyridamole using different solvents and crystallization conditions. [Link]
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OSTI.GOV. Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). [Link]
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ResearchGate. (PDF) Pyridine Controlled Tin Perovskite Crystallization. [Link]
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ResearchGate. (PDF) Crystal structure of dichlorido-([2,2′:6′,2′′-terpyridine]-4′-carboxylic acid-κ3N,N′,N′′)copper(II) monohydrate, C16H13Cl2CuN3O3. [Link]
-
NIST. 2,6-Difluoropyridine. [Link]
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Safety Operating Guide
Operational and Disposal Protocol for 2,6-Diiodo-3,5-dimethoxypyridine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,6-Diiodo-3,5-dimethoxypyridine. As a di-iodinated heterocyclic compound, it requires careful handling as a member of the halogenated organic chemical class. The procedures outlined herein are synthesized from established best practices for hazardous waste management and data from structurally similar compounds to ensure the highest standards of laboratory safety and environmental stewardship.
Core Principle: Hazard Assessment and Waste Classification
Therefore, all waste streams containing this compound, including residual solids, solutions, and contaminated materials, must be classified and managed as Hazardous Halogenated Organic Waste .[4][5][6] This classification is critical as halogenated and non-halogenated waste streams are typically incinerated under different conditions, and mixing them can lead to regulatory non-compliance and increased disposal costs.[7]
Hazard Profile of Analogous Compounds
To build a conservative safety profile, we can extrapolate from data on similar chemical structures. This approach informs our recommendations for personal protective equipment and handling procedures.
| Compound | CAS Number | Key Hazard Statements (H-Codes) | Source |
| 2,6-Dimethoxypyridine | 6231-18-1 | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) | [8][9] |
| 2,6-Dibromopyridine | 626-05-1 | H300 (Fatal if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [10] |
| 2,6-Dichloropyridine | 2402-78-0 | Harmful if swallowed, Causes skin and serious eye irritation | [11] |
| 2,6-Diiodo-5-methoxypyridin-3-ol | 1087659-27-5 | H302 (Harmful if swallowed) |
Based on this data, it is prudent to assume this compound is harmful if swallowed and is a skin and eye irritant.
Pre-Disposal Operations: Safety and PPE
Before handling the chemical for disposal, ensure all necessary safety measures are in place. Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[12]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[1][13]
-
Hand Protection: Use chemically resistant gloves. Nitrile gloves are standard, but it is best practice to consult a glove manufacturer's compatibility chart. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[13]
-
Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure clothing fully covers exposed skin.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[1]
Step-by-Step Disposal Protocol
The fundamental principle of chemical disposal is waste segregation. Never mix incompatible waste streams.[7][14]
Step 1: Prepare and Label the Waste Container
-
Select the Correct Container: Choose a container made of a material compatible with halogenated organic compounds, such as high-density polyethylene (HDPE) or glass. The container must have a secure, leak-proof screw cap.[4][12]
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label.[5][7] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations.[4]
-
The primary hazards (e.g., "Toxic," "Irritant").
-
The date when the first drop of waste is added.
-
Step 2: Segregate and Collect Waste
-
Solid Waste:
-
Liquid Waste (Solutions):
-
If the compound is in a solvent, this entire solution must be disposed of as halogenated organic liquid waste.
-
Pour the solution into a pre-labeled liquid hazardous waste container designated specifically for halogenated organic solvents.
-
Crucially, do not mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexane).[6][7]
-
Leave at least 1 inch of headspace in the container to allow for vapor expansion.[6]
-
-
Contaminated Labware and PPE:
-
Grossly Contaminated Items: Items heavily saturated with the compound, such as gloves, bench paper, or spill pads, must be placed in the solid hazardous waste container.[6]
-
Empty Chemical Bottles: The original container of this compound must be handled as hazardous waste unless triple-rinsed. The rinsate from cleaning must be collected as halogenated liquid waste.
-
Glassware: Clean contaminated glassware with a suitable solvent. Collect the first rinse as hazardous halogenated liquid waste. Subsequent rinses can be managed according to your institution's policy.
-
Step 3: Storage of Waste On-Site
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[5]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary container.[5]
-
Store away from incompatible materials, particularly strong oxidizing agents and acids.[12]
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct responses to mitigate risks.
-
Small Spill (Contained within a fume hood):
-
Ensure your PPE is intact.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[8][10]
-
Carefully collect the absorbent material using non-sparking tools and place it in your solid hazardous waste container.
-
Decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[8]
-
-
Large Spill (Outside of a fume hood):
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, shut off any ignition sources.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.[5]
-
Prevent entry into the affected area.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Final Disposal Pathway
Once your waste container is full (leaving adequate headspace) or you no longer generate this waste stream, you must arrange for its final disposal.
-
Request Pickup: Contact your institution's EHS department or designated hazardous waste manager to schedule a waste pickup.[5][12]
-
Professional Disposal: The waste will be handled by a licensed and certified hazardous waste disposal company. The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize acidic gases (like hydrogen iodide) produced during combustion.[8][15]
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [7][14] This is a violation of environmental regulations and poses a significant risk to aquatic ecosystems and wastewater treatment infrastructure.
References
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Minnesota. 16
-
Temple University Environmental Health and Radiation Safety. (2021). CHEMICAL WASTE GUIDELINE: Halogenated Solvents in Laboratories. 17
-
University of Pennsylvania EHRS. Guidelines for Segregating and Combining Chemical Wastes into Containers. 18
-
Sigma-Aldrich. (2025). Safety Data Sheet for 2,6-Dimethylpyridine. 19
-
University of Oslo (UiO). Chemical and Hazardous Waste Guide. 20
-
Cornell University EHS. 7.2 Organic Solvents.
-
Jubilant Ingrevia. Safety Data Sheet for 2,6-Dimethoxypyridine.
-
Fisher Scientific. (2025). Safety Data Sheet for 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride.
-
Fisher Scientific. (2025). Safety Data Sheet for 2,6-Dichloropyridine.
-
DC Fine Chemicals. (2024). Safety Data Sheet for 2,6-Dimethoxypyridine.
-
Angene Chemical. (2024). Safety Data Sheet for 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride.
-
European Commission, Scientific Committee on Consumer Products. (2004). Opinion on 2,6-Dimethoxy-3,5-pyridinediamine HCl.
-
Fisher Scientific. (2025). Safety Data Sheet for 2,6-Pyridinediamine.
-
Fisher Scientific. (2025). Safety Data Sheet for 2,6-Dimethoxypyridine.
-
Jubilant Ingrevia. Safety Data Sheet for 2,6-Dibromopyridine.
-
Washington State University. Standard Operating Procedure for Pyridine.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. NCBI.
-
Sigma-Aldrich. Product Page for 2,6-Diiodo-5-methoxypyridin-3-ol.
-
ECHEMI. (2023). Safety Data Sheet for 2,5-Dimethoxy-3-pyridinecarboxaldehyde.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Public Health Statement for Pyridine.
-
PubChem. Entry for 2,6-Dimethoxypyridine-3,5-diamine;tetrahydrochloride. National Center for Biotechnology Information.
-
Reddit. (2016). Lab Question: How to make Pyridine into a safe compound to dispose off down the sink. r/chemhelp.
-
BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
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- 2. fishersci.com [fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

